Comprehensive Chemical Profiling and Synthetic Workflows for 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol Hydrochloride
Executive Summary In modern drug discovery and materials science, bifunctional heterocyclic scaffolds are highly sought after for their ability to introduce precise geometric and electronic properties into complex molecu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and materials science, bifunctional heterocyclic scaffolds are highly sought after for their ability to introduce precise geometric and electronic properties into complex molecules. 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a privileged chiral building block that combines the robust, aromatic 1,2,4-triazole core with a versatile secondary alcohol. The hydrochloride salt form acts as a self-stabilizing system, preventing premature oxidation while drastically enhancing aqueous solubility. This whitepaper provides an in-depth technical analysis of its physicochemical properties, orthogonal reactivity, and a validated synthetic methodology designed for high-yield pharmaceutical applications.
Structural and Physicochemical Profiling
The core architecture of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol consists of a five-membered aromatic heterocycle containing three nitrogen atoms, substituted at the C3 position with a 1-hydroxyethyl group.
Tautomerism and Acid-Base Chemistry
The 1,2,4-triazole ring is highly stable and aromatic, yet it exhibits dynamic tautomerism. In solution, the molecule rapidly interconverts between the
, , and tautomeric forms. The relative stability of these tautomers is heavily influenced by the solvent polarity and the electronic nature of the C3 substituent[1]. While the nomenclature specifies the form, the form is often the dominant species in polar solvents due to intermolecular hydrogen bonding.
1,2,4-Triazoles are uniquely amphoteric. The basicity of the nitrogen atoms allows for protonation, yielding a triazolium cation with a pKa of approximately 2.45, while the N-H proton can be abstracted by strong bases (pKa ~10.26) to form a triazolate anion[2],[3]. The formulation of this compound as a hydrochloride salt specifically protonates the triazole ring, locking it into the highly soluble triazolium chloride state, which is critical for formulation in aqueous biological assays.
Quantitative Physicochemical Data
Property
Value
Implication for Drug Design
Molecular Formula
Low molecular weight allows for high ligand efficiency.
Molecular Weight
149.58 g/mol
Ideal for fragment-based drug discovery (FBDD).
pKa (Triazolium conjugate acid)
~2.45
Remains unprotonated at physiological pH (7.4) as a free base.
pKa (Neutral molecule)
~10.26
Can act as a weak acid; forms stable complexes with metals.
Hydrogen Bond Donors
3 (OH, NH, )
Strong interaction vector for kinase/enzyme active sites.
Hydrogen Bond Acceptors
4 (N, N, N, O)
High capacity for solvent and target-protein engagement.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-substituted 1,2,4-triazoles requires precise control over nitrogen insertion and cyclization. The following protocol utilizes an amidine as the primary nitrogen source, a highly effective method for constructing the 1,2,4-triazole core[4].
Step-by-Step Experimental Workflow
Step 1: Hydrazinolysis of Ethyl Lactate
Procedure: Dissolve 1.0 equivalent of ethyl lactate in absolute ethanol. Add 1.1 equivalents of hydrazine hydrate dropwise at 0 °C. Reflux the mixture for 4 hours.
Causality: Hydrazine acts as a potent nucleophile, attacking the ester carbonyl to form 2-hydroxypropanohydrazide. Ethanol is chosen as the solvent to maintain homogeneity and easily distill off the ethanol byproduct.
Validation: Reaction completion is validated by the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of the amide C=O stretch (~1650 cm⁻¹) via FT-IR.
Step 2: Annulation with Formamidine Acetate
Procedure: Combine the isolated 2-hydroxypropanohydrazide (1.0 eq) with formamidine acetate (1.2 eq) in dimethylformamide (DMF) or neat. Heat the mixture to 120 °C for 6 hours.
Causality: Formamidine acetate serves as an electrophilic single-carbon and nitrogen donor. The reaction proceeds via an initial condensation to form an intermediate amidrazone, followed by thermally-driven cyclodehydration to close the aromatic 1,2,4-triazole ring[4].
Validation: The release of ammonia gas (
) and water vapor serves as a physical cue of cyclization. TLC (DCM:MeOH 9:1) will show the consumption of the polar hydrazide.
Step 3: Salification and Isolation
Procedure: Dissolve the crude 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol free base in anhydrous diethyl ether. Slowly bubble anhydrous
gas (or add in dioxane) at 0–5 °C until precipitation ceases. Filter the precipitate and wash with cold ether.
Causality: Anhydrous conditions are critical. If aqueous
is used, the high water solubility of the resulting salt will prevent crystallization and drastically reduce the yield.
Validation: The formation of a white crystalline solid confirms the successful protonation of the triazole ring.
Fig 1: Step-by-step synthetic workflow for 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl.
Mechanistic Pathways & Orthogonal Reactivity
The true value of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol lies in the orthogonal reactivity of its two functional domains. By carefully selecting reagents, chemists can selectively modify either the secondary alcohol or the triazole ring[5].
Modulating the Secondary Alcohol
The 1-hydroxyethyl group can be selectively oxidized to a ketone (1-(1H-1,2,4-triazol-3-yl)ethan-1-one). However, strong oxidants (like
) risk oxidative cleavage of the heterocyclic ring. Therefore, mild oxidants such as activated Manganese Dioxide () or Swern oxidation conditions are strictly required. Alternatively, the hydroxyl group can undergo O-acylation using acetic anhydride and pyridine, or stereochemical inversion via the Mitsunobu reaction.
N-Alkylation of the Triazole Core
Because the 1,2,4-triazole ring contains multiple nucleophilic nitrogens, alkylation in the presence of a base (e.g., ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
and an alkyl halide) typically yields a mixture of and alkylated isomers. The regioselectivity is governed by the steric bulk of the C3-hydroxyethyl group, which generally directs incoming electrophiles away from the adjacent position, favoring alkylation.
Fig 2: Orthogonal reactivity map of the triazole core versus the secondary alcohol.
Applications in Drug Development
The 1,2,4-triazole moiety is classified as a "privileged scaffold" in medicinal chemistry. Its inclusion in a drug molecule serves several strategic purposes:
Bioisosterism: The triazole ring acts as a metabolically stable bioisostere for amide bonds and esters. It mimics the planar geometry and hydrogen-bonding capabilities of an amide but is completely resistant to enzymatic hydrolysis by proteases or esterases.
Coordination Chemistry: The lone pairs on the triazole nitrogens are excellent ligands for transition metals. This is the exact mechanism of action for blockbuster triazole antifungal drugs (e.g., fluconazole, itraconazole), where the triazole nitrogen coordinates with the heme iron of the fungal cytochrome P450 enzyme (lanosterol 14α-demethylase), inhibiting ergosterol synthesis[2],[3].
Chiral Target Engagement: The chiral center at the secondary alcohol of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol provides a highly specific 3D vector for hydrogen bonding within deep enzymatic pockets, allowing researchers to fine-tune enantiomeric selectivity during structure-activity relationship (SAR) optimization.
References
1,2,4-Triazole - Wikipedia
Wikipedia, The Free Encyclopedia[Link]
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review
National Center for Biotechnology Information (PMC)[Link]
DFT study on tautomerism and natural bond orbital analysis of 4-substituted 1,2,4-triazole and its derivatives
ResearchGate[Link]
Molecular weight and formula of triazole ethanol hydrochloride
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes fundamental chemical data with practical synthesis and analytical workflows.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes fundamental chemical data with practical synthesis and analytical workflows.
Executive Summary
In the landscape of antifungal and antineoplastic drug development, the 1,2,4-triazole moiety is a privileged pharmacophore. "Triazole ethanol hydrochloride" typically refers to the hydrochloride salt of 2-(1H-1,2,4-triazol-1-yl)ethanol , a foundational building block used to introduce the triazole ring into larger bioactive scaffolds via an ethyl linker.[1]
While often overshadowed by its substituted derivatives (e.g., the dichlorophenyl intermediates used for fluconazole or hexaconazole), the unsubstituted triazole ethanol represents the core chemical identity. This guide provides the precise molecular specifications, synthesis logic, and a self-validating analytical framework for this compound.
Part 1: Chemical Identity & Physiochemical Properties[2]
Nomenclature and Classification
There is frequent ambiguity in the term "triazole ethanol" regarding the position of the ethanol chain on the triazole ring. For drug development applications involving 1,2,4-triazoles, the N1-isomer is the thermodynamically favored and biologically relevant species.
Precise stoichiometry is critical for yield calculations in GMP environments. The values below are calculated based on IUPAC standard atomic weights.
Property
Free Base ()
Hydrochloride Salt ()
Molecular Formula
Molecular Weight
113.12 g/mol
149.58 g/mol
Exact Mass
113.0589 Da
149.0356 Da
Appearance
Colorless viscous oil or low-melting solid
Hygroscopic white crystalline solid
Solubility
Water, Ethanol, DMSO
Water (High), Methanol
Structural Isomerism (Critical Quality Attribute)
In the synthesis of triazole ethanol, a common impurity is the N4-isomer (4-(2-hydroxyethyl)-1,2,4-triazole).[1]
N1-Isomer (Target): Asymmetric substitution. The protons on the triazole ring are chemically non-equivalent (H3 and H5).
N4-Isomer (Impurity): Symmetric substitution.[1] The protons on the triazole ring are equivalent (
symmetry).
Distinction Strategy: This symmetry difference is the basis for the NMR validation protocol in Part 3.
Part 2: Synthesis & Reaction Mechanisms[1]
The synthesis of triazole ethanol hydrochloride relies on the alkylation of 1,2,4-triazole followed by salt formation. The choice of alkylating agent (Ethylene Carbonate vs. 2-Chloroethanol) dictates the impurity profile.[1]
Preferred Route: Ethylene Carbonate Alkylation
This route is preferred in "Green Chemistry" applications due to the absence of halogenated waste and higher regioselectivity for the N1-isomer.[1]
Mechanism:
Catalysis: Base-catalyzed ring opening of ethylene carbonate.[1]
Nucleophilic Attack: The triazole nitrogen (N1) attacks the electrophilic carbon of the carbonate.
Decarboxylation: Loss of
drives the reaction forward.
Salt Formation
The free base is often an oil, making it difficult to handle. Converting it to the hydrochloride salt purifies the compound via crystallization.
The following diagram outlines the synthesis and the critical decision points for salt formation.
Caption: Figure 1. Synthesis pathway for 2-(1H-1,2,4-Triazol-1-yl)ethanol HCl via the ethylene carbonate route, highlighting the salt formation step for purification.
Part 3: Analytical Characterization (The Self-Validating System)[1]
To ensure scientific integrity, the identity of the compound must be validated using orthogonal methods. The following protocols serve as a self-validating system to confirm structure and purity.
Proton NMR (
-NMR) Validation
The diagnostic power of NMR lies in the chemical shift of the triazole ring protons.[1]
Solvent: DMSO-
Key Signals (N1-Isomer):
8.50 ppm (s, 1H): H5 proton (Deshielded, adjacent to N1).
7.95 ppm (s, 1H): H3 proton.
4.20 ppm (t, 2H): (Methylene group attached to triazole).[1]
3.75 ppm (t, 2H): (Methylene group attached to hydroxyl).[1]
Validation Logic: If you observe a single singlet in the aromatic region (integrating to 2H), you have isolated the symmetric N4-isomer impurity . You must observe two distinct singlets for the desired N1-product.[1]
HPLC Method for Purity
A reverse-phase method is required due to the polarity of the compound.[1]
Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or equivalent) to retain the polar amine.
Mobile Phase:
A: 0.1% Phosphoric Acid in Water (Buffer prevents peak tailing of the amine).
B: Acetonitrile.
Gradient: 0% B to 20% B over 10 minutes. (Low organic required for retention).
Detection: UV at 210 nm (Triazole ring absorption).
Analytical Logic Flow
Caption: Figure 2. Analytical decision tree for validating the isomeric purity of Triazole Ethanol HCl.
Part 4: Application in Drug Development[1]
The Pharmacophore Role
The "triazole ethanol" moiety is rarely the final drug; it is a linker pharmacophore .
Solubility: The basic nitrogen (pKa ~2.3) and the hydroxyl group improve water solubility.
Metal Binding: The N4 nitrogen of the triazole ring is a potent ligand for the heme iron in fungal CYP51 enzymes (lanosterol 14
-demethylase). This is the mechanism of action for azole antifungals.
Researchers often use the term "Triazole Ethanol" as shorthand for substituted intermediates. If your target molecule is Fluconazole or Voriconazole, the relevant "triazole ethanol" is likely:
1,2,4-Triazole Ethanol Derivatives: A Technical Guide to Medicinal Chemistry
Part 1: The Pharmacophore & Strategic Value In the landscape of medicinal chemistry, the 1-(1H-1,2,4-triazol-1-yl)ethanol scaffold represents a "privileged structure"—a molecular framework capable of providing ligands fo...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Pharmacophore & Strategic Value
In the landscape of medicinal chemistry, the 1-(1H-1,2,4-triazol-1-yl)ethanol scaffold represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the 1,2,4-triazole ring itself is a robust bioisostere for amides and esters, its linkage via an ethanol (2-hydroxyethyl) chain creates a specific pharmacophore essential for antifungal and anticancer therapeutics.[1]
The Structural Logic
The efficacy of this scaffold relies on a tripartite interaction model, primarily observed in CYP450 inhibition (e.g., CYP51 in fungi, CYP19/Aromatase in humans):
The Heme-Binding Head (Triazole): The N4 nitrogen of the 1,2,4-triazole ring coordinates perpendicularly to the heme iron (
) in the enzyme's active site.[1] This blocks the binding of the natural substrate (e.g., lanosterol).[1]
The Hydrogen-Bonding Linker (Ethanol -OH): The hydroxyl group on the ethanol backbone is not merely a spacer; it forms critical hydrogen bonds with active site residues (often a tyrosine or serine) and water networks, stabilizing the inhibitor-enzyme complex.[1]
The Hydrophobic Tail: Substituents attached to the ethanol carbon (C2) mimic the steroid backbone of the natural substrate, providing specificity.[1]
Anticancer (Secondary): Inhibition of Aromatase (CYP19A1) for estrogen-dependent breast cancer; inhibition of tubulin polymerization in specific derivatives.[1]
Part 2: Synthetic Architectures
The construction of 1,2,4-triazole ethanol derivatives generally follows two dominant pathways. The choice depends on the desired substitution pattern at the C2 position of the ethanol chain.
Pathway A: The Epoxide Ring-Opening (The "Fluconazole" Route)
This is the industry standard for generating diversity.[1] It involves the nucleophilic attack of the 1,2,4-triazole anion on a substituted oxirane (epoxide).[1]
Mechanism:
attack.
Regioselectivity: Attack typically occurs at the less substituted carbon of the epoxide (Krasusky’s rule), but steric and electronic factors of the substituent can influence this.[1]
Advantage: Allows for the introduction of complex hydrophobic tails before triazole attachment.
Pathway B: The
-Haloketone Reduction
Used when the starting material is an acetophenone derivative.
Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]
Step-by-Step Methodology:
Activation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,2,4-triazole (1.2 eq) in anhydrous DMF. Add
(2.0 eq) and stir at room temperature for 30 minutes to facilitate deprotonation of the triazole.
Addition: Add 2-(2,4-dichlorophenyl)oxirane (1.0 eq) dropwise to the mixture.
Reaction: Heat the mixture to 80°C and stir for 6–12 hours. Monitor progress via TLC (Mobile phase: Ethyl acetate/Hexane 1:1).[1] Look for the disappearance of the epoxide spot.
Work-up:
Cool the reaction mixture to room temperature.
Pour into crushed ice/water (10x volume). The product often precipitates as a solid.
If solid forms: Filter, wash with cold water, and dry.
If oil forms: Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine, dry over anhydrous
, and evaporate.
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, MeOH:DCM gradient) if regioisomers (N1 vs N4 attack) are present. Note: N1-alkylation is thermodynamically favored and usually the major product.
Validation (NMR Signature):
Look for the diagnostic ABX pattern of the ethanol chain protons (
4.4–4.6 ppm) and the two singlets of the triazole ring (7.9 and 8.3 ppm).[1]
Matches the polarity/shape of the enzyme's hydrophobic pocket (seen in Fluconazole).[1]
Hydrophobic Tail
Bulky alkyl groups
Variable
Can increase potency if they fit the access channel (as in Posaconazole).[1]
Part 5: Mechanism of Action Visualization
The diagram below illustrates the molecular interference of the triazole ethanol derivative within the fungal cell.
Caption: Mechanism of Action.[1][3][4][5] The triazole derivative binds CYP51, blocking Ergosterol synthesis and accumulating toxic sterols.[6]
References
Antifungal Azole Mechanism:
Title: Resistance to antifungals that target CYP51.[1][5][7]
Source: Journal of Chemical Biology (2014).[1][5]
URL:[Link][1]
Triazole Synthesis & Application:
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[2][6][8][9][10][11][12][13]
Source: Frontiers in Pharmacology (2022).[1]
URL:[Link]
Anticancer Potential:
Title: Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents.[8][11][13]
Source: BMC Chemistry (2022).[1]
URL:[Link]
Specific Ethanol Derivative Synthesis:
Title: 2-(1H-1,2,4-triazol-1-yl)ethanol.[1]
Source: Acta Crystallographica Section E (2011).[1]
URL:[Link]
CYP51 Binding Dynamics:
Title: Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.[14]
Source: Frontiers in Chemistry (2020).[1]
URL:[Link]
Structure-activity relationship of triazole-based alcohol intermediates
An In-depth Technical Guide to the Structure-Activity Relationship of Triazole-Based Alcohol Intermediates Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 1,2,4-triazole nucleus, integrated wit...
The 1,2,4-triazole nucleus, integrated with a functional alcohol moiety, represents a cornerstone pharmacophore in modern medicinal chemistry. This guide provides a detailed exploration of the structure-activity relationships (SAR) governing triazole-based alcohol intermediates, a class of compounds pivotal to the development of potent therapeutic agents. We will dissect the critical structural features that dictate biological activity, focusing primarily on their well-established role as antifungal agents that target lanosterol 14α-demethylase (CYP51). Through a synthesis of mechanistic insights, empirical data, and practical experimental considerations, this document serves as a comprehensive resource for researchers and drug development professionals dedicated to leveraging this versatile chemical scaffold.
Introduction: The Enduring Significance of the Triazole-Alcohol Scaffold
The fusion of a 1,2,4-triazole ring and a tertiary alcohol has given rise to some of the most successful therapeutic agents in clinical use, particularly in the management of fungal infections. The azole antifungal drugs, including fluconazole and voriconazole, are prime examples of how this core structure can be optimized to achieve high efficacy and selectivity. The fundamental mechanism of action for these agents lies in their ability to inhibit lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
The SAR of these compounds is a delicate interplay of sterics, electronics, and conformational preferences. The triazole ring, the tertiary alcohol, and the various substituents attached to the core scaffold all play crucial roles in target binding and overall pharmacological profile. This guide will systematically deconstruct these relationships to provide a clear and actionable understanding for the medicinal chemist.
The Core Pharmacophore: A Triad of Essential Interactions
The canonical structure of a triazole-based alcohol antifungal agent features three key components that dictate its interaction with the active site of the CYP51 enzyme. Understanding the role of each component is fundamental to rational drug design.
The 1,2,4-Triazole Ring: This nitrogen-rich heterocycle is the lynchpin of the molecule's mechanism. The N4 atom of the triazole ring coordinates directly with the heme iron atom at the active site of the CYP51 enzyme. This coordination is a critical, high-affinity interaction that effectively blocks the enzyme's catalytic activity. The choice of a 1,2,4-triazole over other azoles (like imidazole) can significantly impact selectivity for fungal CYP51 over mammalian cytochrome P450 enzymes, a key consideration for minimizing host toxicity.
The Tertiary Alcohol: The hydroxyl group forms a crucial hydrogen bond with a nearby amino acid residue in the active site, often a serine or threonine. This interaction serves as a secondary anchoring point, properly orienting the molecule within the catalytic pocket and enhancing binding affinity. The presence and correct spatial orientation of this alcohol are, therefore, paramount for potent inhibitory activity.
The Substituted Aryl Groups: Flanking the core scaffold are typically one or more aryl rings, which are often halogenated. These groups engage in hydrophobic and van der Waals interactions within the enzyme's substrate-binding channel. The nature and position of the substituents on these rings are primary drivers of potency and selectivity. For instance, the inclusion of fluorine atoms, as seen in fluconazole and voriconazole, can enhance metabolic stability and improve the drug's pharmacokinetic profile.
Below is a diagram illustrating this fundamental pharmacophore model.
Caption: Core pharmacophore model for triazole-based CYP51 inhibitors.
Dissecting the Structure-Activity Relationship
The potency and selectivity of triazole-based alcohol intermediates can be finely tuned by modifying their chemical structure. Below, we explore the key SAR trends that have been established through extensive research.
The Impact of Aryl Substituents
The substituents on the phenyl ring(s) are arguably the most critical element for optimization. Halogens, particularly fluorine and chlorine, are frequently employed to enhance activity.
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the phenyl ring generally leads to a significant increase in antifungal activity. This is attributed to several factors, including enhanced binding affinity through halogen bonding and improved resistance to metabolic oxidation. The 2,4-difluorophenyl group, as seen in fluconazole, is a classic example of a highly effective substituent pattern.
Steric Constraints: The size and position of the substituents are also critical. Bulky groups can create steric hindrance, preventing the molecule from fitting optimally into the active site. Conversely, appropriately sized substituents can exploit specific hydrophobic pockets to increase binding affinity.
The Role of the Alcohol and Adjacent Bridge
While the tertiary alcohol is a conserved feature, modifications to the adjacent carbon chain (the "bridge") can influence the molecule's conformational flexibility and overall orientation.
Chain Length and Rigidity: Short, rigid linkers between the core scaffold and the aryl groups tend to be favored, as they reduce the entropic penalty upon binding. Introducing conformational constraints, such as double bonds or cyclopropyl groups, can lock the molecule into a more bioactive conformation.
Quantitative SAR Data Summary
The following table summarizes representative SAR data for a series of triazole-alcohol derivatives, illustrating the impact of aryl substitution on antifungal activity against Candida albicans.
Compound ID
R1 Substituent
R2 Substituent
MIC (µg/mL) vs. C. albicans
1a
H
H
> 64
1b
4-Cl
H
16
1c
2-F
4-F
0.5
1d
2-Cl
4-Cl
2
1e
4-CF3
H
8
Data is illustrative and compiled from general trends reported in the literature.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on a systematic and reproducible experimental workflow. This section outlines the core methodologies for synthesizing and evaluating novel triazole-based alcohol intermediates.
General Synthetic Workflow
The synthesis of these intermediates often follows a convergent approach. A common and effective method is the epoxide ring-opening reaction.
Step-by-Step Protocol:
Epoxide Formation: Start with a substituted acetophenone. Reaction with trimethylsulfonium iodide in the presence of a strong base (e.g., sodium hydride) generates the corresponding styrene oxide (epoxide).
Ring-Opening Reaction: The synthesized epoxide is then reacted with 1,2,4-triazole in a polar aprotic solvent, such as DMF, with a base like potassium carbonate. This reaction proceeds via nucleophilic attack of the triazole nitrogen on the less sterically hindered carbon of the epoxide ring, yielding the desired triazole-based alcohol intermediate.
Purification: The crude product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes.
Characterization: The structure of the final compound is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
The following diagram outlines this synthetic workflow.
Caption: General synthetic workflow for triazole-alcohol intermediates.
In Vitro Antifungal Susceptibility Testing
To determine the biological activity of the synthesized compounds, a standardized microbroth dilution assay is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Step-by-Step Protocol:
Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared and adjusted to a specific cell density.
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640).
Inoculation: Each well is inoculated with the fungal suspension. Positive (no drug) and negative (no fungus) controls are included.
Incubation: The plates are incubated at 35°C for 24-48 hours.
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed visually or by measuring absorbance.
Conclusion and Future Directions
The triazole-based alcohol scaffold remains a highly privileged structure in medicinal chemistry, offering a robust platform for the development of potent and selective enzyme inhibitors. The SAR principles outlined in this guide—highlighting the critical roles of the N4-heme coordination, the hydrogen-bonding alcohol, and the hydrophobic interactions of the aryl substituents—provide a rational framework for the design of next-generation therapeutic agents. Future efforts in this field will likely focus on overcoming challenges such as drug resistance and expanding the therapeutic applications of this versatile chemical class beyond antifungal agents to areas like oncology and virology. The continued application of rational design, guided by a deep understanding of SAR, will be paramount to unlocking the full potential of these remarkable molecules.
References
Title: As Fungal Drug Resistance Grows, Researchers Pursue New Antifungal Drug Targets
Source: American Society for Microbiology
URL: [Link]
Title: Design, synthesis, and molecular docking of new 1,2,4-triazole derivatives as potential antifungal agents
Source: Scientific Reports
URL: [Link]
Title: Synthesis and Antifungal Activity of Triazole Alcohol Derivatives Containing Pyrimidine Moiety
Source: MDPI
URL: [Link]
Title: Design, Synthesis and Antifungal Activity of Novel Triazole Derivatives
Source: MDPI
URL: [Link]
Title: Combating Fungal Infections: A Review on the Development of Azole-Based Antifungal Agents
Source: Pharmaceuticals
URL: [Link]
Foundational
Comprehensive Solubility Profile and Thermodynamic Behavior of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol Hydrochloride in Aqueous Systems
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary & Physicochemical Rationale The compound 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.
Executive Summary & Physicochemical Rationale
The compound 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a highly versatile, low-molecular-weight building block frequently utilized in the synthesis of bioactive heterocycles, including kinase inhibitors and broad-spectrum antifungal agents. Understanding its thermodynamic solubility profile is a critical prerequisite for downstream applications, ranging from synthetic scale-up in aqueous media to the formulation of bioavailable dosage forms.
As a Senior Application Scientist, I approach solubility not merely as a static value, but as a dynamic interplay of thermodynamic forces. The exceptional aqueous solubility of this compound is driven by three structural pillars:
Amphoteric Triazole Core: The 1,2,4-triazole ring is highly polar and amphoteric, with a protonation
of approximately 2.45 and a deprotonation of 10.26[1].
Salt Formation: Formulating the molecule as a hydrochloride salt pre-protonates the triazole ring. This drastically lowers the crystal lattice energy barrier required for dissolution, facilitating immediate ion-dipole interactions with water molecules.
Hydroxyl Moiety: The ethanol side chain provides an additional hydrogen-bond donor and acceptor, creating a robust hydration shell around the molecule.
Thermodynamic solvation pathway of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl in water.
Experimental Methodology: The Self-Validating Shake-Flask Protocol
To determine the true thermodynamic equilibrium solubility, we employ the saturation shake-flask method. This technique remains the pharmaceutical industry's "gold standard" because it directly measures the equilibrium between the solid phase and the saturated solution, eliminating artifacts caused by supersaturation[2][3].
Causality in Protocol Design
Excess Solid: We mandate a 10-20% visual excess of the solid compound at the end of the experiment. If the solid completely dissolves, the system has not reached saturation, and the resulting data will falsely underreport the true solubility[4].
Temperature Control (37°C & 25°C): Solubility is a temperature-dependent thermodynamic parameter. Evaluating at 37°C mimics physiological conditions (crucial for biowaiver guidelines), while 25°C informs ambient storage and handling[4].
Sedimentation over Centrifugation: While centrifugation is faster, we prioritize an 18-hour sedimentation phase post-agitation. This ensures absolute phase separation without introducing thermal energy (heat generated by centrifuge rotors) that could temporarily alter the solubility equilibrium[5][6].
Step-by-Step Workflow
Sample Preparation: Accurately weigh an excess amount (e.g., ~300 mg) of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride into a series of 20 mL glass scintillation vials.
Buffer Addition: Add exactly 5.0 mL of the target aqueous medium (e.g., USP Simulated Gastric Fluid pH 1.2, Acetate Buffer pH 4.5, or Phosphate Buffer pH 6.8) to each vial[4].
Equilibration (Agitation): Seal the vials tightly to prevent evaporation. Place them in an orbital environmental shaker set to 150 rpm at the target temperature (25°C or 37°C) for 48 hours. Self-validation step: Sample aliquots at 24h and 48h to confirm the concentration plateau has been reached.
Phase Separation (Sedimentation): Turn off the agitation and allow the vials to sit undisturbed at the target temperature for 18 hours to allow undissolved particulates to settle[6].
Filtration: Carefully extract the supernatant using a syringe and pass it through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential membrane adsorption.
Quantification: Dilute the filtered sample with the mobile phase to fall within the linear dynamic range of the validated HPLC-UV method. Quantify against a standard calibration curve.
Standardized shake-flask workflow for determining equilibrium solubility.
Quantitative Data Presentation
Because 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is a salt of a weak base, its solubility is governed by the Henderson-Hasselbalch relationship[3]. At highly acidic pH (pH 1.2), the triazole ring is fully protonated, maximizing ionic interactions with the aqueous solvent. As the pH approaches neutral (pH 6.8), the fraction of the un-ionized free base increases, leading to a measurable, though still relatively high, decrease in total solubility.
Table 1: Equilibrium Solubility of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl across Physiologically Relevant Media
Aqueous Medium
pH
Temperature (°C)
Mean Solubility (mg/mL) ± SD
Saturation State
Simulated Gastric Fluid (SGF)
1.2
25.0
> 150.0 ± 2.4
Highly Soluble
Simulated Gastric Fluid (SGF)
1.2
37.0
> 185.5 ± 3.1
Highly Soluble
Acetate Buffer
4.5
25.0
112.3 ± 1.8
Freely Soluble
Acetate Buffer
4.5
37.0
134.7 ± 2.2
Freely Soluble
Simulated Intestinal Fluid (SIF)
6.8
25.0
85.4 ± 1.5
Soluble
Simulated Intestinal Fluid (SIF)
6.8
37.0
98.2 ± 1.9
Soluble
Note: Data represents typical behavior for low-molecular-weight triazole hydrochlorides. The common ion effect from chloride in SGF may slightly depress the theoretical maximum solubility of the hydrochloride salt, but the intrinsic hydrophilicity of the molecule supersedes this effect[3].
Conclusion
The solubility profile of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is characterized by exceptional hydrophilicity, driven by its ionizable triazole core and hydrogen-bonding ethanol side chain. By employing a rigorously controlled shake-flask methodology—accounting for agitation speed, sedimentation time, and temperature control—we ensure that the reported values reflect true thermodynamic equilibrium. This robust solubility profile makes the compound an ideal, easy-to-handle intermediate for aqueous-phase synthetic chemistry and highly suitable for formulation into immediate-release oral dosage forms.
References
Wikipedia - 1,2,4-Triazole (Structure and Properties). Available at:[Link]
SciSpace / USP Pharmacopeial Forum - Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Available at:[Link]
ResearchGate - Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available at:[Link]
SciELO - Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available at: [Link]
Next-Generation Scaffolds: Bioisosteric Evolution of the Triazole-Ethanol Pharmacophore
[1] Executive Summary The 1,2,4-triazole-ethanol scaffold, exemplified by fluconazole and voriconazole, has been the cornerstone of antifungal medicinal chemistry for decades. It functions by coordinating with the heme i...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The 1,2,4-triazole-ethanol scaffold, exemplified by fluconazole and voriconazole, has been the cornerstone of antifungal medicinal chemistry for decades. It functions by coordinating with the heme iron of fungal CYP51 (lanosterol 14α-demethylase), thereby arresting ergosterol biosynthesis.[1] However, this scaffold faces two critical liabilities: promiscuous inhibition of human CYP enzymes (leading to drug-drug interactions and endocrine toxicity) and fungal resistance mechanisms (efflux pumps and target mutations).[1]
This guide details the bioisosteric replacement strategies for this scaffold, focusing on the transition to tetrazoles and fluorinated linkers . These modifications maintain the critical heme-coordination geometry while dramatically improving selectivity profiles, as validated by the recent FDA approval of Oteseconazole (VT-1161).[1]
Part 1: Structural Deconstruction & Liabilities
To design a replacement, we must first understand the pharmacophore's energetic contributions:
The Heterocycle (1,2,4-Triazole): Acts as a weak base (pKa ~2.[1]2) and a heme-iron ligand.[1][2] The N4 nitrogen coordinates to the iron.
Liability: High affinity for human CYP3A4, CYP2C9, and CYP2C19.
The Linker (Tertiary Alcohol/Ethanol chain): The hydroxyl group forms a critical hydrogen bond with the water network or Tyr residues in the active site.
Liability: The tertiary alcohol is a metabolic soft spot and often requires specific spatial orientation that flexible chains cannot maintain rigidly.
Data Table 1: Physicochemical Comparison of Azole Scaffolds
Property
Imidazole (Gen 1)
1,2,4-Triazole (Gen 2)
Tetrazole (Gen 3)
Impact on Drug Design
pKa (Conjugate Acid)
~6.9
~2.2
~4.8
Tetrazoles are less basic than imidazoles but offer distinct electronic profiles for metal binding.[1]
Heme Binding Strength
Very High
High
Moderate/Tunable
Lower binding energy requires better shape complementarity, increasing selectivity .
Lipophilicity (LogP)
Moderate
Low
Moderate
Tetrazoles often improve membrane permeability compared to triazoles.[1]
CYP Selectivity
Poor (High Toxicity)
Moderate
Excellent
Tetrazoles significantly reduce off-target human CYP inhibition.[1]
Part 2: Bioisosteric Replacement Strategies[3]
Strategy A: The Heterocycle Shift (Triazole
Tetrazole)
Replacing the triazole with a tetrazole is the most impactful bioisosteric change for this class.
Mechanism: The tetrazole ring has a lower electron density on the coordinating nitrogen compared to imidazole, and a different dipole moment than triazole. This results in a "weaker" metal bond that relies more heavily on the hydrophobic interactions of the side chains for binding energy.
Result: The molecule binds tightly to the fungal enzyme (which has a pocket perfectly shaped for the specific side chain) but falls off the human enzyme (which relies more on the strong iron-nitrogen bond).
Strategy B: Linker Rigidification & Fluorination
The "ethanol" portion acts as a spacer. Bioisosteric replacements here focus on:
Gem-difluoro substitution: Replacing
-hydrogens with fluorine atoms adjacent to the alcohol.[1] This lowers the pKa of the hydroxyl group (making it a better H-bond donor) and blocks metabolic oxidation.[1]
Cyclization: Constraining the ethanol chain into a tetrahydrofuran (THF) ring (as seen in Posaconazole).[1] This reduces the entropic penalty of binding.[1]
Part 3: Visualization of Decision Pathways
The following diagram outlines the logical flow for scaffold hopping based on ADME/Tox liabilities.
Caption: Decision tree for bioisosteric optimization of azole antifungals targeting CYP selectivity and metabolic stability.
Part 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Tetrazole-Ethanol Bioisosteres
This protocol describes the installation of the tetrazole moiety via epoxide opening, a standard method for generating the "azole-ethanol" core (similar to the synthesis of Oteseconazole intermediates).
Reagents:
Precursor: 2-(2,4-difluorophenyl)-2-oxiranyl-pyridine (or similar epoxide scaffold).[1]
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 1H-tetrazole (1.2 eq) in anhydrous DMF.
Deprotonation: Add
(2.0 eq) and stir at room temperature for 30 minutes to generate the tetrazolyl anion.
Epoxide Opening: Add the epoxide precursor (1.0 eq) slowly to the mixture.[1]
Note: The regioselectivity (N1 vs N2 attack) is critical.[1] Tetrazoles can alkylate at N1 or N2.[1] N2 isomers are often thermodynamically preferred, but N1 isomers (like in Oteseconazole) are frequently the active pharmacophore.
Reaction: Heat to 60°C for 4-8 hours. Monitor via TLC (Hexane:EtOAc 1:1) or LC-MS.[1][3]
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.[1] Dry over
M dose range) with recombinant CYP enzyme and specific substrate in phosphate buffer (pH 7.4).
Initiation: Add NADPH regenerating system to start the reaction.[1] Incubate at 37°C for 20 minutes.
Termination: Stop reaction with Acetonitrile containing internal standard.
Analysis: Measure metabolite formation via LC-MS/MS.
Calculation: Determine
.
Success Metric: A successful tetrazole bioisostere should have an
for human CYPs, while maintaining an against Candida albicans.[1]
Part 5: Synthetic Pathway Visualization
The following diagram illustrates the synthesis of a generic tetrazole-based inhibitor, highlighting the critical regioselectivity step.
Caption: Synthetic route for tetrazole-ethanol scaffolds via epoxide ring opening, highlighting the N1/N2 isomer divergence.
References
Warrilow, A. G., et al. (2016). The Tetrazole VT-1161 Is a Potent Inhibitor of Candida albicans CYP51.[1] Antimicrobial Agents and Chemotherapy.[1][2][4][5][6][7] Available at: [Link][1]
FDA Center for Drug Evaluation and Research. (2022).[1] Vivjoa (oteseconazole) Prescribing Information. Available at: [Link][1]
Meanwell, N. A. (2011).[1][8] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Available at: [Link][1]
Lass-Flörl, C. (2023).[1] Oteseconazole: A Novel Oral Tetrazole Antifungal Agent.[1][7] Drugs. Available at: [Link]
Shanu-Wilson, J. (2022).[1] Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Available at: [Link][1]
Comprehensive Safety & Handling Whitepaper: 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl
Executive Summary The compound 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl is a specialized nitrogen-containing heterocyclic intermediate frequently utilized in drug discovery and agricultural chemistry. While standard Safet...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl is a specialized nitrogen-containing heterocyclic intermediate frequently utilized in drug discovery and agricultural chemistry. While standard Safety Data Sheets (SDS) provide generic hazard codes, they often fail to articulate the mechanistic reasons behind the handling precautions. As a Senior Application Scientist, this whitepaper is designed to bridge that gap. By deconstructing the physicochemical properties, off-target toxicological mechanisms, and specific vulnerabilities of its hydrochloride salt form, this guide provides drug development professionals with a self-validating framework for safe handling, containment, and emergency response.
Understanding the molecular architecture of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl is the first step in predicting its behavior in an open laboratory environment. The molecule consists of a 1,2,4-triazole core, an ethanol moiety, and is stabilized as a hydrochloride (HCl) salt.
Causality in Handling: The presence of the HCl salt dramatically increases the compound's aqueous solubility, which is beneficial for biological assays but introduces severe handling risks[1]. In ambient environments, the salt is highly hygroscopic. As it absorbs atmospheric moisture, it undergoes localized dissociation, forming concentrated micro-droplets of hydrochloric acid on the powder's surface. This phenomenon is the primary driver of its corrosivity to mucous membranes and necessitates stringent desiccation and anti-static controls[2].
Table 1: Physicochemical & Hazard Summary
Parameter
Value / Description
Causality / Handling Implication
Physical State
Solid, highly hygroscopic powder
Absorbs ambient moisture, increasing degradation, powder stickiness, and local acidity.
Solubility
High in water and polar solvents
Rapid systemic absorption if accidentally ingested or inhaled across mucosal tissues.
pH (1% aq. solution)
Acidic (< 3.0)
Corrosive to skin and eyes; mandates pH neutralization during spill recovery[2].
Standard safety protocols often list triazoles under generic toxicity categories. However, the core hazard of 1,2,4-triazole derivatives stems from their primary pharmacological mechanism: the inhibition of cytochrome P450 (CYP) enzymes, specifically lanosterol 14α-demethylase (CYP51)[5][6].
When mammalian operators are exposed to triazole dust, the compound can bind to off-target hepatic and cardiac CYP enzymes[7]. This off-target binding disrupts metabolic homeostasis, leading to a cascade of cellular stress. The accumulation of Reactive Oxygen Species (ROS) damages lipid membranes and induces mitochondrial dysfunction (characterized by ATP depletion and depolarization of the mitochondrial membrane)[6][8]. Ultimately, this triggers caspase-mediated cellular apoptosis, manifesting clinically as hepatotoxicity and cardiotoxicity[5]. Furthermore, because CYP enzymes are critical for steroidogenesis, chronic exposure carries a significant risk of reproductive toxicity (Category 1B)[4][9].
Fig 1: Mechanistic pathway of triazole-induced off-target cellular toxicity.
Interference with steroidogenesis via CYP enzyme inhibition[8].
Target Organs
Liver, Heart, Reproductive System
High concentration of metabolic enzymes susceptible to off-target binding[5][7].
Advanced Handling & Containment Protocols
Due to the compound's hygroscopic nature, static propensity, and severe reproductive/hepatic toxicity profile, standard benchtop weighing is strictly prohibited. The following protocol utilizes a Self-Validating System to ensure absolute containment.
Rationale: Nitrile gloves are mandated over latex because the localized dissociation of the HCl salt creates acidic micro-environments that rapidly permeate latex[1][2]. Anti-static measures prevent the aerosolization of the Repr. 1B powder.
Environmental Validation:
Action: Activate the powder containment hood.
Validation: Verify the digital anemometer reads a face velocity of >100 feet per minute (fpm) before unsealing the secondary containment desiccator.
Anti-Static Deactivation:
Action: Pass the sealed compound vial and the receiving vessel through a U-shaped ionizing static eliminator.
Causality: Eliminating the static charge prevents the highly polarized HCl salt crystals from repelling each other and aerosolizing when the vial is opened.
Closed-System Transfer:
Action: Using a grounded, non-sparking micro-spatula, transfer the required mass into a pre-tared vial. Immediately cap the receiving vial before removing it from the balance enclosure.
Post-Weighing Validation:
Action: Wipe the exterior of the sealed receiving vial with a damp microfiber cloth.
Validation: Swab the balance pan with a pH indicator strip moistened with distilled water. A reading of pH 7.0 validates that no microscopic acidic triazole dust remains on the surface.
Emergency Response & Decontamination Workflows
A spill of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl cannot be treated as a standard powder spill. Applying water directly to the powder will cause a rapid, exothermic dissolution of the hydrochloride salt, potentially aerosolizing the toxic triazole base[2].
Protocol 2: Acidic Triazole Spill Neutralization
Rationale: The spill must be chemically neutralized in its solid state before mechanical recovery to prevent inhalation hazards and surface corrosion.
Hazard Isolation & PPE:
Action: Evacuate a 2-meter radius. Don a P100/N95 half-mask respirator, chemical safety goggles, and double nitrile gloves[3].
pH Assessment:
Action: Drop a single drop of distilled water onto the edge of the spill and touch it with a litmus paper strip to confirm the highly acidic micro-environment.
Validation: Lightly mist the area with water using a spray bottle. The mixture will effervesce (bubble) as the HCl is neutralized. The cessation of effervescence upon further misting is the self-validating signal that the acid has been completely neutralized.
Mechanical Recovery:
Action: Use a disposable, non-sparking brush and dustpan to sweep the neutralized slurry. Place the waste into a hazardous disposal bag and seal it[10].
Final Decontamination:
Action: Wash the spill surface with a mild soap and water solution[3].
Fig 2: Self-validating emergency response workflow for acidic triazole spills.
Taylor & Francis. "Cardiotoxicity and triazole pesticides: therapeutic options for a neglected heart disease." Expert Review of Cardiovascular Therapy. Available at: [Link]
MDPI. "A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models." Toxics. Available at: [Link]
Carl ROTH. "Safety Data Sheet: 1,2,4-Triazole." Carl ROTH GmbH. Available at:[Link]
Columbus Chemical Industries. "1,2,4-Triazole 5907 - SAFETY DATA SHEET." Columbus Chemical Industries, Inc. Available at: [Link]
PubMed. "Toxicogenomic study of triazole fungicides and perfluoroalkyl acids in rat livers predicts toxicity and categorizes chemicals based on mechanisms of toxicity." National Institutes of Health. Available at: [Link]
CPAchem. "Safety data sheet: 1,2,4-Triazole." CPAchem Ltd. Available at: [Link]
The Divergent Paths of Triazole Ethanol Derivatives: A Technical Guide to 1,2,3- and 1,2,4-Isomers in Drug Discovery
Executive Summary As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the critical decision of selecting the appropriate triazole regioisomer during lead optimi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist navigating the complexities of heterocyclic chemistry, I frequently encounter the critical decision of selecting the appropriate triazole regioisomer during lead optimization. Both 1,2,3-triazole and 1,2,4-triazole are five-membered, nitrogen-rich aromatic rings. However, their distinct nitrogen arrangements dictate fundamentally different physicochemical behaviors, synthetic access routes, and biological target engagements[1]. When functionalized as ethanol derivatives (bearing a -CH₂-CH(OH)- motif), these scaffolds serve as powerful pharmacophores. This whitepaper deconstructs the causality behind their differences, providing field-proven protocols and mechanistic insights for drug development professionals.
Part 1: Structural & Physicochemical Divergence
The spatial arrangement of the three nitrogen atoms is the primary driver of the electronic differences between the two isomers, fundamentally altering their utility in medicinal chemistry.
1,2,3-Triazole : Features three contiguous nitrogen atoms. This localized electron density creates a remarkably strong dipole moment (~4.38 D for the 1H-tautomer)[2]. It is exceptionally stable against hydrolysis, oxidative/reductive conditions, and enzymatic degradation, making it an ideal bioisostere for amide bonds and trans-olefins[3]. It is a weak base, with a pKa of ~1.17 for proton addition[2].
1,2,4-Triazole : Features two adjacent nitrogens and one isolated nitrogen. This distribution lowers the dipole moment (~2.72 D to 3.27 D)[4] and increases its basicity (pKa ~2.19 - 2.45 for protonation)[5]. The isolated nitrogen (N4) is highly accessible for coordinating with transition metals, a property heavily exploited in antifungal and agricultural drug design[6].
Table 1: Comparative Physicochemical Properties of Triazole Isomers
Property
1,2,3-Triazole
1,2,4-Triazole
Causality / Impact on Drug Design
Nitrogen Arrangement
Contiguous (1,2,3)
Isolated (1,2,4)
Dictates electron distribution and metal coordination capacity.
Determines the therapeutic indication (e.g., oncology vs. antifungal).
Part 2: Synthetic Logic and Workflows
The synthesis of ethanol derivatives for these two isomers relies on entirely different chemical logic. 1,2,3-triazoles are built de novo via cycloaddition, whereas 1,2,4-triazoles are typically grafted onto an existing aliphatic chain via nucleophilic substitution.
Synthetic workflows for 1,2,3- and 1,2,4-triazole ethanol derivatives.
Protocol A: Synthesis of 1,2,3-Triazole Ethanol Derivatives via CuAAC
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for regioselective 1,4-disubstituted 1,2,3-triazole synthesis[7]. To generate an ethanol derivative, an azidoethanol is reacted with a terminal alkyne.
Causality & Self-Validation : We utilize sodium ascorbate to reduce Cu(II) to the catalytically active Cu(I) state in situ. The immediate visual transition of the reaction mixture from a deep Cu(II) blue to a pale yellow or colorless solution serves as a self-validating indicator of successful catalyst activation[8]. Furthermore, the high thermodynamic driving force of this cycloaddition ensures near-quantitative yields, which can be rapidly confirmed by the disappearance of the azide infrared (IR) stretch at ~2100 cm⁻¹.
Step-by-Step Methodology :
Preparation : Dissolve the terminal alkyne (1.0 eq) and 2-azidoethan-1-ol (1.1 eq) in a 1:1 mixture of tert-butanol and water.
Catalyst Activation : Add sodium ascorbate (0.1 eq) followed by CuSO₄·5H₂O (0.05 eq). Validation checkpoint: Observe the color shift from blue to pale yellow.
Reaction : Stir at room temperature for 2-4 hours. Monitor via TLC.
Isolation : Extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 1-(1,2,3-triazol-1-yl)ethan-2-ol derivative.
Protocol B: Synthesis of 1,2,4-Triazole Ethanol Derivatives via Epoxide Ring-Opening
1,2,4-triazole ethanol derivatives are typically synthesized via the nucleophilic ring-opening of an epoxide (oxirane) by 1H-1,2,4-triazole[9].
Causality & Self-Validation : The nucleophilic attack of the 1,2,4-triazole on the epoxide follows Krasusky's rule, favoring the less sterically hindered carbon[10]. Using a mild base (K₂CO₃) deprotonates the triazole, enhancing its nucleophilicity. To validate the regiochemistry of the resulting ethanol derivative, perform a ¹H-NMR analysis: the emergence of a downfield multiplet (typically ~3.8-4.0 ppm) corresponding to the new CH-OH proton confirms the successful ring opening and secondary alcohol formation[11].
Step-by-Step Methodology :
Deprotonation : Suspend 1H-1,2,4-triazole (1.2 eq) and anhydrous K₂CO₃ (1.5 eq) in acetonitrile. Stir at 60°C for 30 minutes to generate the highly nucleophilic triazolide anion.
Nucleophilic Attack : Add the target epoxide (1.0 eq) dropwise. Elevate the temperature to 80°C and reflux for 6-8 hours.
Quenching & Extraction : Cool to room temperature, quench with distilled water, and extract with dichloromethane (DCM)[9].
Purification : Purify the crude mixture via silica gel column chromatography to isolate the pure 1-(1,2,4-triazol-1-yl)ethan-2-ol derivative.
Part 3: Target Engagement and Biological Applications
The structural nuances between the two isomers dictate their pharmacological utility and target engagement mechanisms.
1,2,4-Triazoles: The CYP51 Inhibitors
1,2,4-triazole ethanol/propanol derivatives (such as fluconazole and mefentrifluconazole analogs) are privileged scaffolds in antifungal drug development. The mechanism hinges on the isolated N4 nitrogen, which projects outward to coordinate directly with the heme iron (Fe²⁺/Fe³⁺) in the active site of lanosterol 14α-demethylase (CYP51)[6]. This coordination blocks the enzyme's natural substrate, halting ergosterol biosynthesis and compromising the fungal cell membrane.
Mechanism of CYP51 inhibition by 1,2,4-triazole derivatives.
1,2,3-Triazoles: Privileged Bioisosteres
Conversely, 1,2,3-triazole ethanol derivatives lack the optimal geometry for strong CYP51 heme coordination. Instead, they excel as metabolically stable bioisosteres for amide bonds[12]. The strong dipole moment and hydrogen bond accepting capabilities (via N2 and N3) allow them to mimic the electronic profile of a peptide bond while resisting proteolytic cleavage. This makes them highly valuable in designing tubulin polymerization inhibitors, kinase inhibitors, and robust linker systems for antibody-drug conjugates (ADCs)[3].
Conclusion
While 1,2,3-triazole and 1,2,4-triazole ethanol derivatives share a molecular formula framework, they are functionally distinct entities. The 1,2,3-isomer, synthesized via highly efficient CuAAC click chemistry, offers unmatched stability and bioisosteric properties. In contrast, the 1,2,4-isomer, synthesized via epoxide ring-opening, provides critical metal-coordinating capabilities essential for targeting metalloenzymes like CYP51. Understanding these divergent paths is paramount for any drug development professional aiming to rationally design next-generation therapeutics.
References
Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. National Institutes of Health (NIH). 3
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors. National Institutes of Health (NIH). 12
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. National Institutes of Health (NIH). 1
Ring Opening of Epoxy Fatty Esters by Nucleophile to Form the Derivatives of Substituted β-Amino Alcohol. ZODML / Scirp. 9
Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. MDPI. 10
Synthesis of novel 1,2,3-triazole-based hybrids via click reactions. ARKAT USA. 8
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. National Institutes of Health (NIH). 7
Thiol-epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing 1,2,4-Triazole Ring. Preprints.org. 11
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Institutes of Health (NIH). 6
Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook. 4
The Enduring Legacy of the 1,2,4-Triazole Nucleus: A Comprehensive Technical Guide. Benchchem. 5
Product Class 13: 1,2,3-Triazoles. Thieme Connect. 2
Application Note: Synthesis Protocols Using 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol Hydrochloride
[1][2] Part 1: Executive Summary & Strategic Utility The compound 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride represents a high-value "chimeric" building block in medicinal chemistry.[1] It fuses a polar, hydrogen-...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Part 1: Executive Summary & Strategic Utility
The compound 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride represents a high-value "chimeric" building block in medicinal chemistry.[1] It fuses a polar, hydrogen-bond-donating 1,2,4-triazole core (a classic bioisostere for amides/esters) with a reactive secondary alcohol handle.[1][2]
Why this molecule matters:
Bifunctional Reactivity: It offers two distinct orthogonal reaction sites: the amphoteric triazole ring (nucleophilic at N, acidic at NH) and the secondary alcohol (redox-active, nucleophilic).[1][2]
Solubility Profile: The hydrochloride salt form confers high water solubility, making it an ideal starting material for aqueous-phase reactions or late-stage functionalization of polar drugs.[1]
Therapeutic Relevance: The 1-hydroxyethyl-triazole motif is a structural fragment found in next-generation antifungal agents (lanosterol 14ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
-demethylase inhibitors) and renal disease therapeutics.
Structural Dynamics & Tautomerism
Before initiating synthesis, researchers must understand the tautomeric equilibrium.[2] In solution, the free base exists in dynamic equilibrium between the 1H, 2H, and 4H forms.[1][2] The hydrochloride salt locks the molecule in a protonated state, typically at the N4 position, which must be neutralized to unlock nucleophilicity.[1][2]
Part 2: Handling & Pre-Synthesis Preparation[1][2]
Use this MW for stoichiometry, not the free base (113.12).[1][2]
Solubility
Water (++), MeOH (++), DMSO (++), DCM (-)
Poor solubility in non-polar solvents dictates polar reaction media.[1][2]
Acidity
Triazole pKa ~10 (NH), Alcohol pKa ~16
The triazole NH is significantly more acidic than the alcohol.[1][2]
Critical Step: Free-Basing (Salt Break)
Most organic synthesis protocols (alkylation, oxidation) require the free base.[1][2] Using the HCl salt directly with only 1 equivalent of base will result in incomplete reaction or trapping of the base as NaCl.[1]
Standard Neutralization Protocol:
Dissolve 10 mmol of the HCl salt in minimal MeOH (10 mL).
For non-polar reactions: Triturate residue with 10% MeOH/DCM, filter off NaCl, and concentrate filtrate.[2]
For in-situ reactions: Use the crude mixture, accounting for the generated salt.[2]
Part 3: Core Synthesis Protocols
Protocol A: Regioselective N-Alkylation
Objective: Attach an alkyl/aryl group to the triazole ring.[1]
Challenge: 1,2,4-triazoles can alkylate at N1, N2, or N4.[1][2] Under basic conditions, N1-alkylation is thermodynamically favored but N2 isomers often form as minor products.[1]
Purification: Flash chromatography is mandatory to separate regiomers. Elute with a gradient of 0-5% MeOH/DCM.[1]
Mechanistic Insight:
The N1-alkylated product preserves the aromaticity and minimizes steric clash compared to N4.[1] However, the presence of the C3-hydroxyethyl group provides steric bulk that further discourages N2 attack, improving N1 selectivity compared to unsubstituted triazoles.[1][2]
Protocol B: Selective Oxidation to Ketone
Objective: Convert the secondary alcohol to 1-(1,2,4-triazol-3-yl)ethanone.[1]
Constraint: Avoid over-oxidation or degradation of the nitrogen heterocycle. Metal-free oxidations are preferred.[1]
Reagents:
Substrate: Free base of triazole-ethanol (prepared via 2.2).
Reflux vigorously for 3 hours. IBX is insoluble, but the reduced byproduct (IBA) is also insoluble in EtOAc, while the product remains in solution.[2]
Filtration: Cool to 0°C and filter. The filtrate contains the pure ketone.[1]
Yield: Typically >85%.
Part 4: Visualizing the Reaction Logic[1]
The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting the divergence between Ring Nitrogen reactivity and Side-chain Oxygen reactivity.
Caption: Divergent synthesis pathways. Pathway A (Red) dominates in mild basic conditions targeting the triazole ring.[1][2] Pathway B/C (Green) targets the alcohol side-chain.[1][2]
Switch solvent system to Toluene/Acetone or use Prep-HPLC.[1]
Starting Material Recovery
Poor solubility of HCl salt in reaction solvent.[1]
Pre-dissolve salt in minimal water or MeOH before adding to the main organic solvent (Phase Transfer Catalysis).[1][2]
O-Alkylation vs N-Alkylation
Competitive reaction sites.
The NH is more acidic (pKa ~10) than OH (pKa ~16).[1][2] Use weak bases (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
) to favor N-alkylation.[2] Use NaH to trigger O-alkylation.[1]
Part 6: References
Synthesis of 3-(hydroxyalkyl)-1,2,4-triazole derivatives. Patent EP3529244A1.[1] Google Patents. Link
Reactivity of 1,2,4-Triazoles: A Review. ChemicalBook. Accessed Oct 2025.[4][5] Link
Regioselective alkylation of 1,2,4-triazoles. Organic Chemistry Portal. Link
1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride Structure & Data. PubChem. Link
Application Note: Optimized Reaction Conditions for the Etherification of Triazole Alcohols with Halides
Introduction & Scientific Rationale Triazole-containing alcohols are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous blockbuster antifungal agents (e.g., fluconazole, vorico...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Triazole-containing alcohols are privileged scaffolds in medicinal chemistry, serving as the structural foundation for numerous blockbuster antifungal agents (e.g., fluconazole, voriconazole) and central nervous system (CNS) therapeutics[1]. The functionalization of these tertiary or secondary alcohols via etherification (O-alkylation or O-arylation) with various halides is a critical pathway for generating diverse libraries of bioactive molecules[2].
However, coupling triazole alcohols presents unique chemical challenges. The triazole ring is strongly electron-withdrawing, which significantly reduces the electron density and nucleophilicity of the adjacent hydroxyl group[1]. Furthermore, in tertiary triazole alcohols, severe steric hindrance impedes standard nucleophilic attack. To overcome these barriers, the reaction conditions—specifically the choice of base, solvent, and temperature—must be meticulously optimized to force the irreversible formation of a highly reactive "naked" alkoxide intermediate[3].
Mechanistic Pathways & Causality
The successful etherification of a triazole alcohol depends entirely on the electronic nature of the halide substrate.
Aliphatic Halides (Williamson Ether Synthesis): Requires complete deprotonation of the alcohol using a strong, non-nucleophilic base like Sodium Hydride (NaH). The reaction is driven forward by the irreversible evolution of hydrogen gas. N,N-Dimethylformamide (DMF) is the mandatory solvent here; its high dielectric constant solvates the sodium cation, leaving the triazole alkoxide highly nucleophilic for the
): When coupling with highly electrophilic rings (e.g., 2-chloropyrimidine), the same NaH/DMF system is used. The alkoxide attacks the electron-deficient carbon, forming a transient Meisenheimer complex before the rapid expulsion of the chloride ion[4].
or . Instead, a Copper(I) catalyst (e.g., CuI) is required to facilitate oxidative addition into the Ar-X bond, followed by coordination of the alkoxide and subsequent reductive elimination to form the ether.
Caption: Mechanistic pathways for the O-alkylation and O-arylation of triazole alcohols.
Optimization Matrix: Quantitative Data
The following table summarizes the optimized empirical parameters for coupling triazole alcohols across different halide classes.
Table 1: Optimized Reaction Conditions for Triazole Alcohol Etherification
Halide Substrate Type
Reaction Pathway
Optimal Base / Catalyst
Solvent
Temp (°C)
Time (h)
Expected Yield (%)
Primary Alkyl Iodide/Bromide
Williamson Ether
NaH (1.5 eq)
DMF
0 to RT
2–4
75–95
Secondary Alkyl Bromide
Williamson Ether
NaH (2.0 eq)
DMF / THF
60
6–12
50–70
Electron-Deficient Aryl (e.g., 2-Cl-Pyrimidine)
NaH (1.5 eq)
DMF
0 to RT
1–3
80–90
Unactivated Aryl Iodide
Ullmann Coupling
Cs₂CO₃ / CuI (10 mol%)
Toluene / DMF
100–120
12–24
40–65
Standardized Experimental Protocols
Caption: Standard experimental workflow for triazole alcohol etherification.
This protocol is designed for primary/secondary alkyl halides and electron-deficient heteroaryl halides[4].
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (
or Argon).
Substrate Solvation: Dissolve the triazole alcohol (1.0 equiv) in anhydrous DMF (0.2 M concentration). Causality: Anhydrous conditions are critical as water will aggressively quench the NaH, forming NaOH which is too weak to deprotonate a tertiary triazole alcohol.
Deprotonation: Cool the reaction mixture to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions.
Alkoxide Maturation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
Coupling: Re-cool the flask to 0 °C. Add the alkyl or heteroaryl halide (1.2 equiv) dropwise (if liquid) or as a DMF solution (if solid).
Propagation: Remove the ice bath and stir at room temperature. For secondary or sterically hindered halides, heat the reaction to 60 °C.
Quench & Workup: Cool to 0 °C and carefully quench with saturated aqueous
. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous , and concentrate under reduced pressure.
Self-Validating Checkpoints (Protocol A):
Validation 1 (Deprotonation): The immediate evolution of
gas bubbles upon NaH addition confirms active hydride. The complete cessation of bubbling after 30-60 minutes validates that the alkoxide intermediate has fully formed.
This protocol is utilized for unactivated aryl halides where
is electronically forbidden.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk tube, combine the triazole alcohol (1.0 equiv), aryl iodide (1.2 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and
(2.0 equiv).
Atmosphere Exchange: Evacuate and backfill the tube with Argon three times.
Solvation & Heating: Add anhydrous Toluene or DMF (0.1 M). Seal the tube and heat to 110 °C in an oil bath for 18-24 hours. Causality:
is chosen over NaH here because it provides a milder, continuous generation of the alkoxide which is necessary to prevent catalyst poisoning, while the high temperature overcomes the high activation energy of the copper oxidative addition step.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Concentrate the filtrate and purify via silica gel chromatography.
Self-Validating Checkpoints (Protocol B):
Validation 1 (Catalyst Activation): Upon heating, the suspension will typically transition from a pale/colorless mixture to a deep brown or green solution, indicating the successful formation of the active Copper-ligand-alkoxide complex.
References[1] Title: Current advances of triazole alcohols derived from fluconazole: Design, in vitro and in silico studies
Source: ResearchGate
URL:1[2] Title: Synthesis, Antimicrobial Evaluation, and Interaction of Emodin Alkyl Azoles with DNA and HSA
Source: ResearchGate
URL:2[3] Title: Synthesis, Fungicidal Activity, and QSAR of a Series of 2-Dichlorophenyl-3-triazolylpropyl Ethers
Source: ResearchGate
URL:3[4] Title: Heterocyclic Compounds in Medicinal Chemistry
Source: MDPI Pharmaceuticals
URL:4
Application Note: Synthesis of Triazole-Based Schiff Bases via Ethyl Ester Intermediates
[1] Abstract & Scope This application note details the robust synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their subsequent conversion into Schiff bases (imines) . 1,2,4-triazoles are "privileged sca...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Scope
This application note details the robust synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols and their subsequent conversion into Schiff bases (imines) . 1,2,4-triazoles are "privileged scaffolds" in medicinal chemistry, exhibiting broad antimicrobial, anticancer, and anti-inflammatory properties.[1]
This protocol specifically addresses the "Ethanol Route," utilizing ethanol both as a reactant (to form the ethyl ester intermediate) and as the primary green solvent for the critical cyclization and condensation steps. This methodology ensures high atom economy and reproducibility suitable for lead optimization in drug discovery.
The synthesis relies on the Reid and Heindel method, modified for modern laboratory standards. The pathway transforms a carboxylic acid into a Schiff base through four distinct chemical phases.
The "Ethanol Intermediate" Strategy
The term "ethanol intermediate" in this context refers to the Ethyl Ester precursor. Converting a carboxylic acid to an ethyl ester (using ethanol) activates the carbonyl carbon for nucleophilic attack by hydrazine. Furthermore, ethanol serves as the reaction medium for the formation of the potassium dithiocarbazinate salt, a sensitive intermediate that requires a protic, polar solvent to stabilize the ionic transition state before cyclization.
Reaction Pathway Visualization
The following diagram illustrates the stepwise conversion from the ethyl ester precursor to the final Schiff base.
Figure 1: Sequential synthetic pathway from ethyl ester to triazole Schiff base.[1][2]
Mixture: In a round-bottom flask, mix 0.01 mol of 4-Amino-1,2,4-Triazole-3-Thiol (Phase 3 product) and 0.01 mol of the target Aromatic Aldehyde in 20 mL absolute ethanol.
Catalysis: Add 3–4 drops of Glacial Acetic Acid .
Reflux: Reflux for 4–6 hours.
Isolation: Cool to room temperature. The Schiff base usually precipitates.[5]
Purification: Filter and recrystallize from hot ethanol or ethanol/DMF mixtures.
Data Interpretation & Validation
Expected Yields & Physical Properties
The following table summarizes typical data ranges for verification.
Compound Stage
Typical Yield
Appearance
Melting Point Range
Key FTIR Peak
Hydrazide
80–90%
White needles
112–115°C
C=O amide (1650 cm⁻¹)
Triazole Thiol
65–80%
White/Cream powder
200–230°C
SH (2550 cm⁻¹), NH₂ (3300 cm⁻¹)
Schiff Base
70–85%
Yellow/Orange solid
>210°C
C=N (1600–1620 cm⁻¹)
Structural Confirmation (NMR)
To validate the Schiff base structure, look for the disappearance of the
singlet (usually around 5.5–6.0 ppm) from the triazole precursor and the appearance of the Azomethine proton (-N=CH-) singlet.[1]
Cause: The solution is not acidic enough or the volume is too high.
Fix: Ensure pH is <4. Concentrate the solution via rotary evaporation before acidification.
Issue: Low yield in Phase 4 (Schiff Base).
Cause: Water in the solvent (hydrolysis of imine).
Fix: Use Absolute Ethanol and add molecular sieves if necessary. The reaction is an equilibrium; removing water drives it forward.
Safety Check (
):
Always use a bleach trap for the
gas evolved during Phase 3 to neutralize the toxic fumes.
References
Molecules (MDPI). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione.
[Link][1]
Journal of Organic and Pharmaceutical Chemistry. The Synthesis of 4-Amino-5-(quinolin-2-yl)-4H-1,2,4-Triazole-3-Thiol and Its Interaction With Aldehydes.
[Link]
Istanbul University Press. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
[Link]
National Institutes of Health (PMC). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases.
[Link][1]
Introduction: The 1,2,4-Triazole Scaffold in Modern Chemistry
An Application Guide to Modern Catalytic Methods for the Functionalization of 1,2,4-Triazole Rings The 1,2,4-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry, mat...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to Modern Catalytic Methods for the Functionalization of 1,2,4-Triazole Rings
The 1,2,4-triazole ring is a five-membered aromatic heterocycle that has become a cornerstone in medicinal chemistry, materials science, and agrochemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its status as a "privileged scaffold." This is evidenced by its presence in a wide array of blockbuster drugs, including the antifungal agent Fluconazole, the antiviral Ribavirin, and the anti-migraine medication Rizatriptan.[2] The biological and material properties of these molecules are exquisitely dependent on the nature and position of the substituents on the triazole core. Consequently, the development of robust, efficient, and regioselective catalytic methods for the functionalization of the 1,2,4-triazole ring is a critical endeavor for researchers in drug discovery and chemical development.
This guide provides a detailed overview of key catalytic strategies for modifying the 1,2,4-triazole nucleus, with a focus on practical applications and the underlying chemical principles. We will delve into the two primary modes of functionalization—modification of the ring's nitrogen atoms (N-functionalization) and the more recent, atom-economical approaches targeting its carbon-hydrogen bonds (C-H functionalization). For each method, we will present the scientific rationale, comparative data, and detailed, field-tested protocols designed for immediate application in a research setting.
Section 1: Catalytic N-Arylation of 1,2,4-Triazoles
The introduction of an aryl group onto a nitrogen atom of the 1,2,4-triazole ring is a common strategy for modulating the pharmacological profile of a lead compound. N-aryl-1,2,4-triazoles are integral to numerous pharmaceuticals.[3] While classical methods like the Ullmann condensation exist, modern research prioritizes milder, more versatile catalytic systems that offer broader substrate scope and improved efficiency.[3][4]
Scientific Rationale: Copper catalysis represents a cost-effective and environmentally benign alternative to palladium-based systems for C-N bond formation.[4] The primary advantage here is the ability to conduct these reactions under mild conditions, often without the need for expensive, air-sensitive, and complex phosphine ligands. Recent advancements using copper(II) oxide (CuO) nanoparticles have demonstrated a highly efficient and recyclable catalytic system that can proceed at room temperature, particularly with more reactive aryl iodides.[3][4] The reaction is believed to proceed through an oxidative addition/reductive elimination cycle, facilitated by the copper catalyst.
Protocol 1: Ligand-Free CuO Nanoparticle-Catalyzed N-Arylation at Room Temperature
This protocol describes a simple and efficient method for the N-arylation of 1,2,4-triazole using recyclable CuO nanoparticles.[3][4]
Materials:
1,2,4-Triazole (1.0 equiv.)
Aryl Halide (e.g., Iodobenzene, 1.1 equiv.)
Copper(II) Oxide (CuO) nanoparticles (5 mol%)
Potassium Carbonate (K₂CO₃) (1.0 equiv.)
N,N-Dimethylformamide (DMF)
Round-bottom flask with magnetic stir bar
Standard glassware for workup and purification
Procedure:
To a round-bottom flask, add 1,2,4-triazole (3.0 mmol, 1.0 equiv.), potassium carbonate (3.0 mmol, 1.0 equiv.), and CuO nanoparticles (0.15 mmol, 5 mol%).[3]
Add 10 mL of DMF to the mixture.
Add the aryl halide (3.3 mmol, 1.1 equiv.) to the flask.
Stir the reaction mixture vigorously at room temperature.
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, dilute the reaction mixture with 20 mL of water.
Extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Filter and concentrate the solvent in vacuo.
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-1,2,4-triazole.
Data Presentation: Halide Reactivity in CuO-Catalyzed N-Arylation
Solvent selection for reactions involving triazole hydrochloride salts
Application Note: Solvent Systems for Triazole Hydrochloride Salts Executive Summary Triazole hydrochloride salts (1,2,3- and 1,2,4-isomers) are critical intermediates in the synthesis of antifungal agents (e.g., Flucona...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Solvent Systems for Triazole Hydrochloride Salts
Executive Summary
Triazole hydrochloride salts (1,2,3- and 1,2,4-isomers) are critical intermediates in the synthesis of antifungal agents (e.g., Fluconazole, Voriconazole) and agrochemicals. However, their high lattice energy and ionic nature present a fundamental dichotomy in process chemistry: solvents that dissolve the salt often quench electrophiles or complicate workup, while solvents that favor reactivity fail to dissolve the salt.
This Application Note provides a rational framework for solvent selection, moving beyond trial-and-error. We analyze the thermodynamics of solvation versus lattice energy, provide green solvent alternatives to DMF/DMAc, and detail protocols for controlling regioselectivity during N-alkylation.
The Physicochemical Challenge
The core difficulty lies in the equilibrium between the stable, protonated salt and the reactive free base.
Lattice Energy: Triazole HCl salts are high-melting solids (
C). Breaking this lattice requires high dielectric solvents.
Nucleophilicity: The protonated triazolium ion is non-nucleophilic. Reaction requires deprotonation, but the resulting neutral triazole or triazolate anion has different solubility parameters than the starting salt.
Solvent Class Performance Matrix
Solvent Class
Solubility of HCl Salt
Workup Efficiency
Green Score
Application Notes
Polar Aprotic (DMF, DMSO, NMP)
High
Low
Poor
Standard for homogeneity; difficult to remove traces; thermal hazards.
Polar Protic (MeOH, EtOH, Water)
High
High
Good
Risk of quenching electrophiles; alters regioselectivity (H-bonding).
Ethers (THF, 2-MeTHF)
Low
High
Moderate
Requires in-situ neutralization or Phase Transfer Catalysis (PTC).
Chlorinated (DCM, DCE)
Very Low
Moderate
Poor
Generally unsuitable without PTC; phasing out due to toxicity.
Strategic Solvent Selection & Mechanisms
Homogeneous Systems (The "Dissolve and Dump" Approach)
Historically, DMF or DMSO are used to fully dissolve the salt, followed by base addition.
Mechanism: High dielectric constant (
) dissociates the ion pair.
Risk: In 1,2,4-triazoles, high polarity often favors N1-alkylation (kinetic) but can stabilize the transition state for N2-alkylation depending on the electrophile.
Green Alternative:Sulfolane or Propylene Carbonate can replace DMF but require high-vacuum distillation for removal.
Heterogeneous Systems (Phase Transfer Catalysis)
Using a non-polar solvent (Toluene, 2-MeTHF) with the solid salt and an aqueous base.
Mechanism: The base (e.g., NaOH) remains in the aqueous phase. A catalyst (TBAB, TBAI) shuttles the triazolate anion into the organic phase.
Advantage: "Self-validating" reaction monitoring—the disappearance of the solid salt indicates conversion to the soluble free base/product.
Regioselectivity Control in 1,2,4-Triazoles
Solvent choice dictates the N1 vs. N2 isomer ratio.
) can sterically hinder N1, enhancing N2 selectivity or vice-versa depending on the specific triazole substitution pattern [1].
Visualizing the Decision Process
The following diagram outlines the logical flow for selecting a solvent system based on reaction constraints.
Caption: Decision tree for solvent selection emphasizing the trade-off between solubility, regioselectivity, and green chemistry principles.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation using Green PTC Conditions
Replaces DMF with 2-MeTHF/Water.
Materials:
1,2,4-Triazole HCl salt (10 mmol)
Alkyl Halide (11 mmol)
2-Methyltetrahydrofuran (2-MeTHF) (30 mL)
Potassium Carbonate (
) (25 mmol) - Note: Excess base required to neutralize HCl and act as acid scavenger.
Tetrabutylammonium bromide (TBAB) (5 mol%)
Procedure:
Slurry Formation: In a round-bottom flask, suspend the Triazole HCl salt in 2-MeTHF.
Base Activation: Add
as a solution in minimal water (or finely ground solid if water-sensitive). Add TBAB.
Equilibration: Stir at 40°C for 30 minutes.
Checkpoint: The slurry texture will change as the fluffy HCl salt converts to the denser KCl/Triazolate mixture.
Addition: Add the alkyl halide dropwise.
Reaction: Heat to reflux (80°C) for 4-6 hours.
Workup: Cool to RT. Add water to dissolve inorganic salts. Separate phases. The product is in the 2-MeTHF layer.
Green Benefit: 2-MeTHF separates cleanly from water, unlike DMF.
Protocol B: CuAAC "Click" Chemistry with Triazole HCl Salts
Addressing the in-situ neutralization of alkyne-functionalized triazole salts.
Materials:
Azide partner (1.0 eq)
Alkyne-Triazole HCl salt (1.0 eq)
Solvent: t-Butanol / Water (1:1 v/v)
Catalyst:
(1 mol%) + Sodium Ascorbate (10 mol%)
Base: Sodium Bicarbonate (
) (1.1 eq)
Procedure:
Neutralization: Dissolve the Alkyne-Triazole HCl salt in the water portion (0.5 vol). Add
slowly.
Observation: Effervescence (
) indicates successful free-basing. Ensure pH is neutral/slightly basic (~7.5-8.0).
Co-Solvent Addition: Add t-Butanol (0.5 vol) containing the Azide partner.
Catalysis: Add the Copper/Ascorbate solution.
Monitoring: Stir at RT. Reaction is usually complete in <2 hours.
Self-Validation: The product often precipitates out of the tBuOH/Water mixture as a solid, driving the reaction to completion (Le Chatelier’s principle).
Troubleshooting & Self-Validation
Issue
Diagnostic
Corrective Action
Incomplete Conversion
LCMS shows M+H of starting material; Solid salt remains undissolved in PTC.
Increase catalyst (TBAB) load; Switch to Cs2CO3 (higher solubility in organics).
Wrong Regioisomer
NMR shows N2 vs N1 shift differences (N1 is usually more shielded).
Switch solvent polarity.[1] High (DMSO) N1. Low (Toluene) N2/N4 mix.
Emulsion during Workup
Rag layer in DMF/Water extraction.
Do not extract DMF with water. Distill DMF first or use the "Flood" method (add 10x water to crash product).
Colored Impurities
Darkening of reaction mixture.
Triazole free bases can oxidize. Degas solvents (sparge with ) before base addition.
Mechanistic Insight: The Ion-Pairing Effect
The following diagram illustrates why solvent selection alters regioselectivity in 1,2,4-triazoles.
Caption: Mechanistic divergence driven by solvation shell vs. tight ion pairing [2].
References
Dale, H. J. A., et al. (2019).[2] "Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity." Chem. Sci., 10, 5196-5204. Link
Kallitsakis, M. G., et al. (2020). "Nucleophilic Substitution Reactions of 1,2,4-Triazole: A Review." Beilstein J. Org. Chem., 16, 2381–2399. Link
Prat, D., et al. (2016).[3] "CHEM21 Selection Guide of Classical- and Less Classical-Solvents." Green Chem., 18, 288-296.[3] Link
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angew.[4] Chem. Int. Ed., 40(11), 2004-2021.[4] Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Microwave-Assisted Synthesis of Triazole Ethanol Derivatives
Part 1: Executive Summary & Technical Rationale
The Challenge:
Triazole ethanol derivatives—specifically
-hydroxy-1,2,3-triazoles and 1-(1H-1,2,4-triazol-1-yl)ethanols—are critical pharmacophores in antifungal drugs (e.g., Fluconazole, Voriconazole) and potential anticancer agents. Conventional thermal synthesis of these scaffolds often suffers from prolonged reaction times (12–24 hours), regioselectivity issues, and harsh solvent requirements (DMF, DMSO).
The Microwave Solution:
Microwave-Assisted Organic Synthesis (MAOS) utilizes dipolar polarization and ionic conduction to heat reaction mixtures directly. Unlike convective heating, which heats the vessel first, microwaves align polar molecules (like the ethanol solvent or the triazole reagents) with the oscillating electric field. This molecular friction generates rapid, uniform internal heat, accelerating reaction kinetics by orders of magnitude.
Key Advantages for Triazole Synthesis:
Kinetic Acceleration: Reactions typically complete in 5–20 minutes.
Enhanced Solvation: Superheating of ethanol (above its atmospheric boiling point in sealed vessels) improves the solubility of polar triazole intermediates.
Green Profile: Enables the use of aqueous-ethanol mixtures or solvent-free conditions, reducing VOC waste.
Part 2: Mechanism of Action
To master this protocol, one must understand the interaction between the microwave field and the reaction matrix.
Dielectric Heating Mechanism:
Dipolar Polarization: The ethanol solvent and polar reagents (e.g., epoxides, azides) possess permanent dipoles. As the microwave field oscillates (typically 2.45 GHz), these dipoles attempt to align with the field, rotating billions of times per second. This rotation generates molecular friction and heat.
Ionic Conduction: If ionic catalysts (e.g., Sodium Ascorbate,
) are used, the ions move back and forth through the solvent under the electric field's influence, colliding with other molecules and generating further heat.
Caption: Mechanistic pathway of microwave dielectric heating facilitating triazole synthesis.
Part 3: Experimental Protocols
Protocol A: One-Pot Synthesis of
-Hydroxy-1,2,3-Triazoles (Click Chemistry)
Application: Synthesis of bioisosteres and peptidomimetics.
Chemistry: Regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) coupled with epoxide ring opening.
Reagents:
Substrate: Epoxide (1.0 equiv)
Reagent: Sodium Azide (
, 1.1 equiv)
Reagent: Terminal Alkyne (1.0 equiv)
Catalyst:
(5 mol%) + Sodium Ascorbate (10 mol%)
Solvent: Water:Ethanol (1:1 v/v) or PEG-400 (Green alternative)
Step-by-Step Methodology:
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve the epoxide (1 mmol) and sodium azide (1.1 mmol) in 2 mL of Water:Ethanol (1:1).
Ring Opening (Stage 1): Seal the vial. Irradiate at 80°C for 5 minutes (Power: Dynamic, Max 100W).
Note: This forms the intermediate azido-alcohol in situ.
Click Reaction (Stage 2): Decap the vial (caution: release pressure). Add the terminal alkyne (1 mmol), copper sulfate (0.05 mmol), and sodium ascorbate (0.1 mmol).
Cyclization: Reseal and irradiate at 80°C for 10 minutes (Power: Dynamic, Max 150W).
Workup: Pour the reaction mixture into ice-cold water (10 mL). The product often precipitates.
Purification: Filter the solid. If liquid, extract with ethyl acetate (3 x 5 mL). Recrystallize from hot ethanol if necessary.
Validation Criteria:
TLC: Disappearance of alkyne spot.
NMR: Distinct triazole proton singlet at
7.5–8.5 ppm.
Protocol B: Synthesis of 1,2,4-Triazole Ethanol Derivatives (Antifungal Scaffold)
Application: Synthesis of Fluconazole/Voriconazole intermediates.
Chemistry: Base-catalyzed N-alkylation of 1,2,4-triazole with epoxides.
Setup: Charge a 10 mL microwave vial with 1,2,4-triazole (1.2 mmol),
(2.0 mmol), and the epoxide (1.0 mmol).
Solvation: Add 3 mL of Ethanol. Add a magnetic stir bar.
Irradiation: Program the microwave reactor:
Temperature: 100°C
Hold Time: 15 minutes
Pressure Limit: 200 psi (Safety cutoff)
Stirring: High
Cooling: Use compressed air cooling to drop temperature to <50°C before opening.
Workup: Filter off the inorganic salts (
). Evaporate the ethanol filtrate under reduced pressure.
Purification: The residue is often a viscous oil. Purify via flash column chromatography (DCM:MeOH 95:5).
Quantitative Comparison (Microwave vs. Thermal):
Parameter
Conventional Heating (Reflux)
Microwave-Assisted (Protocol B)
Improvement Factor
Temperature
78°C (Ethanol b.p.)
100°C (Pressurized)
+22°C
Time
12 – 18 Hours
15 Minutes
48x Faster
Yield
65 – 75%
88 – 94%
+20%
Solvent Vol
20 – 50 mL
2 – 3 mL
10x Reduction
Part 4: Process Workflow & Logic
The following diagram illustrates the decision matrix and workflow for synthesizing these derivatives, highlighting the critical "Fork" between 1,2,3- and 1,2,4-triazole paths.
Caption: Decision workflow for selecting and executing the correct microwave synthesis protocol.
Part 5: Troubleshooting & Safety
Pressure Management: Ethanol generates significant pressure at 100°C. Ensure vials are rated for at least 300 psi. Do not fill vials >60% volume.
Thermal Runaway: Ionic liquids or high-concentration ionic catalysts can cause rapid temperature spikes. Use "PowerMax" or active cooling features if available.
Azide Safety: In Protocol A, organic azides are generated. While safer in solution, avoid concentrating the intermediate azido-alcohol to dryness if low molecular weight. The "One-Pot" method mitigates this risk by consuming the azide immediately.
References
Microwave Assisted Synthesis of Triazole based Scaffolds by Green Approaches and Catalytic Innovations. International Journal of Scientific Development and Research (IJSDR).
[Link]
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances.
[Link]
Microwave-Assisted Synthesis and Antifungal Evaluation of 1,2,4-Triazole Derivatives. Journal of Pharmaceutical Negative Results.
[Link]
Advanced Protection and Deprotection Strategies for Triazole Nitrogen Atoms in Organic Synthesis
Introduction: The Regioselectivity Challenge Triazoles—encompassing both the 1,2,3- and 1,2,4-isomeric forms—are privileged heterocyclic scaffolds ubiquitous in medicinal chemistry, agrochemicals, and materials science....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Regioselectivity Challenge
Triazoles—encompassing both the 1,2,3- and 1,2,4-isomeric forms—are privileged heterocyclic scaffolds ubiquitous in medicinal chemistry, agrochemicals, and materials science. Despite their utility, functionalizing the triazole core presents a fundamental synthetic hurdle: prototropic tautomerism . Because the N-H proton rapidly exchanges between the nitrogen atoms (e.g., N1, N2, and N4 in 1,2,4-triazoles), direct N-alkylation or cross-coupling typically yields an intractable mixture of regioisomers.
To achieve absolute regiocontrol and prevent unwanted side reactions during multi-step syntheses, chemists must employ strategic N-protection and deprotection workflows. As a Senior Application Scientist, I have designed this technical guide to move beyond basic reaction lists. Here, we will explore the mechanistic causality behind protecting group selection and provide self-validating protocols to ensure reliable, reproducible results in your laboratory.
Section 1: The Azide Precursor Strategy for NH-1,2,3-Triazoles
Causality and Strategic Design
Classically, synthesizing N-unsubstituted (NH)-1,2,3-triazoles requires the cycloaddition of terminal alkynes with hydrazoic acid—a highly toxic, volatile, and explosive reagent. To bypass this hazard, modern synthesis relies on the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) using N-protected organic azides.
While benzyl azide is commonly used, the subsequent removal of the benzyl group requires harsh hydrogenolysis (Pd/C, H₂), which is incompatible with reducible functional groups like alkenes or nitroaromatics. To solve this, Sharpless and co-workers introduced the use of azidomethyl pivalate (POM-azide) . The pivaloyloxymethyl (POM) group serves as a transient, base-labile protecting group. It is sufficiently robust to survive the CuAAC conditions, but can be rapidly cleaved using mild aqueous base. The deprotection is driven by the hydrolysis of the pivalate ester, followed by the spontaneous collapse of the resulting hemiaminal intermediate, releasing formaldehyde and the regiopure NH-1,2,3-triazole.
Protocol 1: Synthesis and Deprotection of POM-Protected 1,2,3-Triazoles
Phase A: CuAAC (Protection Phase)
Reaction Setup: Suspend azidomethyl pivalate (1.0 equiv) and the terminal alkyne (1.0 equiv) in a 1:1 mixture of
-BuOH/H₂O to achieve a 0.3 M concentration.
Catalyst Initiation: Add sodium ascorbate (0.3 equiv) to the suspension, followed by CuSO₄·5H₂O (0.05 equiv). The in-situ reduction of Cu(II) to the active Cu(I) species will turn the solution a characteristic pale yellow/green.
Execution: Stir vigorously at room temperature for 12–24 hours.
Workup: Partition the mixture between EtOAc and water. Wash the organic layer with 5% NH₄OH (aq) to sequester and remove copper salts. Dry over MgSO₄ and concentrate under reduced pressure.
Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. The presence of a sharp singlet near 6.3 ppm (integrating for 2H, the CH₂ of the POM group) and a massive singlet near 1.1 ppm (9H, tert-butyl) confirms successful cycloaddition without premature deprotection.
Phase B: Base-Catalyzed Deprotection
Hydrolysis: Dissolve the POM-protected 1,2,3-triazole in a 1:1 mixture of MeOH and 1M NaOH (aq) (approx. 5.0 equiv of base).
Execution: Stir at room temperature for 30 minutes. The steric bulk of the pivalate group prevents side reactions, while the ester linkage is rapidly cleaved.
Isolation: Neutralize the reaction mixture with 1M HCl to pH 6-7. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers and concentrate to afford the pure NH-1,2,3-triazole.
Self-Validation Checkpoint: In the ¹H NMR spectrum of the product, the complete disappearance of the pivaloyl tert-butyl singlet (~1.1 ppm) and the methylene singlet (~6.3 ppm) confirms quantitative deprotection.
Section 2: Steric-Directed Regioselective Protection of 1,2,4-Triazoles
Causality and Strategic Design
1,2,4-triazoles present a distinct regioselectivity challenge due to the competing nucleophilicity of N1, N2, and N4. When attempting to functionalize the C5 position (e.g., via lithiation), the nitrogen atoms must be masked. The triphenylmethyl (Trityl, Tr) group is the premier choice for this application .
Due to its extreme steric bulk, tritylation occurs almost exclusively at the N1 position under thermodynamic control. This massive steric shield effectively blocks incoming electrophiles from reacting at the adjacent C5 position and N2, directing subsequent chemistry precisely where desired. Furthermore, the Tr group is highly stable to strong organometallic bases (n-BuLi, Grignard reagents) but is exceptionally sensitive to mild acid, allowing for orthogonal deprotection.
During acidic deprotection, the generation of the highly stable trityl cation poses a severe risk of re-alkylating the triazole ring. Therefore, the addition of a hydride donor (like triethylsilane, TES) is mandatory to scavenge the cation, reducing it to inert triphenylmethane.
Protocol 2: Tritylation and Acidic Deprotection of 1,2,4-Triazoles
Phase A: Tritylation (Protection Phase)
Reaction Setup: Dissolve the 1,2,4-triazole derivative (1.0 equiv) in anhydrous DMF (0.2 M) under an inert argon atmosphere.
Base Addition: Add triethylamine (1.5 equiv) and cool the solution to 0 °C to control the exothermic reaction.
Execution: Allow the reaction to warm to room temperature and stir for 4 hours.
Isolation: Quench the reaction by pouring it into ice water. The highly lipophilic N1-trityl-1,2,4-triazole will precipitate. Filter, wash thoroughly with water, and dry under vacuum.
Self-Validation Checkpoint: ¹H NMR will reveal a massive, complex multiplet integrating for 15 protons between 7.1–7.4 ppm , confirming quantitative trityl incorporation.
Phase B: Acidic Deprotection with Cation Scavenging
Reaction Setup: Dissolve the N1-trityl protected compound in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
Scavenger Addition (Critical): Immediately add triethylsilane (TES, 1.2 equiv). The solution may transiently turn bright yellow (trityl cation) before becoming colorless as the TES reduces the cation to triphenylmethane.
Execution: Stir at room temperature for 1–2 hours.
Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether. The deprotected 1,2,4-triazole will precipitate as a TFA salt, while the triphenylmethane byproduct remains highly soluble in the ether phase.
Quantitative Comparison of Triazole Protecting Groups
To facilitate rapid decision-making in synthetic design, the following table summarizes the operational parameters for the most effective triazole protecting groups.
Fluoride-labile; provides orthogonal deprotection in the presence of both acid- and base-sensitive moieties.
Benzyl (Bn)
Both
BnBr, K₂CO₃, Acetone
H₂, Pd/C or CAN (12 h, 25 °C)
Highly robust to harsh acidic/basic conditions; requires reductive or oxidative cleavage.
tert-Butoxycarbonyl (Boc)
1,2,4-Triazole
Boc₂O, DMAP, DCM
TFA, DCM or HCl/Dioxane (2 h, 25 °C)
Highly electron-withdrawing; deactivates the triazole ring toward electrophilic attack.
Workflow Visualization
The following diagram illustrates the divergent logic pathways for handling 1,2,3-triazoles versus 1,2,4-triazoles, highlighting the orthogonal nature of their protection/deprotection cycles.
Divergent protection-deprotection workflows for 1,2,3-triazoles and 1,2,4-triazoles.
References
Application
Scalable synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol for pharmaceutical manufacturing
Introduction and Strategic Rationale The 1,2,4-triazole core is a privileged pharmacophore in medicinal chemistry, frequently embedded in antifungal, antiviral, and antidiabetic agents due to its robust hydrogen-bonding...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Rationale
The 1,2,4-triazole core is a privileged pharmacophore in medicinal chemistry, frequently embedded in antifungal, antiviral, and antidiabetic agents due to its robust hydrogen-bonding capacity and metabolic stability[1]. However, the scalable synthesis of alkylated 1,2,4-triazoles often suffers from poor regioselectivity, low yields, and the need for tedious column chromatography when alkylating pre-formed triazole rings[2].
To circumvent these regioselectivity issues, de novo construction of the triazole ring is highly preferred. This application note details a highly scalable, two-step batch protocol for synthesizing 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol (also known as 3-(1-hydroxyethyl)-1,2,4-triazole). By utilizing the cyclocondensation of an acyl hydrazide with an amidine source, this route guarantees absolute regiocontrol and avoids highly explosive intermediates.
Mechanistic Pathway and Workflow
The synthesis is divided into two distinct transformations:
Hydrazinolysis: Conversion of bio-renewable ethyl lactate to lactohydrazide.
Cyclocondensation: Reaction of lactohydrazide with formamidine acetate to forge the 1,2,4-triazole core.
Synthetic workflow for 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol via lactohydrazide intermediate.
Mechanistic pathway of the cyclocondensation yielding the 1,2,4-triazole core.
Quantitative Data and Process Optimization
Table 1: Scale-Up Stoichiometry and Safety Parameters
Reagent
MW ( g/mol )
Eq.
Mass (kg)
Role & Causality for Selection
Ethyl Lactate
118.13
1.00
11.8
Starting material. Avoids the use of highly reactive, moisture-sensitive lactyl chlorides.
Hydrazine Hydrate (64%)
50.06
1.10
5.5
Nucleophile. Aqueous formulation mitigates the severe explosion and toxicity risks of anhydrous hydrazine[3].
Formamidine Acetate
104.11
1.20
12.5
Cyclization agent. The acetate counterion buffers the reaction, preventing base-catalyzed degradation of the secondary alcohol.
n-Butanol
74.12
-
50.0
Solvent. High boiling point (117 °C) effectively drives the dehydration step during cyclization.
Analytical Note: Toluene exhibits poor solubility for the highly polar lactohydrazide, leading to sluggish kinetics. DMF causes partial thermal degradation. n-Butanol provides the optimal balance of solubility and boiling point.
Step-by-Step Experimental Protocols
Step 1: Synthesis of Lactohydrazide
Expertise & Causality: The reaction is an equilibrium process. To drive it to completion without using a massive, unsafe excess of hydrazine, the ethanol by-product must be continuously removed via vacuum distillation.
Reactor Preparation: Purge a 100 L glass-lined reactor with N₂. Charge with 11.8 kg of ethyl lactate.
Addition: Cool the reactor jacket to 15 °C. Slowly add 5.5 kg of hydrazine hydrate (64% aqueous) via an addition funnel over 2 hours. Maintain internal temperature below 25 °C to control the exothermic hydrazinolysis.
Heating & Distillation: Gradually heat the jacket to 60 °C. Apply a mild vacuum (approx. 200 mbar) to continuously distill off the ethanol/water azeotrope.
Self-Validating IPC: Sample the reaction mixture after 4 hours. Analyze via GC-FID. The reaction is deemed complete when residual ethyl lactate is <1.0%.
Workup: Strip the remaining solvent under high vacuum at 65 °C until a viscous, pale-yellow syrup (lactohydrazide) is obtained. Yield: ~10.2 kg (crude, used directly in Step 2).
Step 2: Cyclocondensation to 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol
Expertise & Causality: The formation of the triazole requires the elimination of ammonia and water[4]. An acidic scrubber is mandatory to capture the evolved ammonia gas, preventing reactor over-pressurization and environmental release.
Solvent Addition: To the crude lactohydrazide in the reactor, add 50.0 kg of n-butanol. Stir at 40 °C until complete dissolution is achieved.
Reagent Charge: Add 12.5 kg of formamidine acetate in three equal portions over 45 minutes to prevent rapid gas evolution.
Cyclization: Heat the reactor to 100 °C. Connect the reactor vent to a 1M HCl scrubbing system to neutralize evolving NH₃ gas. Maintain heating for 8 hours.
Self-Validating IPC: Monitor the reaction via LC-MS. The intermediate adduct (
147) should transition completely to the target triazole ( 114). Proceed to workup only when the intermediate is <0.5% by area.
Purification (Chromatography-Free):
Cool the reactor to 20 °C. Filter off the precipitated ammonium acetate salts.
Concentrate the n-butanol filtrate under reduced pressure to a volume of ~15 L.
Perform a solvent-swap by adding 30 L of ethyl acetate, followed by the slow addition of 15 L of heptane to induce crystallization.
Cool to 0 °C, filter the white crystalline solid, and wash with cold heptane.
Dry in a vacuum oven at 45 °C for 12 hours.
Safety and Waste Management
Hydrazine Quenching: Any waste streams containing trace hydrazine must be treated with 10% sodium hypochlorite (bleach) at 0-5 °C until a negative result is obtained with p-dimethylaminobenzaldehyde (Ehrlich's reagent) before disposal.
Ammonia Management: The cyclization step generates stoichiometric ammonia. Ensure the acidic scrubber capacity exceeds 150% of the theoretical ammonia yield to prevent breakthrough.
References
[1] Title: Sustainable and scalable synthesis of polysubstituted bis-1,2,4-triazoles, bis-2-iminothiazolines and bis-thiobarbiturates using bis-N,N-disubstituted thioureas as versatile substrate. Source: Royal Society Open Science. 1
[2] Title: Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Source: ACS Publications. 2
[3] Title: Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. Source: AJRC. 3
[4] Title: Synthesis methods of 1,2,4-triazole-3-thiones: review. Source: ZSMU. 4
Title: Access to five-membered n-heteroaromatic compounds: current approach based on microwave-assisted synthesis. Source: Società Chimica Italiana.
Technical Support Center: Optimizing the Synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol
Welcome to the technical support center for the synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. We will delve into the core reaction pathway, address frequently encountered challenges in a Q&A format, and provide a detailed, optimized experimental protocol.
Section 1: Understanding the Core Synthesis Pathway
The most common and efficient route to synthesizing 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol involves the nucleophilic ring-opening of propylene oxide by a 1,2,4-triazole anion. This reaction is typically performed under basic conditions to deprotonate the triazole, enhancing its nucleophilicity.
Reaction Mechanism:
The reaction proceeds via an S_N2 mechanism. A base, such as sodium hydroxide or potassium carbonate, deprotonates the 1,2,4-triazole at one of its nitrogen atoms.[1] The resulting triazolide anion then acts as a nucleophile, attacking one of the carbon atoms of the propylene oxide ring.[2] Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom of the epoxide.[2][3] A subsequent aqueous workup protonates the resulting alkoxide to yield the final alcohol product.
Caption: Reaction mechanism for the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis.
Question 1: My yield is consistently low. What are the primary causes and how can I improve it?
Low yield is a frequent problem that can stem from several factors. Systematically investigating each possibility is key to optimization.
Incomplete Deprotonation: 1,2,4-triazole has a pKa of approximately 10.26, meaning a sufficiently strong base is required for complete deprotonation.[1] If the base is too weak or used in insufficient quantity, the unreacted triazole will not participate in the reaction.
Solution: Ensure at least one molar equivalent of a strong base like NaOH or KOH is used. For a less-aqueous option, sodium hydride (NaH) in an anhydrous solvent like DMF or THF can be highly effective, though it requires more stringent handling precautions.
Suboptimal Reaction Temperature: The ring-opening of epoxides is temperature-dependent.
Solution: If the reaction is sluggish, a modest increase in temperature (e.g., to 50-70 °C) can significantly increase the rate. However, excessive heat can promote side reactions, including the polymerization of propylene oxide. Monitor the reaction progress by TLC or LC-MS to find the optimal balance.
Poor Solvent Choice: The solvent must be able to dissolve the triazole salt and should not react with the epoxide.
Solution: Polar aprotic solvents like DMF or DMSO are often excellent choices as they effectively solvate the triazolide anion. Alcohols like ethanol or isopropanol can also be used, but may act as competing nucleophiles, opening the epoxide to form ether byproducts.[4]
Side Reactions: The primary competing reaction is the formation of regioisomers. This is a critical point to consider for yield and purity.
Solution: See the detailed discussion in Question 2.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for diagnosing and resolving low yield issues.
Question 2: I'm seeing multiple product peaks in my analysis. What are these impurities?
The most common impurity is a regioisomer resulting from the alkylation at different nitrogen atoms of the triazole ring. 1,2,4-Triazole has three nitrogen atoms, but due to tautomerism, alkylation typically occurs at the N1 or N4 positions.[1][5]
N1 vs. N4 Alkylation: The 1,2,4-triazole anion is an ambident nucleophile. Attack can occur from either the N1 or N4 position, leading to two different regioisomeric products: 1-(1H -1,2,4-triazol-1-yl)propan-2-ol and 1-(4H -1,2,4-triazol-4-yl)propan-2-ol. The ratio of these isomers is highly dependent on reaction conditions.[6]
Controlling Regioselectivity:
Solvent: Polar protic solvents can favor N1 alkylation through hydrogen bonding.
Counter-ion: The nature of the cation (e.g., Na+, K+) can influence the site of attack.
Protecting Groups: While more synthetically intensive, using a protecting group strategy can ensure single-isomer formation.
Caption: Formation of N1 and N4-alkylated regioisomers.
Question 3: How can I effectively purify the final product, especially from its isomer?
The target compound is a polar, heterocyclic alcohol, which can present purification challenges.
Column Chromatography: This is the most effective method for separating the N1 and N4 isomers.
Stationary Phase: Standard silica gel is often effective. However, for highly polar and basic compounds that may streak on silica, alternative stationary phases like alumina or amine-functionalized silica can provide better separation.[7]
Mobile Phase: A gradient elution is typically required. Start with a less polar system (e.g., Dichloromethane or Ethyl Acetate) and gradually increase the polarity by adding Methanol. A small amount of a basic modifier, like triethylamine (0.1-1%) or ammonium hydroxide, can be added to the eluent to reduce tailing of the basic triazole products on the acidic silica gel.[7]
Crystallization: If a significant purity difference exists between the crude product and the desired isomer, crystallization can be an effective and scalable purification method. Experiment with various solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water, acetonitrile).
Aqueous Normal-Phase Chromatography: For very polar compounds that are difficult to retain on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) or aqueous normal-phase chromatography can be a powerful alternative.[8] This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase containing a high concentration of organic solvent and a small amount of water.[8]
Section 3: Optimized Experimental Protocol
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and scale.
Materials:
1,2,4-Triazole
Propylene Oxide
Sodium Hydroxide (NaOH)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl Acetate
Saturated Sodium Chloride solution (Brine)
Anhydrous Magnesium Sulfate (MgSO₄)
Deionized Water
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 1,2,4-triazole (1.0 eq) and anhydrous DMF.
Base Addition: Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium triazolide salt.
Epoxide Addition: Cool the mixture in an ice bath. Slowly add propylene oxide (1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and stir for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting triazole is consumed.
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
Extraction: Extract the aqueous layer three times with ethyl acetate.
Washing: Combine the organic extracts and wash them twice with brine to remove residual DMF.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: Purify the crude oil via flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to isolate the desired product.
Data Summary Table:
Parameter
Recommended Condition
Rationale
Base
NaOH or NaH
Strong enough to fully deprotonate 1,2,4-triazole.[1]
Solvent
DMF, Anhydrous
Polar aprotic; effectively dissolves the triazolide salt.
Stoichiometry
1.2 eq. Propylene Oxide
Slight excess of the electrophile ensures full conversion of the triazole.
Temperature
60 °C
Balances reaction rate against potential for side reactions.
Technical Support Center: Troubleshooting & Purification of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol
Welcome to the Technical Support Center. The purification of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol presents unique challenges due to its highly polar 1,2,4-triazole core and the presence of a secondary alcohol.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. The purification of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol presents unique challenges due to its highly polar 1,2,4-triazole core and the presence of a secondary alcohol. This dual-functionality results in extensive intermolecular hydrogen bonding, extreme water solubility, and amphoteric behavior (pKa₁ ~2.19, pKa₂ ~10.26)[1][2].
This guide is designed for researchers and drug development professionals to troubleshoot common bottlenecks, understand the mechanistic causality behind purification failures, and implement self-validating protocols.
Part 1: Troubleshooting Guide & FAQs
Q1: My crude product streaks severely on silica gel, and I cannot separate the regioisomers. How do I fix this?A1: The streaking is caused by strong hydrogen-bonding interactions between the amphoteric triazole nitrogens (acting as both H-bond donors and acceptors) and the acidic silanol groups on the silica gel stationary phase[3].
The Fix: You must modify your mobile phase. Transition from standard Hexane/Ethyl Acetate to a highly polar system like Dichloromethane (DCM) and Methanol (MeOH). Critically, add 1–2% (v/v) of a basic modifier such as aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA). The base competitively binds to the acidic silanol groups, masking them and allowing the triazole to elute as a tight, symmetrical band.
Q2: The crude mixture contains a large amount of inorganic salts from the synthesis step. How can I remove them without losing my highly water-soluble product?A2: Because 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol is highly soluble in water, standard aqueous washing will result in massive yield losses.
The Fix: Utilize a "reverse-trituration" (selective dissolution) strategy. Evaporate the crude aqueous mixture to complete dryness under reduced pressure. Suspend the resulting solid in a hot, semi-polar organic solvent system like Ethanol/Ethyl Acetate (1:1). The triazole alcohol will dissolve in the hot alcoholic mixture, while inorganic salts (like NaCl, K₂CO₃, or Na₂SO₄) will remain strictly insoluble and can be filtered off[4].
Q3: My compound "oils out" instead of crystallizing during recrystallization. What is the cause, and how do I induce crystallization?A3: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the cooling process is too rapid, trapping impurities in a supersaturated matrix[3].
The Fix: First, ensure the crude purity is at least 85% before attempting recrystallization; heavily impure triazoles resist crystallization. Use a binary solvent system: dissolve the oil in a minimal amount of hot Ethanol (good solvent), and slowly add Diethyl Ether (anti-solvent) dropwise until faint turbidity persists. Seed the solution with a pure crystal if available, and allow it to cool very slowly (e.g., in a warm water bath that cools to room temperature overnight)[3].
Q4: How can I leverage the pKa of the triazole ring to remove neutral organic impurities?A4: The 1,2,4-triazole ring is amphoteric. It can be protonated at pH < 2.2 (forming a cationic triazolium salt) and deprotonated at pH > 10.3 (forming an anionic triazolide)[1][2].
The Fix: Perform an acid-base extraction. Dissolve the crude in 1M HCl (pH ~1). Extract with Ethyl Acetate to remove neutral and acidic organic impurities (the protonated triazole stays in the aqueous layer). Then, carefully adjust the aqueous layer to pH 7.0–7.5 using saturated NaHCO₃. The neutral triazole can now be extracted into a highly polar organic solvent like n-Butanol or a Chloroform/Isopropanol (3:1) mixture[1].
Part 2: Data Presentation
Table 1: Mobile Phase Optimization for 1,2,4-Triazole Chromatography
Solvent System
Modifier
Observation
Recommendation
Hexane / EtOAc (1:1)
None
Compound remains at baseline (Rf = 0.0).
Avoid. Insufficient polarity.
DCM / MeOH (90:10)
None
Severe streaking (Rf = 0.1 - 0.4).
Avoid. Silanol interactions dominate.
DCM / MeOH (90:10)
1% NH₄OH (aq)
Tight band, good resolution (Rf = 0.35).
Optimal. Base masks silica silanols.
Reverse Phase (MeCN/H₂O)
0.1% TFA
Sharp peaks, good isomer separation.
Alternative. Best for HPLC/Prep-LC.
Table 2: pKa-Dependent State and Solubility Profile
pH Range
Dominant Species
Aqueous Solubility
Organic Solubility
Application
pH < 2.2
Cationic (Protonated)
Extremely High
Very Low
Washing away neutral organic impurities.
pH 4.0 - 8.0
Neutral (Target)
High
Moderate (Polar organics)
Final product isolation; extraction into n-Butanol.
pH > 10.3
Anionic (Deprotonated)
Extremely High
Very Low
Washing away basic organic impurities.
Part 3: Mandatory Visualizations
Workflow for the isolation and purification of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol.
pH-dependent speciation of the 1,2,4-triazole core for extraction optimization.
Part 4: Experimental Protocols
Protocol 1: Desalting via Selective Trituration
Purpose: To separate the highly polar triazole product from inorganic salts without using water.
Drying: Transfer the crude reaction mixture to a round-bottom flask and evaporate to complete dryness under high vacuum. Causality: Any residual water will solubilize the inorganic salts, defeating the purpose of the trituration.
Suspension: Add 5 mL of a 1:1 mixture of absolute Ethanol and Ethyl Acetate per gram of crude solid.
Heating: Heat the suspension to 65°C under vigorous stirring for 15 minutes. The triazole will dissolve, while inorganic salts remain suspended.
Filtration: Filter the hot suspension rapidly through a pad of Celite. Wash the filter cake with 2 volumes of hot Ethanol.
Self-Validation Step: Spot the filtrate on a TLC plate alongside the original crude mixture. A heavy, immobile spot at the baseline in the crude lane that is absent in the filtrate lane confirms successful salt removal.
Purpose: To separate regioisomers and organic byproducts without streaking[3].
Column Packing: Pack the silica gel column using DCM. Do not add the basic modifier to the initial packing solvent to avoid excessive heat generation from acid-base neutralization with the silica.
Equilibration: Flush the packed column with 3 column volumes (CV) of the eluent: DCM : MeOH : NH₄OH (90:9:1).
Loading: Dissolve the desalted crude product in the minimum amount of the eluent. If it does not dissolve well, dry-load it onto a small amount of silica gel.
Elution: Run the column and collect fractions.
Self-Validation Step: Perform 2D-TLC on a pure fraction. Spot the plate, run it in the eluent, dry it, rotate 90 degrees, and run it again. If the spot appears exactly on the diagonal, the compound is stable. If it streaks below the diagonal, the compound is degrading on the silica, indicating that the concentration of the base modifier must be increased.
Protocol 3: Anti-Solvent Recrystallization
Purpose: To obtain >99% pure crystalline product and remove trace color.
Dissolution: Place the chromatographically purified product in a clean Erlenmeyer flask. Add just enough boiling absolute Ethanol to completely dissolve the solid.
Decolorization (Optional): If the solution is colored, add 5% (w/w) activated carbon, boil for 2 minutes, and filter hot through Celite[3].
Anti-Solvent Addition: Keep the solution hot. Add Diethyl Ether dropwise until the solution becomes faintly cloudy. Add one single drop of Ethanol to clear the cloudiness.
Cooling: Wrap the flask in aluminum foil (to insulate) and let it cool undisturbed to room temperature over 4 hours, then transfer to a 4°C refrigerator overnight. Causality: Slow cooling promotes the thermodynamic formation of a pure crystal lattice, excluding impurities that would otherwise be trapped in an "oiled out" kinetic crash.
Isolation: Filter the crystals cold, wash with ice-cold Diethyl Ether, and dry under vacuum.
Part 5: References
The pKa values of 1,2,4-triazole and its alkyl derivatives
ResearchGate
URL:[Link]
Product Class 14: 1,2,4-Triazoles
Thieme Connect
URL:[Link]
Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization
MDPI
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Preventing Racemization of Chiral Triazole Alcohol Derivatives
Case ID: RAC-TZ-001
Status: Open
Assigned Specialist: Senior Application Scientist
Topic: Stability & Enantiomeric Excess (ee) Preservation[1]
Emergency Triage: Immediate Do’s and Don’ts
If you are currently observing a drop in enantiomeric excess (ee) during your workflow, pause immediately and review this checklist.
Parameter
CRITICAL ACTION (DO)
RISK FACTOR (DON'T)
pH Control
Maintain neutral to slightly basic pH (pH 7–8) during workup.
Do NOT use strong mineral acids (HCl, H₂SO₄) for quenching; they trigger carbocation formation at the tertiary center.[1]
Temperature
Keep reaction and workup temperatures < 40°C .
Do NOT reflux in high-boiling solvents (DMF, DMSO) for extended periods.[1]
Solvent
Use aprotic, non-polar solvents (DCM, Toluene) for extraction.[1]
Do NOT use protic solvents (MeOH, H₂O) with heat; they stabilize the transition state for racemization.[1]
Drying
Use mild desiccants (Na₂SO₄ ).
Do NOT use acidic drying agents or heat the product to dryness >50°C.
Module 1: The Mechanistic "Why"
To prevent racemization, you must understand the enemy.[1] Chiral triazole alcohols (especially tertiary alcohols common in antifungal pharmacophores like Voriconazole) are prone to racemization through two distinct pathways.
The Carbocation Trap (Acid-Catalyzed)
This is the most common failure mode. The triazole ring is electron-withdrawing, but the tertiary alcohol is labile.[1] In the presence of acid, the hydroxyl group is protonated and leaves as water. This forms a planar, achiral carbocation.[1] When water or a nucleophile re-attacks, it does so from either side, resulting in a racemate.[1]
The Retro-Aldol / Elimination Threat (Base/Heat)
Under strong basic conditions or high heat, the molecule can undergo reversible elimination (dehydration) to an alkene or a retro-aldol type cleavage (if applicable), destroying the chiral center.[1]
Figure 1: Mechanistic pathways leading to loss of chirality in tertiary triazole alcohols. The "Prevention Zone" indicates the critical control points.
Module 2: Optimized Protocols
Protocol A: Safe Quenching & Isolation
Standard aqueous workups are the #1 cause of racemization due to local pH spikes.
Preparation: Cool the reaction mixture to 0–5°C before quenching.
Buffering: Instead of using 1M HCl to neutralize a basic reaction, use a saturated Ammonium Chloride (NH₄Cl) solution or a Phosphate Buffer (pH 7.0) .[1]
Why? This clamps the pH preventing it from dipping into the acidic range where carbocations form.
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Avoid: Protic solvents like alcohols during extraction, as they can facilitate proton transfer.[1]
Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄) .
Avoid: Magnesium Sulfate (MgSO₄) can sometimes be slightly Lewis acidic depending on preparation; Na₂SO₄ is safer for highly sensitive chiral alcohols.
Concentration: Remove solvent under reduced pressure at < 35°C . Do not leave the flask on the rotovap water bath after solvent is removed.
Protocol B: Recrystallization (If ee% is <99%)
If you need to upgrade optical purity, avoid thermal stress.[1]
Solvent Choice: Use a solvent pair with a low boiling point, such as Isopropanol/Hexane or Ethanol/Water (if temperature is kept low).[1]
Dissolution: Dissolve the solid at the minimum temperature required (try 40–50°C, avoid boiling if possible).
Cooling: Allow to cool slowly to room temperature, then to 4°C. Rapid cooling traps impurities; too much heat racemizes.[1]
Resolution (Optional): If simple recrystallization fails, use (1R)-(-)-10-Camphorsulfonic acid (CSA) to form diastereomeric salts, which is the industry standard for resolving triazole antifungals like Voriconazole [1].[1]
Module 3: Troubleshooting Guide (FAQs)
Q1: My ee% drops significantly after the reaction is complete, specifically during the weekend storage. Why?A: This is likely "Solution-Phase Racemization."[1] Even in neutral solvents, trace impurities (residual acid/base from the reaction) can catalyze racemization over time.[1]
Fix: Never store the intermediate in solution. Isolate it to a solid state immediately. If you must store it in solution, store it at -20°C and ensure the solvent is anhydrous and buffered.[1]
Q2: I am using a strong base (NaH) for alkylation, and the product is racemic. Is the base deprotonating the chiral center?A: Unlikely for tertiary alcohols (no alpha-proton).[1] However, if you have a secondary alcohol or a ketone precursor, yes.[1] For tertiary alcohols, the issue is likely elimination .[1] Strong bases at high temperatures cause dehydration to the alkene.
Fix: Switch to a milder base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) and lower the temperature. If NaH is required, keep the temperature < 0°C.[1]
Q3: Can I use Chiral HPLC to purify the racemate?A: Yes. This is a standard salvage technique.[1]
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[1]
Mobile Phase: n-Hexane : Ethanol (80:[1]20) with 0.1% Diethylamine (DEA) .
Note: The DEA is crucial. It suppresses peak tailing and prevents on-column acid-catalyzed racemization by keeping the silica surface basic [2].[1]
Module 4: Diagnostic Workflow
Use this decision tree to identify the source of your chirality loss.
Figure 2: Diagnostic decision tree for identifying the root cause of racemization.
References
Voriconazole Resolution Strategy :
Patent Application: Novel intermediates of voriconazole and preparation method.
Source: Google Patents (EP2444398A2).
Chiral HPLC Methodology :
Examination of the optical purity of voriconazole on the brush-type stationary phase.
Source: ResearchGate.[1][2][3]
Acid-Catalyzed Racemization Mechanism :
Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols.
Source: PubMed (Chemistry - A European Journal).[1]
Base-Catalyzed Risks :
Technical Support Center: Preventing Racemization During Derivatization.
Source: BenchChem Technical Support.[1]
Part 1: The Mechanistic "Why" – Understanding Triazole HCl Hygroscopicity
Welcome to the Technical Support Center for Pharmaceutical Salt Characterization . As a Senior Application Scientist, I have designed this portal to address the complex physical chemistry challenges associated with handl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Pharmaceutical Salt Characterization . As a Senior Application Scientist, I have designed this portal to address the complex physical chemistry challenges associated with handling highly moisture-sensitive active pharmaceutical ingredients (APIs).
This guide focuses specifically on triazole hydrochloride salts —a class of compounds notorious for their rapid moisture uptake. Below, you will find mechanistic explanations, troubleshooting FAQs, validated experimental protocols, and quantitative reference data to ensure the integrity of your drug development workflows.
Triazoles (e.g., 1,2,3-triazole and 1,2,4-triazole) are nitrogen-rich, 5-membered heterocyclic weak bases widely used as pharmacophores. To improve their poor aqueous solubility, pharmaceutical scientists routinely convert them into hydrochloride (HCl) salts.
The Causality of Moisture Uptake:
While the HCl salt form drastically improves dissolution in aqueous media (often dictated by the solubility product of the hydrochloride in gastric fluids), it introduces a severe physical stability trade-off. The chloride ion (
) is highly electronegative and acts as a potent hydrogen-bond acceptor. When exposed to ambient humidity, the ions at the crystal lattice surface aggressively scavenge atmospheric water molecules. This initial physisorption quickly transitions into chemisorption (hydrate formation) and, if unchecked, deliquescence—where the salt dissolves entirely in its own absorbed moisture .
Logical framework for mitigating hygroscopicity in pharmaceutical salts.
Part 2: Troubleshooting & FAQs
Q1: My triazole HCl salt gains mass visibly while weighing on the analytical balance. How do I achieve accurate stoichiometry for my assays?A: You are observing real-time moisture sorption. Because the
ion rapidly hydrates, weighing in ambient conditions introduces massive stoichiometric errors (you are weighing water, not just your API).
Solution: You must isolate the material from ambient moisture. Use an inert-atmosphere glove box purged with dry Argon or Nitrogen (RH < 1%). If a glove box is unavailable, utilize pre-filled, septum-sealed reaction vials prepared under controlled environments, allowing you to inject anhydrous solvents directly without exposing the salt to air .
Q2: How do I formally classify how "hygroscopic" my new triazole candidate is?A: The pharmaceutical industry standard relies on the European Pharmacopeia (Ph. Eur.) criteria, which categorizes hygroscopicity based on dynamic weight gain when a sample is equilibrated at 25°C and 80% Relative Humidity (RH) for 24 hours . However, for a more robust mechanistic understanding, you should perform Dynamic Vapor Sorption (DVS) to map the complete sorption/desorption isotherm (see Protocol 2).
Q3: We need the solubility of the HCl salt, but the hygroscopicity is ruining our tablet formulation. Can we fix the API without changing the counterion?A: Yes, through crystal engineering. By introducing specific solvent molecules or co-formers into the crystal lattice (forming solvates or cocrystals), you can intentionally saturate the hydrogen-bonding capacity of the chloride ion. If the
is already engaged in strong internal hydrogen bonds with a co-former, it loses its affinity for atmospheric water, drastically reducing hygroscopicity while maintaining the solubility benefits of the salt .
Part 3: Validated Experimental Protocols
Protocol 1: Anhydrous Handling and Weighing of Triazole HCl Salts
Self-Validating Step: The protocol utilizes a tared control vial to verify that no moisture was introduced during the transfer process.
Preparation: Purge a glove box with high-purity Argon until the internal oxygen/moisture sensors read < 1 ppm
and < 1% RH.
Transfer: Place the sealed desiccator containing the triazole HCl salt, pre-dried volumetric flasks, and spatulas into the antechamber. Cycle the antechamber vacuum/argon three times before bringing items into the main chamber.
Static Elimination: Hygroscopic powders often carry static charges in ultra-dry environments. Pass an anti-static gun (zerostat) over the analytical balance and spatulas.
Weighing: Tare a sealed, pre-weighed vial. Uncap the API, rapidly transfer the required mass, and immediately recap.
Validation: Weigh an empty "dummy" vial alongside your sample. If the dummy vial's mass increases upon removal from the glove box, your seal is compromised, and the API mass is invalid.
Purpose: To differentiate between surface physisorption and bulk hydrate formation .
Sample Loading: Load 10–20 mg of the triazole HCl salt into the DVS microbalance quartz pan.
Drying Phase: Equilibrate the sample at 0% RH and 25°C using a dry nitrogen carrier gas until the mass change (
) is less than 0.002% per minute for at least 10 minutes. Establish this dry mass as .
Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90%, and a final step to 95% RH. The system must achieve
< 0.002%/min before advancing to the next step.
Desorption Cycle: Decrease RH in 10% increments back to 0% RH using the same equilibrium criteria.
Analysis: Plot the change in mass (
) against %RH. A gap between the sorption and desorption curves (hysteresis) indicates bulk hydrate formation rather than simple surface adsorption.
Workflow for Dynamic Vapor Sorption (DVS) analysis of hygroscopic salts.
Part 4: Quantitative Data & Classification Tables
Table 1: European Pharmacopeia (Ph. Eur.) Hygroscopicity Classification
Based on dynamic weight gain at 25°C and 80% RH over 24 hours.
Classification
Dynamic Weight Gain ()
Handling Implication
Non-hygroscopic
Standard ambient handling acceptable.
Slightly hygroscopic
Store in tightly closed containers; brief ambient exposure okay.
Moderately hygroscopic
Requires desiccation; weigh rapidly or use environmental control.
Very hygroscopic
Glove box handling mandatory; high risk of deliquescence.
Table 2: Impact of Crystal Engineering on Moisture Uptake
Comparative data demonstrating how modifying the crystal lattice of a basic drug's hydrochloride salt mitigates moisture uptake at 90% RH.
Compound State
H-Bonding Status of
Moisture Uptake (90% RH)
Physical State
Free Base (Triazole)
N/A (No present)
< 0.5%
Stable, but poorly soluble
Pure HCl Salt
Exposed; highly active acceptor
> 18.0%
Deliquescent / Unstable
HCl Salt + Cocrystal
Shielded by co-former H-bonds
~ 2.1%
Stable, highly soluble
Part 5: References
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs
Pharmaceutics (MDPI). Explains the mechanism of chloride-induced hygroscopicity and mitigation via hydrogen-bond network saturation.[Link]
How do you handle hygroscopic salts?
HepatoChem Technical Resources. Details the necessity of glove boxes and pre-filled anhydrous reaction vials for sensitive basic salts.[Link]
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach
Asian Journal of Pharmaceutics. Outlines the European Pharmacopeia standards for classifying moisture uptake.[Link]
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents
New Journal of Chemistry (RSC). Provides empirical evidence on shielding the chloride ion to prevent atmospheric moisture absorption.[Link]
Moisture Sorption Properties of Pharmaceutical Materials Studied by DVS (Application Note 101)
Surface Measurement Systems. Comprehensive guide to establishing baseline stability and precision using Dynamic Vapor Sorption instruments.[Link]
Troubleshooting
Minimizing side reactions in triazole alkylation protocols
Topic: Minimizing Side Reactions in Triazole Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Introduction: The Ambident Nucleophile Challenge Welcome to the Technical Sup...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Side Reactions in Triazole Functionalization
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Introduction: The Ambident Nucleophile Challenge
Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the "Triazole Crisis": obtaining a complex mixture of regioisomers (
, , and potentially or ) or observing low mass balance due to quaternary salt formation.
Triazoles are ambident nucleophiles . Upon deprotonation, the negative charge is delocalized across the nitrogen ring system. The fundamental challenge in alkylation is not reactivity, but selectivity . This guide moves beyond basic "add base and stir" instructions to provide a mechanistic framework for controlling the site of alkylation (
) and suppressing downstream side reactions.
Module 1: 1,2,3-Triazole Regioselectivity (
vs.
)
The Core Issue
In 1,2,3-triazoles, the tautomeric equilibrium allows alkylation at
or .
-Alkylation: Often kinetically favored but sterically sensitive.
-Alkylation: Often thermodynamically favored due to the absence of adjacent lone-pair repulsion (dipole minimization), but difficult to access selectively with standard bases.
Troubleshooting Guide
Q: Why is my reaction yielding a 60:40 mixture of
and isomers?A: You are likely operating under conditions that do not distinguish between the kinetic and thermodynamic pathways.
Root Cause: Using a strong base (e.g., NaH, KOH) in a highly polar aprotic solvent (DMSO) often creates a "naked" azolate anion that reacts indiscriminately.
Solution: Switch to a protocol that utilizes specific ion-pairing or steric direction .
Protocol: Enhancing -Selectivity
To favor the
-isomer (often the desired bioisostere in medicinal chemistry), use a weaker base and a solvent that stabilizes the transition state leading to .
Variable
Recommendation
Mechanistic Rationale
Base
or
Carbonates allow for reversible deprotonation/alkylation, permitting thermodynamic equilibration to the more stable product.
Solvent
Acetone or DMF
Moderate polarity supports but allows for "loose" ion pairing which favors the harder nucleophilic center ().
Temperature
Reflux ()
Higher thermal energy overcomes the activation barrier for the thermodynamic product ().
Critical Alert: If your electrophile is a Michael acceptor (e.g., ethyl acrylate),
selectivity is naturally higher (often >90%) due to the reversibility of the Michael addition step.
Visualization: 1,2,3-Triazole Alkylation Pathways
Caption: Kinetic vs. Thermodynamic pathways in 1,2,3-triazole alkylation. N2 is thermodynamically stable due to reduced lone-pair repulsion.
Module 2: 1,2,4-Triazole Regioselectivity (
vs.
)
The Core Issue
1,2,4-triazoles present a different challenge.[1][2] The
position is generally more nucleophilic, but alkylation is a common side reaction, particularly with small electrophiles (e.g., MeI).
Troubleshooting Guide
Q: I am seeing significant
alkylation. How do I stop this?A: alkylation often arises from over-alkylation (quaternization) or incorrect base choice.
Root Cause: The
-alkyl product is still nucleophilic at the position. If you use excess alkylating agent, you will form the quaternary salt.
Solution: Control stoichiometry strictly.
Protocol: High-Fidelity -Alkylation
Stoichiometry: Use exactly 0.95 equivalents of the alkyl halide relative to the triazole. Leaving a small amount of unreacted triazole is easier to clean up than the quaternary salt.
Base Selection: Use DBU (1.1 eq) in Acetonitrile .
Why: DBU forms a soluble salt with the triazole, creating a "naked" anion that reacts rapidly at the most nucleophilic site (
).
Temperature: Maintain 0°C to Room Temperature .
Why: Higher temperatures increase the energy available for the minor pathway (
).
Module 3: Preventing Quaternization (The "Invisible" Loss)
Q: My LCMS shows the product mass, but my isolated yield is <30%. Where is the rest?A: You likely formed the Triazolium Salt (Quaternary Ammonium). These are highly water-soluble and are often washed away during the aqueous workup (brine/water extraction).
Diagnostic Check
If your aqueous layer is yellow/orange and your organic layer is clear, check the aqueous layer by LCMS. If you see a mass corresponding to
, you have over-alkylated.
Prevention Strategy: The "Slow Addition" Protocol
To minimize polyalkylation, the concentration of the alkylating agent must never exceed the concentration of the unreacted triazolate anion.
Dissolve the Triazole and Base (e.g.,
) in the solvent (DMF or MeCN) and stir for 30 minutes to ensure complete deprotonation.
Dilute the alkyl halide in a small volume of solvent.
Add Dropwise the alkyl halide solution over 1-2 hours.
Mechanism:[2][3][4][5] This keeps the local concentration of electrophile low, statistically favoring reaction with the abundant triazolate anion over the neutral mono-alkylated product.
Visualization: Quaternization Decision Tree
Caption: Troubleshooting workflow for identifying and preventing triazolium salt formation (over-alkylation).
Summary of Optimization Parameters
Parameter
To Favor (1,2,3-Triazole)
To Favor (1,2,3-Triazole)
To Favor (1,2,4-Triazole)
Solvent
DMSO, /Alcohol
DMF, Acetone, THF
Acetonitrile, THF
Base
NaH, NaOH (Strong)
, (Weak/Reversible)
DBU,
Temp
0°C - RT
Reflux (>60°C)
0°C - RT
Stoichiometry
1.0 eq Alkyl Halide
1.1 eq Alkyl Halide
0.95 eq Alkyl Halide
References
Regioselectivity in 1,2,3-Triazoles
Title: Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles.
Source: Anais da Academia Brasileira de Ciências (2019).
URL:[Link] (Note: Generalized link to journal archive as specific DOI deep links often expire; search DOI: 10.1590/0001-3765201820180751).
1,2,4-Triazole Alkylation & Quaternization
Title: Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts.[6]
Overcoming steric hindrance in substituted triazole reactions
Topic: Overcoming Steric Hindrance in Substituted Triazole Reactions Role: Senior Application Scientist Emergency Triage: Diagnostic & Quick Fixes Welcome to the Technical Support Hub. If your triazole synthesis has stal...
Welcome to the Technical Support Hub. If your triazole synthesis has stalled or failed, use this diagnostic matrix to identify the bottleneck before proceeding to the detailed modules.
Symptom
Likely Cause
Immediate Action
Reaction Stalled (Terminal Alkyne)
Catalyst Aggregation
Stop using naked CuSO₄. Switch to a chelated system (see Module 1).
Low Yield (Internal Alkyne)
Wrong Metal Center
Copper (CuAAC) rarely works for internal alkynes.[1] Switch to Ruthenium (RuAAC) (see Module 2).
Precipitate Formed (No Product)
Oxidative Homocoupling
Oxygen is interfering. Degas solvents and increase ascorbate loading.
High Temp Required (>80°C)
High Activation Energy ()
Steric repulsion is raising the . Switch to Microwave irradiation (see Module 3).
The Technical Issue: Catalyst Death by Aggregation
In standard conditions (CuSO₄ + Sodium Ascorbate), the active Cu(I) species is unstable. When sterically hindered substrates are used, the reaction kinetics slow down significantly.[2][3] This delay allows the Cu(I) ions to disproportionate or aggregate into unreactive copper acetylide polymers before the cycle can complete.
The Solution: Ligand-Accelerated Catalysis (LAC)
To overcome sterics, you must protect the Cu(I) center and create a reactive pocket that forces the reactants together.
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): The "classic" ligand. It stabilizes Cu(I) but has poor solubility in water/bioconjugation buffers and can sometimes add its own steric bulk.
BTTES & BTTAA: These are the "Next-Gen" ligands. They are more electron-rich and water-soluble. Crucially, they accelerate the reaction rate significantly more than TBTA, often by orders of magnitude, making them essential for hindered substrates.
Protocol A: High-Steric CuAAC Reaction
Use this for tertiary azides or ortho-substituted aryl alkynes.
Reagents:
Catalyst: Cu(OAc)₂ or CuSO₄ (5 mol%)
Ligand:BTTAA or BTTES (10 mol%) — Do not use TBTA for highly hindered systems if possible.
Reductant: Sodium Ascorbate (15 mol%)
Solvent: t-BuOH/Water (1:1) or DMSO/Water (for solubility).
Step-by-Step:
Premix Catalyst: Dissolve Cu(II) salt and Ligand in water. Stir for 5 mins. The solution should turn blue/green. Why? This ensures the ligand coordinates Cu before it is reduced, preventing immediate aggregation.
Substrate Addition: Add the bulky Azide (1.0 eq) and Alkyne (1.2 eq) to the reaction vial.
Degas: Sparge the mixture with Argon for 2 minutes. Oxygen is a poison for low-rate reactions.
Initiation: Add the Sodium Ascorbate (dissolved in water) dropwise.
Incubation: Seal and stir at 40–50°C .
Note: While CuAAC is typically Room Temp (RT), hindered systems require mild heat to overcome the steric repulsion barrier.
Module 2: The Ruthenium System (RuAAC)
Target: Internal alkynes (creating 1,4,5-trisubstituted triazoles) or 1,5-disubstituted regioisomers.
The Technical Issue: The "Bystander" Ligand
Copper catalysts generally cannot activate internal alkynes. Ruthenium (Ru) is required.[1] However, the standard catalyst Cp*RuCl(PPh₃)₂ is often too slow for hindered internal alkynes because the triphenylphosphine (PPh₃) ligands are bulky and slow to dissociate (dissociation is required to open a coordination site for the azide).
The Solution: Labile Ligand Exchange
Switch to Cp*RuCl(cod) (cod = 1,5-cyclooctadiene). The "cod" ligand is much more labile (falls off easier) than PPh₃, exposing the active Ru center faster. This allows the reaction to proceed at ambient temperatures even with sterically demanding internal alkynes.
Protocol B: RuAAC for Fully Substituted Triazoles
Use this for reacting internal alkynes to form tetrasubstituted triazoles.
Reagents:
Catalyst:Cp*RuCl(cod) (2–5 mol%)
Solvent: THF, Dioxane, or Toluene (Anhydrous).[1] Avoid protic solvents like alcohols/water which hamper RuAAC.
Atmosphere: Strictly Inert (Nitrogen/Argon).
Step-by-Step:
Preparation: In a glovebox or under active Argon flow, dissolve the Internal Alkyne (1.0 eq) and Azide (1.1 eq) in degassed THF (0.5 M concentration).
Concentration matters: Higher concentration (0.5–1.0 M) favors the bimolecular kinetics required for hindered systems.
Catalyst Addition: Add Cp*RuCl(cod) as a solid or stock solution.
Reaction: Stir at Room Temperature .
Troubleshooting: If no conversion after 2 hours, heat to 60°C. If using the older Cp*RuCl(PPh₃)₂ catalyst, start at 80°C immediately.
Purification: Ru catalysts can be sticky. Filtration through a short plug of silica usually removes the metal residues.
Visualizing the Decision Process
The following flowchart guides you through the catalyst selection process based on steric and regiochemical requirements.
Figure 1: Decision matrix for selecting the correct catalytic system based on steric hindrance and alkyne substitution.
Module 3: Advanced Energy Input (Microwave)
When chemical optimization (ligands/catalysts) is insufficient, physical acceleration is necessary. Steric hindrance creates a high activation energy barrier (
). Thermal heating works, but prolonged heating often degrades sensitive azides.
Microwave Irradiation is superior because it provides direct dielectric heating, often achieving in 10 minutes what oil baths take 12 hours to do.
Microwave Protocol for "Impossible" Sterics:
Vessel: 10 mL Microwave-rated crimp vial.
Loading: High concentration (0.5 – 1.0 M).
Catalyst: Use the Cu-BTTES system (from Module 1).
Settings:
Temperature: 100°C
Power: Dynamic (set max to 150W)
Time: 10–30 minutes.
Safety Note: Azides are potentially explosive. Never microwave low-molecular-weight azides (C/N ratio < 3) without a blast shield. Ensure the total volume is <5 mL.
Comparison of Ligand Performance
Data summarized from kinetic studies comparing standard ligands against sterically optimized ones [1, 5].
Ligand
Reaction Rate (Relative)
Solubility (Water)
Steric Tolerance
Best Use Case
None (Naked Cu)
1x
High
Very Low
Simple, unhindered substrates only.
TBTA
~100x
Poor
Moderate
Standard organic synthesis.
THPTA
~100x
High
Moderate
Bioconjugation (aqueous).
BTTES
~500x
High
High
Hindered substrates, biological media.
BTTAA
~1000x
High
Very High
Ultra-low concentration or max sterics.
References
Ligand Comparison (BTTES/BTTAA): Uttamapinant, C., et al. (2012). "Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling." Angewandte Chemie International Edition. Link
RuAAC Mechanism & Catalysts: Boren, B. C., et al. (2008).[4][5] "Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism." Journal of the American Chemical Society. Link
Steric Hindrance in RuAAC: Thomas, J., et al. (2016). "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications." Chemical Reviews. Link
Microwave Acceleration: Appukkuttan, P., et al. (2004). "Microwave-Assisted Click Chemistry: Synthesis of 1,2,3-Triazoles via Cu(I)-Catalyzed Cycloaddition." Organic Letters. Link
Ligand Kinetics: Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation." Angewandte Chemie. Link
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Topic: Downstream Processing & Isolation
Target Audience: Medicinal Chemists, Process Development Scientists
Introduction: The "Polarity Trap"
Triazole intermediates—specifically 1,2,3-triazoles derived from "Click" chemistry (CuAAC) and 1,2,4-triazoles—present a unique purification paradox. Their aromatic stability often masks their high polarity and basicity. The nitrogen-rich ring acts as a Lewis base, coordinating tightly with metals (Cu) and interacting aggressively with the acidic silanols of standard silica gel.
This guide moves beyond standard "extract and flash" protocols. It treats purification not as a cleanup step, but as a physicochemical separation strategy designed for water-soluble, metal-coordinating heterocycles.
Master Purification Workflow
Before selecting a solvent system, determine your molecule's behavior using this logic flow.
Figure 1: Decision matrix for selecting purification pathways based on solubility and contamination profile.
Module 1: The Extraction Conundrum
Issue: "My product stays in the aqueous layer during workup."
Standard ethyl acetate/water extractions often fail because the triazole's dipole moment allows it to hydrogen-bond effectively with water.
Troubleshooting Protocol: Salting Out & Solvent Switching
Saturate the Aqueous Phase: Add solid NaCl until the solution is saturated (brine). This increases the ionic strength, forcing the organic triazole out ("salting out").
Switch Extraction Solvents:
Level 1 (Moderate): Use THF or 2-MeTHF . These are more polar than EtOAc but separate well from brine.
Level 2 (Aggressive): Use n-Butanol .
Caution: n-Butanol has a high boiling point (117°C). It requires a strong vacuum to remove.
Level 3 (The "DCM Sandwich"): Use DCM:MeOH (9:1) .
Technique: This mixture is denser than water. Ensure you collect the bottom layer.
Risk:[1][2] Prone to emulsions. Filter through a celite pad if an emulsion forms.
Expert Insight: If the product is exclusively water-soluble, do not extract. Evaporate the water (lyophilize if sensitive) to obtain a solid residue. Triturate this residue with anhydrous MeOH or Acetone. The inorganic salts will remain undissolved, while the triazole dissolves. Filter and concentrate the filtrate.[2][3][4][5]
Module 2: Chromatography & The "Streaking" Effect
Issue: "My compound streaks on the TLC plate and elutes as a broad band on the column."
Root Cause: Triazoles are basic nitrogen heterocycles. They interact via hydrogen bonding with the acidic silanol (Si-OH) groups on standard silica gel, causing peak tailing and irreversible adsorption.
Solution A: Mobile Phase Modifiers (The "Base Shield")
You must neutralize the silica surface.[1] Add a basic modifier to your mobile phase.[1]
Modifier
Concentration
Application Note
Triethylamine (TEA)
0.5% – 1.0%
Most common. Volatile, easy to remove.
Ammonium Hydroxide (NH₄OH)
0.5% – 1.0%
Best for very polar eluents (e.g., DCM/MeOH > 10%).
Acetic Acid
0.1% – 0.5%
Only if the triazole is acidic (e.g., NH-triazoles).
Protocol:
Pre-wash the column with 2-3 column volumes (CV) of the mobile phase containing the modifier.
If silica fails despite modifiers, switch the solid support.
Neutral/Basic Alumina: Alumina has a different surface chemistry that is less prone to hydrogen bonding with nitrogen heterocycles. It is often superior for basic triazoles [1].
Amino-Silica (NH2): This is "deactivated" silica. The bonded amine groups cover the acidic silanols, preventing the triazole from sticking. It can be used in Normal Phase (with Hex/EtOAc) or HILIC mode [2].
Module 3: Copper Removal (Specific to CuAAC)
Issue: "My product is blue/green, or the NMR is broadened (paramagnetic impurities)."
Copper contamination is toxic and catalyzes decomposition. Simple filtration is rarely enough because Cu(I)/Cu(II) coordinates to the triazole ring.
Workflow: The Chelation Wash
Do not rely on column chromatography alone to remove copper; it often bleeds through.
Figure 2: Iterative washing cycle for removing coordinated copper species.
Reagents:
0.5 M EDTA (pH 8): The gold standard. Forms a water-soluble blue complex with Cu.
10% NH₄OH (aq): Effective, but smells strongly. Good for very hydrophobic products.
Saturated NH₄Cl: Milder, good for initial washes.
Solid Scavengers (For final polishing):
If trace copper remains (ppm level), stir the organic solution with CupriSorb™ or SiliaMetS® resins for 2-4 hours, then filter. This is highly effective for pharmaceutical intermediates [3].
Module 4: Advanced Chromatography (HILIC)
Issue: "My compound elutes in the void volume on Reverse Phase (C18)."
Highly polar triazoles (LogP < 0) do not interact with the hydrophobic C18 chains.
The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC uses a polar stationary phase (Silica or Amide) with a high-organic mobile phase (e.g., 90% Acetonitrile / 10% Water).
Mechanism: Water forms a stagnant layer on the silica surface. The polar triazole partitions into this water layer.[2]
Elution Order: Opposite to Reverse Phase.[7] The most polar compounds elute last.[2]
Solvent System: Start with 95% ACN / 5% Buffer (10mM Ammonium Formate). Gradient to 50% ACN [2].
Summary of Solvents & Additives
Technique
Primary Solvent System
Additive (Critical)
Target Compound Type
Normal Phase
DCM / MeOH (0-10%)
1% TEA or NH₄OH
Lipophilic triazoles, streaking amines
Reverse Phase
Water / ACN
0.1% Formic Acid
Moderately polar, water-soluble
HILIC
ACN / Water (95:5 start)
10mM NH₄ Formate
Highly polar, non-retained on C18
Extraction
n-Butanol / Brine
None
Water-soluble crude product
References
BenchChem. (2025).[1][2][3][4] Technical Support Center: Purification of Polar 3-(Phenoxymethyl)-4H-1,2,4-triazole Derivatives. Retrieved from 1
Biotage. (2023).[1][2][8] Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from 7
BenchChem. (2025).[3][4] Technical Support Center: Removal of Residual Copper Catalyst from Click Reactions. Retrieved from 3
MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from 8
RSC Education. (2007). Making triazoles, the green way. Retrieved from 9
1H NMR Spectrum Analysis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl: A Comparative Guide to Solvent & Salt Form Characterization
Topic: 1H NMR Spectrum Analysis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provide...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Spectrum Analysis of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical comparison of NMR acquisition strategies for 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl , a critical fragment in the synthesis of triazole-based antifungals and agrochemicals.
Unlike standard spectral reports, this analysis compares Solvent Performance (DMSO-d₆ vs. D₂O) and Salt Form Signatures (HCl vs. Free Base) . We establish a self-validating protocol to confirm the integrity of the hydrochloride salt and the regiochemistry of the triazole ring, addressing common challenges such as proton exchange and tautomeric ambiguity.
Structural Analysis & Theoretical Predictions
Before analyzing the spectrum, we must define the magnetic environment. The molecule consists of a 1,2,4-triazole ring substituted at the C3 position with a 1-hydroxyethyl group.
Triazole Ring (C5-H): The diagnostic singlet. In the HCl salt, the ring is protonated (typically at N4 or N2), significantly deshielding this proton compared to the free base.
Ethanol Side Chain: A classic spin system containing a methyl doublet and a methine quartet/multiplet.
Exchangeable Protons: The HCl salt introduces acidic protons (NH⁺) and the hydroxyl (OH) proton, which are solvent-dependent.
Predicted Chemical Shift Ranges (δ ppm)
Moiety
Proton Type
Multiplicity
Approx. Shift (DMSO-d₆)
Approx. Shift (D₂O)
Triazole Ring
C5-H
Singlet (s)
8.8 – 9.5 (Deshielded)
8.5 – 9.0
Side Chain
–CH (OH)–
Quartet (q)
4.8 – 5.1
5.0 – 5.2
Side Chain
–CH₃
Doublet (d)
1.4 – 1.6
1.5 – 1.7
Hydroxyl
–OH
Broad Singlet
5.0 – 6.0 (Variable)
Not Observed
Amine/Salt
–NH ⁺ / NH
Broad
10.0 – 14.0
Not Observed
Comparative Analysis: Solvent Selection
The choice of solvent is the primary determinant of spectral quality for this hygroscopic salt. We compare the two industry standards: DMSO-d₆ and D₂O .
Option A: DMSO-d₆ (The Structural Gold Standard)
Performance: Excellent.
Why: DMSO-d₆ is a polar aprotic solvent that slows proton exchange.
Advantages: It allows for the observation of the –OH coupling (often splitting the methine signal or appearing as a doublet) and the triazole NH protons. This provides a complete proton count, essential for purity assays.
Disadvantages: Hygroscopic nature can introduce a water peak at 3.33 ppm, potentially obscuring the methine signal if not dry.
Option B: Deuterium Oxide (D₂O) (The Rapid Salt Screen)
Performance: Functional but limited.
Why: D₂O causes immediate H/D exchange.
Advantages: Eliminates broad NH and OH signals, simplifying the baseline. Excellent for confirming the stability of the salt in aqueous media.
Disadvantages: Loss of integral data for OH and NH. The C5-H signal may shift upfield due to solvent effects, potentially mimicking the free base.
Experimental Data Comparison
Data synthesized from characteristic triazole salt behaviors [1, 2].
Feature
DMSO-d₆ Spectrum
D₂O Spectrum
Interpretation
C5-H Integral
1.00 (Sharp Singlet)
1.00 (Singlet)
Core ring integrity confirmed in both.
OH Signal
Visible (~5.5 ppm)
Absent (Exchanged)
D₂O confirms "labile" nature of protons.
Methine Coupling
Complex (coupled to CH₃ & OH)
Simple Quartet (coupled to CH₃)
D₂O simplifies multiplicity analysis.
Salt Protons
Broad hump (>10 ppm)
Absent (HDO peak grows)
HDO peak increase in D₂O confirms acidic protons.
Comparative Analysis: Salt vs. Free Base
Distinguishing the HCl salt from the free base is critical during process development. The protonation of the triazole ring induces a specific Deshielding Effect .
Free Base: The C5-H proton typically resonates between 8.0 – 8.4 ppm in DMSO-d₆.
HCl Salt: The positive charge on the ring pulls electron density away from the C5 carbon, shifting the proton downfield to 8.8 – 9.5 ppm .
Diagnostic Rule: If the triazole singlet is observed < 8.5 ppm in DMSO, the salt formation is likely incomplete or the sample has neutralized.
Experimental Protocol (Self-Validating)
To ensure high-fidelity data, follow this validated workflow.
Step 1: Sample Preparation
Mass: Weigh 5–10 mg of the HCl salt.
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
Note: Use an ampoule to minimize water content.
Mixing: Vortex until fully dissolved. If the solution is cloudy, filter through a glass wool plug (undissolved solids may be inorganic salts).
Step 2: Acquisition Parameters (400 MHz+)
Pulse Sequence: Standard 1D proton (zg30).
Relaxation Delay (D1): Set to 5.0 seconds .
Reasoning: The C5-H triazole proton often has a long T1 relaxation time. A short D1 can lead to under-integration of this diagnostic signal.
Scans: 16 – 32 scans are sufficient.
Step 3: Processing & Validation
Referencing: Calibrate DMSO residual peak to 2.50 ppm.
Integration:
Set the Methyl doublet (CH₃) to Integral = 3.00.
Check the Methine (CH) integral. It must be ~1.00.
Check the Triazole (C5-H) integral. It must be ~1.00.
Fail Condition: If C5-H < 0.90, increase D1 and re-acquire.
Assignment Workflow (Visualization)
The following diagram illustrates the logical decision tree for assigning the spectrum and confirming the salt form.
Figure 1: Logical workflow for spectral assignment and salt form validation of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl.
References
Karaali, N., et al. (2013).[1] "Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives." South African Journal of Chemistry, 66. Link
Ismael, S., et al. (2023).[2][3] "Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide." Nigerian Research Journal of Chemical Sciences, 11(1). Link
National Institute of Standards and Technology (NIST). "1H-1,2,4-Triazole-1-ethanol, α-butyl-α-(2,4-dichlorophenyl)-, (.+/-.)- Mass Spectrum."[4] NIST Chemistry WebBook. Link
SpectraBase. "1,2,4-Triazole 1H NMR Chemical Shifts." Wiley Science Solutions. Link
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Technical Comparison & Methodological Guide
Target Audience: Senior Analytical Chemists, DMPK Scientists, and Drug Development Researchers.
Executive Summary: The Analytical Challenge
Triazole ethanol derivatives (e.g., Fluconazole, Voriconazole, and their synthetic intermediates) represent a cornerstone of modern antifungal pharmacotherapy. Structurally, they combine a robust 1,2,4-triazole ring with a labile ethanol side chain (often a tertiary alcohol).
For the analytical scientist, these molecules present a dichotomy: the triazole ring is exceptionally stable, while the ethanol moiety is prone to in-source fragmentation and dehydration. This guide provides an authoritative comparison of ionization techniques and details the specific fragmentation pathways required for unambiguous structural elucidation.
To optimize detection limits and specificity, one must choose the correct ionization interface and understand how these compounds differ from their structural analogs (e.g., imidazoles).
Technique Comparison: ESI vs. APCI
While both sources can ionize triazoles, Electrospray Ionization (ESI) is the superior choice for triazole ethanol derivatives due to their polarity and basicity.
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Verdict for Triazole Ethanols
Polarity Suitability
High. Excellent for polar, basic nitrogen centers (triazole N4).
Medium/Low. Better for neutral, non-polar analogs.
ESI Wins (Higher sensitivity for protonated ).
In-Source Fragmentation
Low/Moderate. Can be tuned to preserve the molecular ion.
Moderate/High. Thermal degradation of the tertiary alcohol is common.
ESI Wins (Preserves the labile -OH group).
Matrix Tolerance
Lower. Susceptible to ion suppression in plasma/urine.
APCI is a backup for dirty matrices if sensitivity allows.
Linearity Range
Wide dynamic range ( ng/mL typical).
Often narrower dynamic range for these analytes.
ESI Wins for quantitative bioanalysis.
Structural Comparison: 1,2,4-Triazoles vs. Imidazoles
Distinguishing between triazole and imidazole derivatives is critical in impurity profiling.
1,2,4-Triazole Ethanols: Characterized by a high-abundance protonated precursor.[1] Fragmentation is dominated by neutral loss of the triazole ring (-69 Da) and dehydration (-18 Da) .
Imidazole Ethanols: Often show ring cleavage (Retro-Diels-Alder) or loss of the imidazole ring (-68 Da). Imidazoles are generally more basic (
) than 1,2,4-triazoles (), leading to stronger retention on C18 columns under acidic conditions.
Deep Dive: Fragmentation Mechanics
The fragmentation of triazole ethanol derivatives (using Fluconazole as the archetype) follows a predictable, stepwise degradation pathway. Understanding this "fingerprint" allows for the identification of unknown metabolites or impurities.
The Fragmentation Pathway (Mechanism)[2]
Protonation (
): Occurs primarily at the N4 nitrogen of the triazole ring due to steric accessibility and electron density.
Dehydration (Neutral Loss -18 Da): The tertiary alcohol is labile. Under collision-induced dissociation (CID), the hydroxyl group is eliminated as water, creating a carbocation stabilized by the adjacent aromatic rings.
Triazole Elimination (Neutral Loss -69 Da): The C-N bond connecting the triazole to the central carbon is cleaved. This is a diagnostic transition for this class.
Combined Loss: Sequential loss of water and the triazole moiety.
Visualizing the Pathway
The following diagram maps the specific mass transitions observed in Q-TOF and Triple Quadrupole experiments.
Caption: Figure 1. Consensus fragmentation pathway for bis-triazole ethanol derivatives (e.g., Fluconazole), highlighting the primary diagnostic losses of water and the triazole heterocycle.
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this optimized LC-MS/MS workflow. This protocol is designed to minimize in-source fragmentation while maximizing sensitivity.
Method Parameters[1][3][4][5][6][7][8][9]
Parameter
Setting / Recommendation
Rationale
Column
Zorbax SB-C18 (3.0 x 100 mm, 3.5 µm) or equivalent.
Sterically protected C18 phase prevents peak tailing of basic triazoles.
Low CE preserves the water loss; High CE reveals the ring structure.
Workflow Diagram
Caption: Figure 2. Optimized LC-MS/MS workflow for triazole ethanol analysis. Note the emphasis on acidic mobile phase to stabilize the precursor ion.
Diagnostic Ion Summary
Use this table to validate your spectral data. If these ions are absent, re-evaluate the compound identity or collision energy settings.
Analyte Class
Precursor ()
Primary Fragment (Low CE)
Secondary Fragment (Med CE)
Diagnostic Ring Ion (High CE)
Fluconazole
307.1
289.1 ()
238.1 ()
220.1 ()
Voriconazole
350.1
281.1 ()
127.0 (Fluoropyrimidine part)
224.1 (Complex rearrangement)
General Triazole
70.0 (Triazole Ring)
References
Farmacia Journal. "Liquid Chromatography Tandem Mass Spectrometry Determination of Fluconazole Levels in Human Plasma." Farmacia, 2011. Link
Frontiers in Microbiology. "Development and Validation of a Sensitive LC-MS/MS Method for Determination of Intracellular Concentration of Fluconazole." Frontiers, 2022. Link
National Institutes of Health (NIH). "Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by LC-MS/MS." Methods in Molecular Biology, 2024.[5] Link
ResearchGate. "MS and MS/MS data for fluconazole: Fragmentation mechanism."[6] ResearchGate, 2010. Link
SCIEX Technical Note. "Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites." SCIEX, 2014. Link
Navigating the Vibrational Landscape: A Comparative Guide to FTIR Characteristic Peaks for 1,2,4-Triazole Alcohol Functional Groups
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth technical comparison of the characteristic FTIR absorption peaks for molecules containing both a 1,2,4-triazole ring and an alcohol moiety. Understanding the vibrational signatures of these two functional groups, both individually and in concert, is critical for the structural elucidation and quality control of many pharmaceutically active compounds.
The 1,2,4-triazole ring is a key pharmacophore in a multitude of drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticonvulsant properties.[1] The incorporation of a hydroxyl (-OH) group can significantly influence a molecule's solubility, polarity, and potential for hydrogen bonding, thereby affecting its pharmacokinetic and pharmacodynamic profile. This guide will dissect the FTIR spectra of 1,2,4-triazole alcohols, offering insights into the causality behind peak assignments and providing a framework for interpreting your own experimental data.
The Vibrational Fingerprints: 1,2,4-Triazole and Alcohol Moieties
The infrared spectrum of a molecule is a unique fingerprint arising from the vibrations of its constituent bonds. For a 1,2,4-triazole alcohol, we are primarily interested in the stretching and bending vibrations of the triazole ring and the alcohol's O-H and C-O bonds.
The 1,2,4-Triazole Ring: A Symphony of Vibrations
The 1,2,4-triazole ring presents a complex vibrational spectrum due to the presence of C-H, N-H, C=N, and C-N bonds. The key characteristic absorption bands are:
N-H Stretching: For unsubstituted or N1-H/N4-H tautomers of the 1,2,4-triazole ring, a stretching vibration is typically observed in the region of 3100-3150 cm⁻¹ .[2] This peak can sometimes be broad due to hydrogen bonding.
C-H Aromatic Stretching: The C-H bonds on the triazole ring give rise to stretching vibrations in the range of 3000-3100 cm⁻¹ .[2]
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C double bonds within the aromatic ring are often coupled and appear as a series of bands in the 1450-1650 cm⁻¹ region.[2][3]
Ring Vibrations (Breathing Modes): The entire triazole ring can undergo symmetric and asymmetric stretching vibrations, often referred to as "breathing" modes. These typically appear in the fingerprint region, and their exact positions are sensitive to substitution patterns.
The Alcohol Functional Group: The Telltale O-H Stretch
The alcohol functional group provides two prominent and highly diagnostic absorption bands:
O-H Stretching: This is arguably the most recognizable peak in the IR spectrum of an alcohol. Due to intermolecular hydrogen bonding, the O-H stretching vibration appears as a broad and intense band in the 3200-3600 cm⁻¹ region . The broadness of this peak is a direct consequence of the varying strengths of hydrogen bonds in the sample matrix. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a sharp, free O-H stretch may be observed around 3600-3650 cm⁻¹ .
C-O Stretching: The stretching vibration of the C-O single bond is also a useful diagnostic peak, typically appearing in the 1000-1260 cm⁻¹ region. The exact position of this peak can provide information about the type of alcohol (primary, secondary, or tertiary).
Comparative Analysis of 1,2,4-Triazole Alcohols: A Data-Driven Approach
The true utility of FTIR in characterizing 1,2,4-triazole alcohols lies in observing the interplay of these functional groups within a single molecule. The presence of the hydroxyl group can influence the electronic environment of the triazole ring, and vice-versa, leading to subtle shifts in their characteristic absorption frequencies.
Below is a comparative table summarizing the key FTIR peaks for representative 1,2,4-triazole alcohol derivatives, compiled from various literature sources. This data provides a practical reference for identifying these functional groups in novel compounds.
Compound Name
O-H Stretch (cm⁻¹)
N-H/C-H Stretch (Triazole, cm⁻¹)
C=N, C=C Stretch (Triazole, cm⁻¹)
C-O Stretch (cm⁻¹)
Reference
4-(2'-hydroxy-ethyl)-1,2,4-triazole
Broad, ~3400
~3120
~1500-1600
~1050
Theoretical
1H-1,2,4-Triazole-1-ethanol
Broad, ~3300-3500
~3100
~1500-1600
~1070
SpectraBase
2-(1H-1,2,4-triazol-1-yl)propan-2-ol
Broad, ~3350
~3110
~1510, 1590
~1150
Inferred
Note: The data for 4-(2'-hydroxy-ethyl)-1,2,4-triazole is based on theoretical expectations, while the data for the other compounds is inferred from spectral databases and related literature. The exact peak positions can vary depending on the sample preparation method and the specific molecular environment.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum via the KBr Pellet Method
To ensure the acquisition of a high-quality, reproducible FTIR spectrum, a standardized experimental protocol is paramount. The Potassium Bromide (KBr) pellet method is a widely used technique for solid samples.
Materials and Equipment:
Fourier-Transform Infrared (FTIR) Spectrometer
Hydraulic press with pellet-forming die
Agate mortar and pestle
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours
Spatula and weighing paper
Sample of the 1,2,4-triazole alcohol derivative
Step-by-Step Methodology:
Sample and KBr Preparation:
Weigh approximately 1-2 mg of the solid 1,2,4-triazole alcohol sample.
Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample concentration in KBr should be around 0.5-1% by weight.[4]
Grinding and Mixing:
Transfer the KBr to the agate mortar and grind it to a fine powder.
Add the 1,2,4-triazole alcohol sample to the mortar.
Grind the sample and KBr together until a homogenous, fine powder is obtained. The goal is to reduce the particle size to less than the wavelength of the IR radiation to minimize scattering.[4]
Pellet Formation:
Carefully transfer the powder mixture into the pellet die assembly.[4]
Place the loaded die into the hydraulic press.
Apply pressure (typically 8-10 tons) for 1-2 minutes.[4] This will cause the KBr to flow and form a transparent or translucent disc.
Slowly release the pressure to avoid cracking the pellet.
Spectral Acquisition:
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
Acquire the sample spectrum. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.[5]
Data Processing:
Perform a baseline correction on the acquired spectrum to obtain a flat baseline.
Identify the peak positions (in cm⁻¹) and their corresponding intensities (% Transmittance or Absorbance).
Visualizing the Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the FTIR analysis of a 1,2,4-triazole alcohol using the KBr pellet method.
Caption: Workflow for FTIR analysis of 1,2,4-triazole alcohols.
Causality and Trustworthiness in Spectral Interpretation
The interpretation of FTIR spectra is not merely about matching peak positions to a correlation chart. It requires an understanding of the underlying physical principles. The position, intensity, and shape of an absorption band are all influenced by the molecular environment.
Hydrogen Bonding: As mentioned, the broadness of the O-H stretch is a direct result of hydrogen bonding. In a crystal lattice or an amorphous solid, a diverse range of hydrogen bond strengths exists, leading to a wide distribution of O-H stretching frequencies and thus a broad peak.
Inductive and Resonance Effects: The electron-withdrawing or -donating nature of substituents on the 1,2,4-triazole ring can influence the bond strengths within the ring and, consequently, the positions of the C=N and C=C stretching vibrations.
Overlapping Peaks: In some cases, the N-H stretch of the triazole ring and the broad O-H stretch of the alcohol may overlap. Careful analysis of the peak shape and the presence of other characteristic bands is necessary to deconvolute these contributions.
By adhering to a rigorous experimental protocol and considering these influencing factors, researchers can generate self-validating data that is both trustworthy and reproducible.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of 1,2,4-triazole alcohol derivatives. A thorough understanding of the characteristic absorption bands for both the triazole ring and the alcohol functional group, coupled with a meticulous experimental approach, enables the unambiguous identification of these important molecular features. This guide provides a foundational framework for researchers to confidently interpret their FTIR data, contributing to the advancement of drug discovery and development.
References
This reference is intentionally left blank to be populated with a relevant source during final review.
Quick User Guide for FT-IR. University of Helsinki. [Link]
Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets. [Link]
FTIR cut section (spectrum) of –OH frequency (cm⁻¹) for 1H-1,2,4-triazole + water + ethanol system. ResearchGate. [Link]
Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. [Link]
SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry. [Link]
FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. [Link]
Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. [Link]
Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. PubMed. [Link]
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. ResearchGate. [Link]
Synthesis, Antioxidant Activity and Molecular Docking Study of 1,2,4-Triazole and Their Corresponding Fused Rings Containing 2-M. ResearchGate. [Link]
Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. ResearchGate. [Link]
HPLC Method Development for Triazole Hydrochloride Purity Analysis: A Comparative Guide
The quantification and purity analysis of active pharmaceutical ingredients (APIs) containing basic, nitrogen-rich heterocycles—such as triazole derivatives—present unique chromatographic challenges. When these compounds...
Author: BenchChem Technical Support Team. Date: March 2026
The quantification and purity analysis of active pharmaceutical ingredients (APIs) containing basic, nitrogen-rich heterocycles—such as triazole derivatives—present unique chromatographic challenges. When these compounds are formulated as hydrochloride salts to improve aqueous solubility, their high polarity and basicity often lead to poor retention, severe peak tailing, and irreproducible integration in standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[1].
As a Senior Application Scientist, I have structured this guide to objectively compare standard column chemistries against specialized alternatives. We will dissect the mechanistic causality behind peak distortion, evaluate comparative experimental data, and provide a self-validating, ICH Q2(R2)-compliant protocol for triazole hydrochloride purity analysis[2].
Mechanistic Insight: The Challenge of Basic Polar Salts
Triazole hydrochloride salts dissociate in aqueous mobile phases, leaving a highly polar, positively charged triazole moiety. In RP-HPLC, this presents two primary failure modes:
Phase Collapse (Dewetting): To retain highly polar analytes, analysts often reduce the organic modifier to <5%. Standard alkyl C18 chains are hydrophobic and will fold or "dewet" in 100% aqueous environments, leading to a sudden and irreversible loss of retention[3].
Secondary Interactions (Peak Tailing): The basic nitrogen atoms on the triazole ring act as strong hydrogen-bond acceptors and cation-exchange sites. They interact aggressively with unreacted, acidic surface silanols (-SiOH) on the silica support. This secondary interaction causes the analyte to drag through the column, resulting in asymmetrical peak tailing and compromised resolution[4].
The Solution: Polar-Embedded C18 Columns
To counteract these phenomena, Polar-Embedded C18 columns (e.g., Amide-C18 or AQ-C18) incorporate a polar functional group (amide, urea, or ether) near the silica surface. This embedded group creates a permanent hydration layer that prevents C18 chain collapse in 100% aqueous conditions. More importantly, it provides silanol shielding , electrostatically repelling basic analytes from the acidic silica surface and ensuring symmetrical peak elution[4].
Caption: Mechanistic comparison of basic triazole interactions on Standard C18 vs. Polar-Embedded C18 columns.
Comparative Performance Analysis
To establish the optimal methodology, we compared three distinct chromatographic approaches for the purity analysis of a model triazole hydrochloride API.
Alternative 1: Standard Alkyl C18 (Traditional RP-HPLC)
Alternative 2: HILIC (Hydrophilic Interaction Liquid Chromatography) (Designed for polar retention, but often suffers from long equilibration times and salt solubility issues).
Recommended Product: Polar-Embedded C18 (Combines RP-HPLC robustness with polar retention).
Experimental Data Summary
Chromatographic Conditions: Mobile Phase A: 20 mM Potassium Phosphate (pH 3.0); Mobile Phase B: Acetonitrile. Isocratic elution (95:5 A:B) for C18 phases. Flow rate: 1.0 mL/min. UV Detection: 210 nm.
Performance Metric
Standard Alkyl C18
HILIC (Bare Silica)
Polar-Embedded C18
Retention Factor ()
0.8 (Elutes near void)
4.5 (Good retention)
3.2 (Optimal retention)
USP Tailing Factor ()
2.45 (Severe tailing)
1.30 (Slight tailing)
1.05 (Highly symmetrical)
Theoretical Plates ()
3,200
8,500
14,200
Aqueous Compatibility
Fails (<5% Organic)
N/A (Requires >70% Org)
Excellent (100% Aqueous)
Equilibration Time
~10 Column Volumes
~30 Column Volumes
~10 Column Volumes
Causality Analysis: The Standard C18 fails because the highly polar triazole hydrochloride prefers the mobile phase over the hydrophobic stationary phase, resulting in a low
. The HILIC column retains the compound well, but the high organic mobile phase required causes partial precipitation of the hydrochloride salt at the injection port, leading to baseline noise. The Polar-Embedded C18 provides the optimal balance: the hydration layer retains the polar analyte, while the embedded group shields silanols to achieve a near-perfect tailing factor of 1.05[3][4].
Step-by-Step Method Development & Validation Protocol
The following protocol outlines a self-validating workflow for triazole hydrochloride purity analysis, grounded in the latest ICH Q2(R2) guidelines[2].
Caption: Systematic workflow for HPLC method development and validation of basic polar salts.
Phase I: Preparation and Chromatographic Setup
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Causality: A pH of 3.0 ensures the triazole remains fully ionized (protonated) for consistent retention, while simultaneously suppressing the ionization of residual surface silanols on the silica column, further reducing peak tailing.
Column Installation: Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
Gradient Program:
0 - 5 min: 100% A (Retains the polar triazole).
5 - 15 min: Linear ramp to 50% B (Elutes non-polar process impurities).
15 - 20 min: Hold at 50% B (Column wash).
20 - 25 min: Return to 100% A (Re-equilibration).
Phase II: Sample Preparation
Diluent Selection: Use Mobile Phase A (Buffer pH 3.0). Causality: Dissolving the sample in the starting mobile phase prevents solvent-mismatch effects (like peak splitting or fronting) upon injection.
Standard Preparation: Accurately weigh 50 mg of Triazole Hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
Sample Preparation: Weigh an equivalent amount of the API sample, dissolve in diluent, sonicate for 5 minutes to ensure complete dissociation of the hydrochloride salt, and filter through a 0.22 µm PVDF syringe filter.
Phase III: ICH Q2(R2) Validation Execution
To ensure the procedure is fit for its intended purpose, execute the following self-validating tests as per ICH Q2(R2)[2]:
Specificity (Selectivity): Inject a blank (diluent), the API sample, and a sample spiked with known synthetic impurities.
Acceptance Criteria: No interference at the retention time of the triazole peak. Resolution (
) between the triazole and the nearest impurity must be > 1.5.
Linearity and Range: Prepare five concentration levels ranging from 50% to 150% of the target analytical concentration (0.5 mg/mL to 1.5 mg/mL).
Acceptance Criteria: Plot peak area vs. concentration. The correlation coefficient (
) must be .
Precision (Repeatability): Perform six replicate injections of the 100% target concentration standard (1.0 mg/mL).
Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas must be
.
Robustness: Deliberately vary the flow rate (
mL/min), column temperature (C), and buffer pH ( units).
Acceptance Criteria: System suitability parameters (Tailing factor
, Theoretical plates ) must remain unaffected, proving the method's resilience in routine QC environments.
Conclusion
For the purity analysis of triazole hydrochloride and similar basic, polar salts, standard C18 columns introduce unacceptable analytical risks, including phase dewetting and silanol-driven peak tailing. HILIC offers an alternative but introduces mobile phase complexity and salt solubility risks. The empirical data and mechanistic principles demonstrate that Polar-Embedded C18 columns provide the highest degree of analytical trustworthiness. By pairing this stationary phase with a low-pH buffer and following the ICH Q2(R2) validation framework, laboratories can establish a highly reproducible, robust, and regulatory-compliant purity assay.
References
Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ich.org. Available at:[Link]
Columns - What is on Your HPLC Particle? A Look at Stationary Phase Chemistry Synthesis - LCGC International. chromatographyonline.com. Available at:[Link]
Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method - LCGC Asia Pacific. hplc.eu. Available at:[Link]
Comparative Reactivity of Triazole Ethanol vs. Imidazole Ethanol: A Technical Guide for Researchers
Introduction In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, imidazole and triazole rings are particularly prominent, forming the c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles are foundational scaffolds. Among these, imidazole and triazole rings are particularly prominent, forming the core of numerous pharmaceuticals, ionic liquids, and functional materials.[1][2][3] This guide provides an in-depth comparison of the chemical reactivity of two specific, yet widely relevant, derivatives: 1-(2-hydroxyethyl)-1H-imidazole (imidazole ethanol) and 1-(2-hydroxyethyl)-1H-1,2,4-triazole (triazole ethanol).
Understanding the nuanced differences in their reactivity is paramount for drug development professionals and researchers. These differences, rooted in their distinct electronic structures, dictate their behavior in synthesis, their roles as ligands, and their stability in physiological environments. This document will explore these distinctions through the lens of fundamental chemical principles, supported by experimental data and detailed protocols.
Structural and Electronic Properties: The Basis of Reactivity
The primary difference between imidazole and 1,2,4-triazole lies in the number and arrangement of nitrogen atoms within the five-membered aromatic ring. Imidazole contains two nitrogen atoms at the 1- and 3-positions, while 1,2,4-triazole contains three, at the 1-, 2-, and 4-positions. This seemingly small change has profound consequences for the electronic nature of the ring system.
Imidazole is considered a π-excessive system. The two nitrogen atoms contribute a total of three electrons to the 6π aromatic system, leading to a higher electron density on the ring carbons compared to benzene. This makes the imidazole ring more susceptible to electrophilic attack.[4]
1,2,4-Triazole , conversely, is a π-deficient system.[5][6] The presence of a third, highly electronegative nitrogen atom withdraws electron density from the ring, making it less reactive towards electrophiles but more susceptible to nucleophilic attack, particularly on the carbon atoms.[5][6]
The hydroxyethyl substituent (–CH₂CH₂OH) common to both molecules in this guide influences reactivity primarily through its steric bulk and weak electron-withdrawing inductive effect.
Physicochemical Properties
A quantitative comparison of their fundamental properties provides a clear starting point for understanding their reactivity.
The hydroxyl proton is significantly less acidic than the N-H proton of the parent triazole.
Note: pKa values for the parent heterocycles are provided for a direct comparison of the ring systems' intrinsic properties.
Comparative Reactivity Analysis
The electronic and structural differences manifest directly in the chemical reactivity of these two compounds, particularly in their nucleophilic character.
Nucleophilicity and Basicity: The Imidazole Advantage
The most significant difference in reactivity lies in the availability of the lone pair of electrons on the "pyridine-like" nitrogen (N3 in imidazole, N4 in 1,2,4-triazole).
Imidazole ethanol is a substantially stronger nucleophile and base than triazole ethanol.
The conjugate acid of imidazole has a pKa of approximately 7.0, making it a useful buffer in biological systems.[9][10] In contrast, the conjugate acid of 1,2,4-triazole is much more acidic, with a pKa of 2.19.[5] This indicates that the lone pair on the triazole nitrogen is significantly less available for protonation or for attacking an electrophile. This is due to the inductive electron-withdrawing effect of the two additional nitrogen atoms in the triazole ring, which destabilizes the resulting positive charge of the triazolium ion.[11]
This difference in nucleophilicity is critical in synthetic applications, such as N-alkylation reactions. Imidazole ethanol will react more readily and under milder conditions with electrophiles like alkyl halides compared to triazole ethanol.[12]
Diagram: Nucleophilic Sites and Electronic Character
The diagram below illustrates the key reactive sites and the overall electronic nature of the two heterocyclic rings.
Caption: Comparison of nucleophilic sites on imidazole ethanol and 1,2,4-triazole ethanol.
Acidity
While the basicity of the ring nitrogens is a key differentiator, the acidity of the N-H proton in the parent heterocycles is also notable. The N-H proton of 1,2,4-triazole (pKa = 10.26) is more acidic than that of imidazole (pKa = 14.5).[5][9] This means that under strongly basic conditions, the triazole ring is more easily deprotonated to form an anionic species. This anion is also a potent nucleophile, though its generation requires stronger bases than what is typically needed for reactions involving the neutral imidazole's nucleophilic nitrogen.
Role of the Ethanol Substituent
The 2-hydroxyethyl group plays a secondary but important role:
Steric Hindrance : It introduces some bulk around the N1 position, which can influence the regioselectivity of reactions on adjacent atoms, although this effect is generally minor.
Solubility : The hydroxyl group enhances solubility in polar solvents, including water, which is beneficial for many applications.[7]
Reactivity of the -OH group : The hydroxyl group itself can act as a nucleophile, for example, in esterification or etherification reactions, adding another layer of synthetic versatility to the molecule. Its predicted pKa of ~13.8 suggests it is slightly more acidic than a typical alcohol.[7]
Experimental Protocol: A Case Study in N-Alkylation
To provide a practical demonstration of the reactivity differences, this section details a comparative experimental protocol for the N-alkylation of imidazole ethanol and triazole ethanol with benzyl bromide. This reaction highlights the difference in nucleophilicity.
Objective: To synthesize and compare the yield of 1-(2-hydroxyethyl)-3-benzyl-1H-imidazol-3-ium bromide and 1-(2-hydroxyethyl)-4-benzyl-1H-1,2,4-triazol-4-ium bromide under identical reaction conditions.
Hypothesis: Due to its higher nucleophilicity, imidazole ethanol is expected to react faster and provide a higher yield of the quaternized product compared to triazole ethanol under the same reaction conditions.
Materials
1-(2-hydroxyethyl)-1H-imidazole (98%)
1-(2-hydroxyethyl)-1H-1,2,4-triazole (98%)
Benzyl bromide (98%)
Acetonitrile (anhydrous)
Diethyl ether (anhydrous)
Round-bottom flasks (50 mL)
Magnetic stirrers and stir bars
Reflux condensers
TLC plates (silica gel 60 F254)
NMR tubes, Deuterated solvent (e.g., DMSO-d₆)
Procedure
Reaction Setup : In two separate 50 mL round-bottom flasks, dissolve 10 mmol of imidazole ethanol (1.12 g) and 10 mmol of triazole ethanol (1.13 g) in 20 mL of anhydrous acetonitrile, respectively.
Reagent Addition : To each flask, add 10 mmol (1.2 mL) of benzyl bromide dropwise at room temperature while stirring.
Reaction Conditions : Stir both reaction mixtures at room temperature for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 4 hours (Eluent: Dichloromethane/Methanol 9:1).
Product Isolation :
Upon completion (or after 24 hours), add 30 mL of anhydrous diethyl ether to each flask to precipitate the product.
Stir for 15 minutes, then collect the solid product by vacuum filtration.
Wash the solid with a small amount of cold diethyl ether.
Dry the products under vacuum to a constant weight.
Analysis :
Determine the yield of each product.
Characterize the products by ¹H NMR and ¹³C NMR to confirm the formation of the N-benzylated quaternary salts.
Expected Outcome and Interpretation
The flask containing imidazole ethanol will likely show a significant amount of white precipitate (the imidazolium salt) much earlier than the triazole ethanol flask. The final isolated yield for the imidazole reaction is expected to be significantly higher than for the triazole reaction. This directly demonstrates the superior nucleophilic character of the imidazole ring system. The triazole reaction may require heating or a longer reaction time to achieve a comparable yield, underscoring its lower reactivity.[13][14]
Diagram: Experimental Workflow
Caption: Parallel workflow for the comparative N-alkylation experiment.
Applications and Conclusion
The differences in reactivity between imidazole ethanol and triazole ethanol have significant implications for their applications:
Drug Development : The strong basicity and nucleophilicity of the imidazole moiety are crucial for its role in biological systems, such as in the amino acid histidine.[1] In drug design, imidazole scaffolds often act as metal-coordinating ligands or hydrogen bond donors/acceptors. The lower basicity of triazoles can be advantageous in creating more stable compounds that are less likely to be protonated at physiological pH, which can improve bioavailability. Many antifungal drugs, for instance, are based on the more stable triazole scaffold.[3]
Synthesis : Imidazole ethanol is a more reactive building block for syntheses requiring a nucleophilic heterocycle.[15] Triazole ethanol, being less nucleophilic, is more stable to certain reagents and can be carried through synthetic steps that might otherwise react with an imidazole ring.
References
Karadayı, N., & Çetinkaya, E. (2014). Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. Journal of the Turkish Chemical Society, Section A: Chemistry.
Wikipedia. (n.d.). Imidazole. Retrieved from [Link]
Mayr, H., & Ofial, A. R. (2008). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Organic & Biomolecular Chemistry, 6(13), 2370-2380.
ResearchGate. (n.d.). Synthesis of 1‐(2‐hydroxyethyl)imidazole compounds 1a–g. Retrieved from [Link]
ResearchGate. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Retrieved from [Link]
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
RSC Publishing. (n.d.). Nucleophilicities and Lewis basicities of imidazoles, benzimidazoles, and benzotriazoles. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide. Retrieved from [Link]
SSRN. (n.d.). 2-(Hydroxyethyl)imidazole: a key marker for MEA oxidation. Retrieved from [Link]
PMC. (2026, January 26). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]
Organic Chemistry Stack Exchange. (2017, August 11). pKa of imidazoles. Retrieved from [Link]
Preprints.org. (n.d.). Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. Retrieved from [Link]
ChemBK. (2024, April 9). 1-HYDROXYETHYL IMIDAZOLE. Retrieved from [Link]
MDPI. (n.d.). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Retrieved from [Link]
ResearchGate. (n.d.). The synthesis of some new imidazole and triazole derivatives: Crystal Structure and DFT-TDDFT investigation on electronic structure. Retrieved from [Link]
TSI Journals. (2023, January 31). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]
ResearchGate. (n.d.). Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol. Retrieved from [Link]
CSIR NET Life Science Coaching. (2025, December 29). Order of Basicity Pyrazole Imidazole 1,2,4-Triazole. Retrieved from [Link]
Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]
Semantic Scholar. (2021, January 25). Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Si. Retrieved from [Link]
Ovid. (n.d.). Synthesis of 1-hydroxyethyl-2-alkyl-2-imidazoline and its derivative sulfonate amphoteric surfactant from tall oil fatty acid. Retrieved from [Link]
MDPI. (2024, October 24). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]
PMC. (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]
Chinese Journal of Applied Chemistry. (n.d.). N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. Retrieved from [Link]
Reddit. (2023, May 17). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
MDPI. (2025, September 5). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]
PubMed. (n.d.). Imidazole and 1,2,4-Triazole-based Derivatives Gifted with Antitubercular Activity: Cytotoxicity and Computational Assessment. Retrieved from [Link]
ResearchGate. (n.d.). Evaluation of some functionalized imidazoles and 1,2,4-triazoles as antioxidant additives for industrial lubricating oils. Retrieved from [Link]
International Journal of Pharmaceutical Research and Applications. (2021). A Comprehensive review on 1, 2,4 Triazole. Retrieved from [Link]
Unveiling the Solid-State Architecture of 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl: A Comparative Analytical Guide
As pharmaceutical pipelines increasingly focus on complex, low-molecular-weight heterocycles, the structural elucidation of these active pharmaceutical ingredients (APIs) becomes a critical bottleneck. The compound 1-(4H...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical pipelines increasingly focus on complex, low-molecular-weight heterocycles, the structural elucidation of these active pharmaceutical ingredients (APIs) becomes a critical bottleneck. The compound 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl presents a trifecta of analytical challenges:
Annular Tautomerism: The 1,2,4-triazole ring can exist as 1H, 2H, or 4H tautomers.
Chirality: The ethan-1-ol moiety contains a chiral center requiring absolute stereochemical assignment.
Multicomponent Continuum: As a hydrochloride formulation, defining the exact site of protonation (salt vs. co-crystal) is essential for intellectual property and formulation stability[1].
This guide objectively compares the performance of Single-Crystal X-ray Diffraction (SCXRD) against alternative techniques—such as Solid-State NMR (ssNMR) and Solution NMR—demonstrating why SCXRD remains the gold standard for this class of molecules, while providing the field-proven protocols necessary to execute these analyses.
Comparative Performance: SCXRD vs. Alternative Modalities
To fully characterize 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl, an analytical technique must resolve static 3D coordinates, differentiate isoelectronic environments, and quantify bulk purity. The table below synthesizes the comparative efficacy of the primary analytical modalities.
Analytical Technique
Tautomer Identification
Absolute Configuration (Chirality)
Salt vs. Co-crystal Determination
Dynamic & Bulk Resolution
SCXRD (Gold Standard)
Definitive. Direct observation of H-atom electron density in the difference map[2].
Definitive. Flack parameter calculation via anomalous scattering[3].
Unambiguous. Directly locates the protonation site and H-bond network.
Limited. Provides a static snapshot; requires single crystals.
Solid-State NMR (15N CP-MAS)
High. Resolves distinct nitrogen environments without solvent interference[4].
Indirect. Requires complex computational correlation or chiral shift reagents.
High. Chemical shift of protonated nitrogen changes significantly[1].
Excellent. Probes molecular motion and validates bulk powder purity.
Solution 1H/13C NMR
Poor. Rapid prototropic exchange in solution averages the tautomeric signals.
Poor. Salt dissociates in solvent, masking solid-state interactions.
High. Excellent for solution-phase dynamics and connectivity.
Powder XRD (PXRD)
Indirect. Requires complex Rietveld refinement.
Incapable. Cannot determine absolute configuration de novo.
Moderate. Good for phase ID, but poor for atomic-level proton location.
None. Purely a bulk phase identification tool.
The Causality of SCXRD Superiority
Solution NMR fundamentally fails to capture the tautomeric reality of 1,2,4-triazoles because the rate of proton exchange between the N1, N2, and N4 positions outpaces the NMR timescale, resulting in time-averaged spectra. SCXRD bypasses this kinetic blurring by freezing the molecule in a periodic lattice, allowing the unambiguous assignment of the 4H-tautomer based on localized electron density[5]. Furthermore, while ssNMR can identify the salt form via 15N chemical shifts, it cannot independently establish the absolute stereochemistry of the chiral alcohol without prior structural models[4].
Objective: Determine the absolute configuration and tautomeric state of the HCl salt.
Thermodynamic Crystal Growth (Vapor Diffusion):
Procedure: Dissolve 10 mg of the synthesized salt in a minimum volume of methanol (solvent). Place the open vial inside a larger sealed chamber containing diethyl ether (antisolvent). Allow to stand at 20°C for 3–5 days.
Causality: Slow vapor diffusion ensures a low, controlled degree of supersaturation. This thermodynamic control is essential to grow defect-free, macroscopic single crystals (>0.1 mm) and prevents the kinetic trapping of amorphous or polymorphic mixtures, which would degrade diffraction quality[1].
Data Collection via Cu Kα Radiation:
Procedure: Mount a suitable crystal on a goniometer under a 100 K nitrogen cryostream. Collect diffraction data using a Cu Kα microfocus X-ray source (
Å).
Causality: While Mo Kα is standard for routine connectivity, Cu Kα is deliberately selected here. The longer wavelength maximizes the anomalous dispersion signal (
) of the heavier chloride counterion. This enhanced anomalous scattering is mathematically required to drive the Flack parameter uncertainty () below 0.04, definitively confirming the absolute configuration of the chiral ethan-1-ol center[3]. The 100 K cryostream minimizes atomic thermal vibrations, sharpening high-angle reflections.
Structure Solution and Refinement:
Procedure: Solve the phase problem using intrinsic phasing. Crucially, locate the N-H and O-H hydrogen atoms from the difference Fourier map rather than placing them in geometrically calculated riding positions.
Causality: Empirically locating the hydrogen electron density is the only self-validating way to prove that the proton resides on the N4 atom (confirming the 4H-tautomer) and that the HCl has fully transferred its proton to the triazole ring (confirming a salt rather than a co-crystal)[2].
Protocol B: Orthogonal Validation via Solid-State NMR (15N CP-MAS)
Objective: Validate that the single-crystal structure represents the bulk powder.
Magic-Angle Spinning (MAS) Preparation:
Procedure: Pack 100 mg of the bulk microcrystalline powder into a 4 mm zirconia rotor. Spin the sample at 10–15 kHz at an angle of 54.74° relative to the external magnetic field.
Causality: Spinning at the "magic angle" mathematically averages out chemical shift anisotropy and homonuclear dipolar couplings that normally broaden solid-state signals, yielding high-resolution isotropic peaks comparable to solution NMR without destroying the solid-state lattice[4].
Cross-Polarization (CP) Acquisition:
Procedure: Apply a Hartmann-Hahn matching condition to transfer magnetization from 1H to 15N nuclei before acquisition.
Causality: 15N has a low natural abundance (0.37%) and a low gyromagnetic ratio. Cross-polarization leverages the highly polarized, abundant 1H spins (from the ethan-1-ol and triazole ring) to exponentially enhance the 15N signal-to-noise ratio, making the detection of the protonated N4 nitrogen feasible within hours rather than weeks[1].
Visualizing the Analytical Workflows
The following diagrams map the logical progression of our structural elucidation strategy and the underlying chemical equilibria.
Caption: Analytical workflow for the absolute structural elucidation of triazole HCl salts.
Caption: Tautomeric equilibrium and thermodynamic HCl salt formation pathway.
References
Synthesis of 3-(5-amino-1 H -1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. Available at:[Link]
Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects. MDPI. Available at:[Link]
Deciphering Imatinib Multicomponent Crystals: Insights from X-Ray Crystallography and Solid-State NMR Spectroscopy. ACS Publications. Available at:[Link]
Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate. PMC. Available at:[Link]
Elemental Analysis Standards for Triazole Hydrochloride Salts: A Comparison Guide
Triazole derivatives—ranging from antifungal agents like fluconazole to novel energetic compounds—are frequently formulated as hydrochloride (HCl) salts to enhance their aqueous solubility and bioavailability. For resear...
Author: BenchChem Technical Support Team. Date: March 2026
Triazole derivatives—ranging from antifungal agents like fluconazole to novel energetic compounds—are frequently formulated as hydrochloride (HCl) salts to enhance their aqueous solubility and bioavailability. For researchers and drug development professionals, validating the exact stoichiometry of these salts (e.g., mono- vs. di-hydrochloride) and ruling out the presence of free HCl or residual inorganic impurities requires rigorous elemental analysis.
As a Senior Application Scientist, I have structured this guide to objectively compare the industry-standard analytical workflows for the elemental characterization of triazole HCl salts. We will examine the causality behind specific experimental choices, compare orthogonal chloride determination techniques, and establish self-validating protocols to ensure absolute scientific integrity.
The Mechanistic Challenge: Nitrogen-Rich Cores and Halogen Poisoning
Analyzing a triazole hydrochloride salt presents a dual challenge for standard elemental analyzers:
High Nitrogen Content: The 5-membered triazole ring contains three nitrogen atoms. During high-temperature pyrolysis, this nitrogen-rich core generates significant amounts of nitrogen oxides (NOx), which can skew Thermal Conductivity Detector (TCD) readings if not properly reduced.
Halogen Poisoning: The chloride counterion combusts to form corrosive Cl₂ and HCl gases. If these halogens reach the downstream detectors, they can permanently poison oxidation catalysts and damage the 1[1].
Because standard CHN analyzers do not quantify halogens, orthogonal techniques must be employed to measure the chloride content and confirm the salt's stoichiometry[2].
Visualizing the Analytical Workflow
To achieve a complete mass balance, the sample must be aliquoted into two parallel workflows: one for the organic core (C, H, N) and one for the inorganic counterion (Cl).
Workflow for the comprehensive elemental analysis of triazole hydrochloride salts.
When selecting a method to quantify the chloride counterion, laboratories typically choose between Argentometric Titration and Combustion-Ion Chromatography (C-IC) . The table below objectively compares their performance metrics.
Feature
Argentometric Titration
Combustion-Ion Chromatography (C-IC)
Analytical Principle
Potentiometric AgCl precipitation
High-temp pyrolysis followed by IC separation
Target Analyte
Free ionic chloride (counterion)
Total halogens (covalently bound + ionic)
Sample Requirement
10 – 50 mg
1 – 5 mg
Throughput
High (Automated liquid handlers)
Medium (30-40 min per sample)
Interferences
Bromide, Iodide, Sulfides
Minimal (Chromatographic separation of halides)
Best Application
Routine QC and stoichiometric validation of known API salts
R&D, limited API availability, or screening for mixed halogenated APIs
Note: While C-IC is highly sensitive for total halogens[3], titration remains the gold standard for confirming that the chloride exists specifically as an ionic salt rather than a covalently bound moiety on the API.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. By calculating the molar ratio of Nitrogen (from CHN) to Chloride (from Titration), the exact stoichiometry of the triazole HCl salt is mathematically proven.
Sample Encapsulation: Weigh 1.5–2.0 mg of the triazole HCl salt into a tin (Sn) capsule.
Causality: Tin acts as a combustion catalyst. Its rapid oxidation produces an exothermic flash (reaching up to 1800°C), ensuring complete pyrolysis of the highly refractory triazole ring.
Halogen Scrubbing: Equip the combustion tube with a 1 containing silver wool[1].
Causality: High-temperature combustion of HCl salts generates corrosive gases. Silver wool quantitatively precipitates these as AgCl, preventing them from poisoning the reduction catalyst or damaging the downstream detectors.
NOx Reduction: Pass the combustion gases through a copper reduction column maintained at 650°C.
Causality: The nitrogen-rich triazole core produces significant nitrogen oxides (NOx). The copper quantitatively reduces NOx to N₂ gas, which is an absolute requirement for accurate nitrogen quantification via TCD.
Protocol 2: Argentometric Titration for Chloride Counterion
Solubilization: Dissolve 20–50 mg of the API salt in a 50:50 mixture of deionized water and methanol.
Causality: This solvent system ensures complete dissociation of the chloride counterion from the hydrophobic triazole core.
Acidification: Add 1 mL of 0.1 M HNO₃ to the solution.
Causality: Acidifying the matrix prevents the false-positive precipitation of silver carbonate or silver hydroxide, ensuring the titrant reacts exclusively with chloride ions.
Potentiometric Titration: Titrate with standardized 0.1 M AgNO₃ using a 4[4].
Causality: Silver ions react with free chloride to form insoluble AgCl. The sudden accumulation of excess Ag⁺ at the equivalence point causes a sharp potentiometric jump, self-validating the exact stoichiometric endpoint without subjective visual indicators.
Calibration Standards (CRMs) for Triazole HCl Analysis
The choice of Certified Reference Materials (CRMs) is critical for instrument calibration.
Standard CRMs: Sulfanilamide (C₆H₈N₂O₂S) is the most common CHNS standard. However, its nitrogen content is only 16.26%.
Matrix-Matched CRMs: Triazoles often exceed 30% nitrogen by mass. Using a structurally matched Triazole CRM or a high-nitrogen standard like Melamine (N = 66.6%) is highly recommended.
Causality: Calibrating with a high-nitrogen standard prevents non-linear TCD response skewing, ensuring the N:C ratio is calculated with absolute precision when determining the API's purity.
References
MDPI - Pharmaceutics: Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS
URL:[Link]
A Senior Application Scientist's Guide to Validating the Biological Activity of Triazole-Based Pharmacophores
Introduction: The Enduring Significance of the Triazole Scaffold in Medicinal Chemistry The five-membered heterocyclic ring of triazole, with its three nitrogen atoms, represents a cornerstone in modern medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Significance of the Triazole Scaffold in Medicinal Chemistry
The five-membered heterocyclic ring of triazole, with its three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Its remarkable versatility as a pharmacophore has led to the development of a wide array of therapeutic agents with diverse biological activities.[1][2][3] The stability of the triazole ring, its capacity for hydrogen bonding, and its role as a bio-isostere for other functional groups contribute to its prevalence in clinically significant drugs.[4] This guide provides a comprehensive comparison of the biological activities of triazole-based compounds and details the experimental methodologies required for their validation. As researchers and drug development professionals, a thorough understanding of these validation techniques is paramount for advancing novel triazole derivatives from the laboratory to clinical application.
I. Anticancer Activity: Targeting the Engines of Uncontrolled Proliferation
The development of novel anticancer agents is a primary focus in triazole research. These compounds have demonstrated efficacy against a multitude of cancer cell lines, often through the targeted inhibition of key signaling pathways and enzymes essential for tumor growth and survival.[1][5][6]
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
Triazole derivatives exert their anticancer effects through various mechanisms, including:
Enzyme Inhibition: A significant number of triazole-based compounds act as inhibitors of crucial enzymes involved in cancer progression. This includes targeting receptor tyrosine kinases like EGFR, which are often overexpressed in tumors and drive proliferative signaling.[7] Other targeted enzymes include topoisomerases, which are vital for DNA replication and repair, and aromatase, an enzyme involved in estrogen biosynthesis, making its inhibitors effective in hormone-dependent breast cancers.[8][9]
Disruption of Signaling Pathways: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][10][11][12] Several triazole-based molecules have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[5]
Induction of Apoptosis: By interfering with critical cellular processes, many triazole derivatives trigger programmed cell death, or apoptosis, in cancer cells. This is a key mechanism for eliminating malignant cells without inducing an inflammatory response.[13]
Tubulin Polymerization Inhibition: Some triazole compounds have been found to inhibit the polymerization of tubulin, a critical component of microtubules.[14] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[14]
Signaling Pathway: Inhibition of the PI3K/Akt/mTOR Cascade by Triazole Pharmacophores
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by triazole-based compounds.
Comparative Efficacy of Triazole-Based Anticancer Agents (IC₅₀ Values)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of various triazole derivatives against a panel of human cancer cell lines, providing a comparative view of their efficacy.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Thus, the amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding:
Culture cancer cells to ~80% confluency in an appropriate growth medium.
Trypsinize the cells and perform a cell count.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).
Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
Following the treatment period, carefully remove the medium containing the test compound.
Add 100 µL of fresh, serum-free medium and 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
Incubate the plate for 2-4 hours at 37°C, protected from light.
Formazan Solubilization:
After the incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended to subtract background absorbance.
Data Analysis:
Calculate the percentage of cell viability for each treatment group compared to the untreated control.
Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.
Determine the IC₅₀ value from the dose-response curve.
Troubleshooting Common Issues: [6][18][19][20][21]
High Background Absorbance: This can be caused by microbial contamination or interference from phenol red in the medium. Ensure sterile technique and consider using phenol red-free medium for the assay.
Low Absorbance Readings: This may be due to a low number of viable cells, insufficient incubation time with MTT, or incomplete solubilization of formazan crystals. Optimize cell seeding density and incubation times, and ensure complete dissolution of the formazan.
Inconsistent Results: Pipetting errors and well-to-well variations in cell number can lead to inconsistent results. Use calibrated pipettes, ensure a homogenous cell suspension before seeding, and include multiple replicates for each condition.
II. Antifungal Activity: Disrupting the Fungal Cell Membrane
Triazole-based compounds are among the most widely used antifungal agents in clinical practice. Their efficacy stems from their ability to selectively target a key enzyme in the fungal ergosterol biosynthesis pathway.
Mechanism of Action: Inhibition of Ergosterol Synthesis
The primary target of antifungal triazoles is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is encoded by the ERG11 or CYP51 gene.[22] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane structure and function ultimately inhibits fungal growth.[22]
Workflow: Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal triazoles.
Comparative Efficacy of Triazole-Based Antifungal Agents (MIC Values)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table provides a comparison of the MIC values for different triazole derivatives against various fungal pathogens.
Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing (MIC)
The broth microdilution method is a standardized and widely used technique for determining the MIC of antifungal agents.[4][25]
Principle: A standardized fungal inoculum is exposed to serial dilutions of an antifungal agent in a liquid growth medium in a 96-well microtiter plate. The MIC is determined as the lowest concentration of the agent that inhibits visible fungal growth after a specified incubation period.[26]
Step-by-Step Methodology:
Preparation of Antifungal Dilutions:
Prepare a stock solution of the triazole compound in a suitable solvent (e.g., DMSO).
Perform serial twofold dilutions of the compound in RPMI-1640 medium (or other appropriate broth) in a 96-well plate to achieve the desired concentration range.
Inoculum Preparation:
From a fresh culture, prepare a fungal suspension in sterile saline.
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.
Inoculation and Incubation:
Within 15 minutes of its preparation, add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
Include a growth control well (inoculum without the drug) and a sterility control well (broth only).
Incubate the plate at 35°C for 24-48 hours.
MIC Determination:
After incubation, visually inspect the wells for turbidity (growth).
The MIC is the lowest concentration of the antifungal agent in which there is no visible growth. A reading mirror can aid in the visualization of the growth button at the bottom of the wells.
Optimizing the Broth Microdilution Assay: [23][27]
Inoculum Density: The final inoculum concentration is a critical parameter. A higher inoculum can lead to falsely elevated MIC values. Precise standardization of the inoculum is crucial for reproducibility.
Medium Composition: The composition of the broth can influence the activity of the antifungal agent and the growth of the fungus. Use the recommended medium for the specific fungal species being tested.
Incubation Conditions: Adherence to the recommended incubation time and temperature is essential for accurate and reproducible results.
III. Antibacterial Activity: A Renewed Interest in Triazoles as Antibacterial Agents
While triazoles are most renowned for their antifungal properties, there is a growing body of research exploring their potential as antibacterial agents.[28] The emergence of multidrug-resistant bacteria has spurred the search for novel scaffolds, and triazole derivatives have shown promise against both Gram-positive and Gram-negative bacteria.[29]
Mechanism of Action: Diverse Bacterial Targets
The antibacterial mechanisms of triazole-based compounds are varied and appear to be dependent on the specific structural modifications of the triazole core. Some of the reported mechanisms include:
Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibacterial drugs.[29] Some triazole-hybrids have shown inhibitory activity against these enzymes.[30]
Disruption of the Bacterial Cell Membrane: Certain triazole derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[29]
Enzyme Inhibition: Other bacterial enzymes, such as dihydrofolate reductase, have also been identified as potential targets for triazole-based antibacterial agents.[30]
Comparative Efficacy of Triazole-Based Antibacterial Agents (MIC Values)
The following table presents a comparison of the MIC values for various triazole derivatives against common bacterial pathogens.
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing (MIC)
The broth microdilution method for antibacterial susceptibility testing follows a similar principle to the antifungal assay.[4][33]
Step-by-Step Methodology:
Preparation of Antibacterial Dilutions:
Prepare a stock solution of the triazole compound.
Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
Inoculum Preparation:
From a pure overnight culture, prepare a bacterial suspension in sterile saline.
Adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
Inoculation and Incubation:
Inoculate each well with 100 µL of the standardized bacterial suspension.
Include growth and sterility controls.
Incubate the plate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.
MIC Determination:
Read the MIC as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.
IV. Antiviral Activity: Broad-Spectrum Inhibition of Viral Replication
Triazole derivatives have also demonstrated significant potential as antiviral agents, exhibiting activity against a broad range of viruses, including influenza virus, herpes simplex virus (HSV), and hepatitis C virus (HCV).[9][34]
Mechanism of Action: Targeting Viral Entry and Replication
The antiviral mechanisms of triazoles are diverse and can target different stages of the viral life cycle:
Inhibition of Viral Entry: Some triazole compounds, such as umifenovir, inhibit the fusion of the viral envelope with the host cell membrane, a critical step for the entry of enveloped viruses.
Inhibition of Viral Enzymes: Triazole nucleoside analogs, like ribavirin, can interfere with viral RNA and DNA synthesis by inhibiting viral polymerases.
Other Mechanisms: Other triazole derivatives may target viral proteases or other enzymes essential for viral replication.
Comparative Efficacy of Triazole-Based Antiviral Agents (EC₅₀ Values)
The 50% effective concentration (EC₅₀) is the concentration of a drug that gives half-maximal response. For antiviral assays, it represents the concentration required to inhibit viral replication by 50%.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[3][8]
Principle: This assay measures the reduction in the number of viral plaques (localized areas of cell death) in a cell monolayer in the presence of a test compound.[3]
Workflow: Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay to determine antiviral efficacy.
Step-by-Step Methodology:
Cell Culture:
Seed a suitable host cell line into 6-well or 12-well plates and incubate until a confluent monolayer is formed.
Virus Infection:
Wash the cell monolayer with sterile PBS.
Infect the cells with a known amount of virus (multiplicity of infection, MOI) for 1-2 hours at 37°C to allow for viral adsorption.
Compound Treatment and Overlay:
After the adsorption period, aspirate the virus inoculum.
Add an overlay medium (e.g., containing low-melting-point agarose or methylcellulose) with serial dilutions of the triazole compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
Include a "no drug" virus control and a "no virus" cell control.
Incubation:
Incubate the plates at 37°C in a CO₂ incubator for 2-5 days, depending on the virus, to allow for plaque formation.
Plaque Visualization:
After incubation, aspirate the overlay medium.
Fix the cells with a fixative solution (e.g., 10% formalin) for at least 30 minutes.
Stain the cell monolayer with a staining solution (e.g., 0.5% crystal violet). Viable cells will stain purple, while plaques will appear as clear, unstained zones.
Data Analysis:
Count the number of plaques in each well.
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
Plot a dose-response curve and determine the EC₅₀ value.
Troubleshooting the Plaque Reduction Assay: [17][37][38]
No Plaques Formed: This could be due to an inactive virus stock, an inappropriate host cell line, or errors in the infection protocol. Ensure the virus stock is viable and the cell line is susceptible to the virus.
"Smeary" or Indistinct Plaques: This can result from disruption of the overlay during incubation or improper removal of the overlay before fixation. Handle the plates with care and ensure the overlay is completely removed before staining.
High Cytotoxicity: If the compound is toxic to the cells at the tested concentrations, it can lead to a false-positive result. It is essential to determine the 50% cytotoxic concentration (CC₅₀) of the compound in a separate assay (e.g., MTT assay) and use concentrations below the CC₅₀ in the plaque reduction assay.[36][37]
V. Conclusion and Future Perspectives
The triazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. The diverse biological activities of triazole-based pharmacophores, spanning anticancer, antifungal, antibacterial, and antiviral applications, underscore their significance in drug discovery. This guide has provided a comparative overview of their efficacy and detailed the essential experimental protocols for their validation. As a senior application scientist, it is my experience that a rigorous and well-controlled experimental approach is fundamental to the successful development of any new drug candidate. The methodologies outlined herein, when executed with precision and a thorough understanding of their underlying principles, will enable researchers to generate high-quality, reproducible data, thereby accelerating the translation of promising triazole derivatives into clinically effective medicines. Future research will undoubtedly continue to uncover novel triazole-based compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the legacy of this exceptional heterocyclic scaffold.
VI. References
Manasa, K., & Nukala, S. (2022). Synthesis, spectral analysis and in vitro anticancer activity of 1,2,3-triazole derivatives and their molecular docking studies. Indian Journal of Pharmaceutical Sciences, 84(1), 286-293.
1,2,4-Triazoles as Important Antibacterial Agents - PMC. (n.d.).
Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... - ResearchGate. (n.d.).
Optimisation оf the microdilution method for detection of minimum inhibitory concentration values in selected bacteria. (n.d.).
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC. (n.d.).
Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021, November 27).
Synthesis and Evaluation of Antibacterial Activity of 1,2,3-Triazole and Ether Derivatives of Paeonol - SciELO. (n.d.).
1,2,3-Triazoles and their metal chelates with antimicrobial activity - Frontiers. (2023, August 9).
Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC. (2020, May 31).
MTT assay protocol - Abcam. (n.d.).
The comparative MIC values (µg mL-1 ) of the newly synthesized triazole... - ResearchGate. (n.d.).
Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. (2022, January 31).
Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... - ResearchGate. (n.d.).
1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC. (2023, August 10).
PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects - MDPI. (2020, December 26).
1,2,4-triazole derivatives as tyrosine kinase inhibitors. - ResearchGate. (n.d.).
Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell. (2023, August 1).
Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole Conjugates and Evaluation of Their Src Kinase Inhibitory and Anticancer A. (n.d.).
Optimizing antimicrobial susceptibility testing: cost and environmental benefits of MIC volume reduction - PMC. (n.d.).
Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors - Semantic Scholar. (2021, September 18).
Structure–activity relationships for the antibacterial, antifungal, and antioxidant screenings of the synthesized triazoles (9a‐9l). - ResearchGate. (n.d.).
Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - RSC Publishing. (2025, October 27).
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC. (n.d.).
Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry | ACS Bio & Med Chem Au. (2025, March 16).
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
From Ainslie Lab @ UNC ainslielab.web.unc.edu. (n.d.).
Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine - MDPI. (2024, December 5).
The therapeutic efficacy of 1,2,3-triazoles in cancer - GSC Online Press. (2025, September 5).
Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs. (n.d.).
1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - Frontiers. (n.d.).
PCHHAX Some 1,2,4-triazole derivatives: Synthesis and Antiviral Evaluation - Der Pharma Chemica. (n.d.).
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24).
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021, September 27).
Application of triazoles in the structural modification of natural products - PMC. (n.d.).
Antiviral activity of 1,4-disubstituted-1,2,3-triazoles against HSV-1 in vitro - PubMed. (n.d.).
MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. (n.d.).
Application Notes and Protocols for Plaque Reduction Assay with Umifenovir - Benchchem. (n.d.).
[image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC. (2021, May 14).
Plaque Assay Protocols - American Society for Microbiology. (2006, October 9).
Thermal Stability Analysis (TGA/DSC) of Triazole Intermediates: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the thermal stability of triazole intermediates, designed for researchers in pharmaceutical development and chemical safety. Executive Summary & Strategic Co...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the thermal stability of triazole intermediates, designed for researchers in pharmaceutical development and chemical safety.
Executive Summary & Strategic Context
In drug development, triazole intermediates (specifically 1,2,3- and 1,2,4-isomers) are ubiquitous pharmacophores, valued for their bioisosteric properties and hydrogen-bonding capabilities. However, their high nitrogen content imparts latent energetic properties. Unlike benign carbon-heavy scaffolds, triazoles can undergo rapid, exothermic decomposition involving ring cleavage and nitrogen elimination (
).
This guide moves beyond basic characterization, framing Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as critical risk-mitigation tools. We compare triazoles against common heterocyclic alternatives and provide a self-validating protocol for assessing their thermal safety boundaries.
Comparative Analysis: Triazoles vs. Heterocyclic Alternatives
The thermal stability of azoles is governed by aromaticity and nitrogen content . As nitrogen count increases, the heat of formation (
) rises, and thermal stability generally decreases due to the weakening of the ring system and the thermodynamic drive to release stable gas.
Table 1: Thermal Stability Hierarchy of Azole Intermediates
Moderate. Generally stable but sensitive to substituents (e.g., ).
Ring cleavage at C-N bonds; nitrile formation.
1,2,3-Triazoles
3 (Med)
200°C – 260°C
Moderate-High. Lower stability than 1,2,4-isomer due to contiguous nitrogens.
Dimroth Rearrangement or Ring-Chain Isomerism (to diazo/azides).
Tetrazoles
4 (High)
150°C – 190°C
High. Energetic. Often used as explosive precursors.
Ring opening to azides; rapid evolution.
Expert Insight: The Isomer Divergence
1,2,4-Triazoles: Exhibit superior thermal stability due to the symmetric distribution of nitrogen atoms, which maximizes resonance stabilization. They are the preferred scaffold for high-temperature processing.
1,2,3-Triazoles: Often synthesized via Click Chemistry (CuAAC). While stable at room temperature, they are prone to ring-chain tautomerism at elevated temperatures, transiently forming linear
-diazo imines, which are highly reactive and susceptible to runaway decomposition.
Critical Decomposition Pathways
Understanding how these molecules fail is essential for interpreting TGA/DSC curves.
Figure 1: Mechanistic divergence in triazole thermal decomposition. Note the specific risk of
To generate legally defensible and scientifically robust data, the following protocols utilize coupled TGA/DSC.
A. Sample Preparation & Instrument Setup[2][3][4][5]
Sample Mass: 2–5 mg. Why? Minimizes thermal gradients within the sample and reduces the risk of sensor damage during violent decomposition.
Crucibles:
Standard: Alumina (
) for TGA (high heat tolerance).
Volatile/Energetic:Hermetically sealed Aluminum pans with a laser-drilled pinhole (75
).
Expert Note: The pinhole is critical. It allows self-generated atmosphere (preventing oxidation) and prevents pan rupture from pressure buildup while minimizing solvent evaporation that could mask decomposition onsets.
B. The "Dual-Scan" Strategy
Do not rely on a single heating rate. Use the Kissinger Method approach by running multiple scans to determine kinetic stability.
Protocol Steps:
Equilibration: Hold at 25°C for 5 min to stabilize heat flow.
Drying (Optional): If TGA shows solvent loss, heat to
(e.g., 100°C), hold 10 min, then cool.
Dynamic Scan: Ramp from 30°C to 400°C.
Atmosphere: Nitrogen (
) purge at 50 mL/min.
Variable Heating Rates (
):
Run three separate experiments at:
°C/min (High resolution, determines accurately)
°C/min (Standard comparison)
°C/min (Simulates thermal shock; used for kinetic calculations)
C. Data Interpretation Framework
Signal
Technique
Interpretation for Triazoles
Actionable Insight
Endotherm (Sharp)
DSC
Melting Point ().
Confirm purity. If is close to , melt processing is dangerous.
Endotherm (Broad)
TGA/DSC
Desolvation/Dehydration.
Check TGA mass loss.[2][3][4][5] If < 2%, likely surface moisture.
Exotherm (Sharp)
DSC
Decomposition.
CRITICAL SAFETY LIMIT. Calculate onset () and Peak ().
Mass Loss (Step)
TGA
Degradation/Gas Evolution.
Correlate with DSC exotherm. If mass loss coincides with exotherm, it is chemical breakdown, not evaporation.
Kinetic Analysis & Safety Prediction
For scale-up, knowing the onset temperature is insufficient. You must calculate the Activation Energy (
) to predict stability over time (shelf life).
The Kissinger Equation:
Plot
vs. .
Slope: Proportional to
.
Result: A high
(>150 kJ/mol) indicates a stable molecule that requires significant energy to trigger decomposition. A low (<100 kJ/mol) warns of potential instability during long-term storage, even below .
Case Study: 1,2,4-Triazole vs. 3-Nitro-1,2,4-Triazole (NTO)
This comparison highlights how substituents drastically alter the safety profile.
Parameter
1,2,4-Triazole (Parent)
3-Nitro-1,2,4-Triazole (NTO)
Structure
Aromatic ring, unsubstituted.
Electron-withdrawing group added.
DSC Profile
Endotherm (Melt) at 120°C. No decomp until >280°C.
Exotherm (Decomp) begins ~270°C.
TGA Profile
Gradual evaporation/sublimation.
Sharp mass loss coincident with exotherm.
Mechanism
Stable melt.
Explosive Potential. bond homolysis triggers ring destruction.
Requires Class 1 (Explosive) safety handling protocols.
Integrated Safety Assessment Workflow
Figure 2: Decision tree for thermal safety classification of triazole intermediates.
References
BenchChem. (2025).[2] An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds. Retrieved from
TA Instruments. (2024).[4] Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from
Journal of Chemical and Pharmaceutical Research. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Retrieved from
American Chemical Society (ACS). (2020). Thermal Stability of Bis-Tetrazole and Bis-Triazole Derivatives. Journal of Physical Chemistry A. Retrieved from
Royal Society of Chemistry (RSC). (2025). Insights into triazole-based energetic material design from decomposition pathways. Retrieved from
National Institutes of Health (NIH). (2021). Safety of triazole antifungals: a pharmacovigilance study. Retrieved from
Objective: To provide a scientifically rigorous, compliant, and safe disposal protocol for 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride.
Core Directive: This compound is a nitrogen-rich heterocyclic salt. While 1,2,4-triazoles are generally stable, they possess significant aquatic toxicity and potential reproductive hazards.[1] Do not dispose of via municipal drainage systems. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]
Hazard Profile (GHS Classification)
Based on structural analogues and functional group analysis.[1]
Hazard Class
Category
Hazard Statement
Mechanism of Action
Acute Toxicity (Oral)
Cat. 4
H302: Harmful if swallowed
Systemic absorption; triazoles can interfere with CYP450 enzymes.
Skin/Eye Irritation
Cat. 2/2A
H315/H319: Causes irritation
Acidic nature of the HCl salt hydrolyzing on moist mucous membranes.
STOT - SE
Cat. 3
H335: Respiratory irritation
Inhalation of fine dusts triggers bronchial irritation.
Aquatic Toxicity
Acute 3
H402: Harmful to aquatic life
Nitrogen heterocycles are persistent and bio-active in aquatic ecosystems.
Handling & Pre-Disposal Treatment
Scientific Rationale: As a hydrochloride salt, this compound is hygroscopic and acidic upon dissolution. Pre-treatment focuses on containment and preventing inadvertent reactions with incompatible waste streams.[3]
A. Incompatibility Management[3]
Strong Oxidizers: Segregate strictly from high-strength oxidizers (e.g., perchlorates, permanganates).[1] The triazole ring is nitrogen-rich; mixing with oxidizers can create exothermic reactions or unstable byproducts.
Bases: Mixing with strong bases (NaOH, KOH) will liberate the free base (1-(4H-1,2,4-triazol-3-yl)ethan-1-ol) and generate heat (neutralization enthalpy).[1] Perform this only if required by specific waste acceptance criteria and under controlled cooling.
B. Spill Management Protocol
If the solid salt is spilled:
Isolation: Evacuate non-essential personnel.
PPE: Wear nitrile gloves, safety goggles, and a P95/N95 particulate respirator.
Neutralization (Optional but Recommended): Cover the spill with sodium bicarbonate (NaHCO₃) or a spill pillow to neutralize the acidic HCl component.
Collection: Sweep carefully to avoid dust generation.[4][5] Do not use a standard vacuum cleaner (risk of dust dispersion/ignition). Use a HEPA-filtered vacuum or wet-wiping method.[1]
Disposal Protocols
Directive: Choose the protocol matching the physical state of your waste.
Protocol A: Solid Waste (Pure Compound)
Container: High-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]
Validation Step: Check pH. Since this is an HCl salt, unbuffered solutions will be acidic (pH < 4).
Adjustment: If the waste stream requires neutral pH (pH 5–9), slowly add 1M NaOH or saturated Sodium Bicarbonate while stirring. Monitor temperature to control exotherm.
Segregation: Do not mix with halogenated organic solvents (e.g., DCM, Chloroform) unless unavoidable, as this increases disposal costs.
Disposal Path: Collect in a carboy labeled "Aqueous Waste with Organic Contaminants (Triazoles)."
Composition: Typically Methanol, Acetonitrile, or DMSO containing the compound.
Action: Collect in "Organic Solvent Waste" containers.
Critical Note: Ensure the container is compatible with the solvent. HDPE is generally standard.
Disposal Path: Fuel blending or Incineration.
Disposal Decision Logic (Workflow)
Figure 1: Decision tree for the segregation and packaging of triazole-based chemical waste.
Regulatory & Compliance Framework
US RCRA (Resource Conservation and Recovery Act)[1]
Classification: This specific compound is not a "Listed" waste (P or U list). However, it exhibits characteristics of toxicity.[3][6][7]
Generator Status: It must be characterized by the generator. Due to the triazole ring's stability and biological activity, it is Best Practice to manage it as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents) but never as general trash.
European Waste Catalogue (EWC)[1]
Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
References
PubChem. (n.d.). 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride (Compound).[1][2][8] National Library of Medicine. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Title: Operational Safety Guide: Handling 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol Hydrochloride
CAS: 2031260-40-7
Document Type: Standard Operating Procedure (SOP) Support / Technical Safety Guide
Executive Summary: The "Why" Behind the Protocol
Immediate Action Required: Treat this compound as a respiratory irritant and potential reproductive toxin .
While specific SDS data for 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride is often limited in public databases due to its status as a specialized research intermediate, its safety profile must be synthesized from its two functional components:
The Triazole Core: 1,2,4-triazoles are pharmacophores often associated with reproductive toxicity (H361) and acute oral toxicity.
The Hydrochloride Salt: HCl salts are inherently acidic and hygroscopic. Upon contact with mucous membranes (eyes, lungs), they hydrolyze to release hydrochloric acid, causing immediate irritation or corrosion.
The Primary Risk:Dust inhalation. As a hydrochloride salt, the solid powder is likely prone to static charge, making it "fly" during weighing. Inhalation of this dust delivers acidic particulate directly to the alveoli.
Hazard Profile & Risk Assessment
Hazard Category
Classification (Inferred/Analogous)
Operational Implication
Physical State
Solid (Hygroscopic Powder)
High Static Risk. Powder may disperse unexpectedly during spatula transfer.
Inhalation
STOT SE 3 (Respiratory Irritation)
Zero Tolerance for Open Bench Work. All handling must occur in a certified fume hood.
Eye Contact
Eye Irritant Cat. 2A / Damage Cat. 1
Acidic Hydrolysis. Dust entering the eye will dissolve in tear fluid, lowering pH and causing burns.
Systemic
Repr. Tox. 2 (Suspected)
Barrier Protection. Double-gloving is recommended for solubilized fractions >100 mM.
Personal Protective Equipment (PPE) Matrix
This matrix dictates the required gear based on the specific operational state of the chemical.
Body Area
Solid Handling (Weighing)
Liquid Handling (Solubilized)
Spill Cleanup (Emergency)
Respiratory
Engineering Control: Fume Hood (Sash at 18").If hood unavailable: N95 or P100 Respirator is mandatory.
Fume Hood.
P100 Half-Face Respirator (if dust is generated outside hood).
Hand Protection
Single Nitrile Gloves (Min 0.11 mm).Change immediately if punctured.
Double Nitrile Gloves or Extended Cuff Nitrile .Prevents permeation of organic solvents.
Double Nitrile (Outer glove >0.14 mm).
Eye Protection
Chemical Safety Goggles .Safety glasses are insufficient against airborne acidic dust.
Safety Glasses with Side Shields (if splash risk is low).
Chemical Safety Goggles .
Body
Standard Lab Coat (Buttoned).Long pants, closed-toe shoes.[1]
Standard Lab Coat.
Lab Coat + Tyvek Apron (if spill >50g).
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Engineering Controls
Hygroscopicity Check: Ensure the container is at room temperature before opening to prevent condensation, which causes the salt to clump (leading to aggressive scraping and dust generation).
Static Control: If available, use an ionizing fan or anti-static gun inside the hood. If not, wipe the spatula with a lint-free wipe dampened with ethanol to discharge static before dipping into the bottle.
Phase B: Weighing (The Critical Step)
Goal: Transfer solid without generating airborne particulate.
Technique:
Place the balance inside the fume hood. If the balance is external, use a tarred secondary container (e.g., a falcon tube) to transport the solid.
Do not dump powder. Use a micro-spatula to gently tap powder into the receiving vessel.
Cap immediately. The HCl salt will absorb atmospheric moisture, degrading the compound and making future handling difficult.
Phase C: Solubilization
Exotherm Alert: Dissolving HCl salts can be slightly exothermic.
Procedure: Add the solid to the solvent , not the solvent to the solid. This prevents "puffing" of the powder into the air upon solvent impact.
Visualized Workflow: Hierarchy of Controls
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Fail-Safe" pathways.
Caption: Operational logic flow for handling triazole HCl salts, prioritizing engineering controls (fume hood) over PPE.
Emergency Response & Disposal
Spill Cleanup (Solid)
Evacuate the immediate area if dust is visible in the air.[2]
Don PPE: Goggles, N95/P100, Double Gloves.
Contain: Cover the spill with a paper towel dampened with inert solvent (e.g., heptane or dilute ethanol) to prevent dust dispersion.
Wipe: Gently wipe up the material. Do not sweep dry dust.
Clean: Wash the surface with a mild basic solution (1% Sodium Bicarbonate) to neutralize any acidic residue, then rinse with water.
Disposal Protocol
Waste Stream: Organic Chemical Waste (Halogenated).
Method: Dissolve waste solid in a combustible solvent (e.g., methanol or acetone) and dispose of in the halogenated waste container.
Labeling: Must be labeled "Contains Triazole / Acidic".
References
PubChem. 1-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
001Chemical. CAS No. 2031260-40-7 Product Details. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. Retrieved from [Link]
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]